Product packaging for 4-Hydroxybenzylbutyrate(Cat. No.:)

4-Hydroxybenzylbutyrate

Cat. No.: B15250733
M. Wt: 194.23 g/mol
InChI Key: HPJWWQIYKJFKGL-UHFFFAOYSA-N
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Description

4-Hydroxybenzylbutyrate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B15250733 4-Hydroxybenzylbutyrate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)methyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJWWQIYKJFKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxybenzylbutyrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Benzyl 4-hydroxybutanoate (CAS No. 91970-62-6), a compound of interest in various scientific domains, including pharmaceuticals and organic synthesis. An important point of clarification is the nomenclature of this compound. While sometimes referred to as 4-hydroxybenzyl butyrate, the correct IUPAC name is benzyl 4-hydroxybutanoate. This distinction is critical as it defines the structure as the benzyl ester of 4-hydroxybutanoic acid, not the butyrate ester of 4-hydroxybenzyl alcohol. This guide will delve into its chemical structure, properties, synthesis, and known biological activities.

Chemical Structure and Properties

Benzyl 4-hydroxybutanoate is characterized by a benzyl group ester-linked to a 4-hydroxybutanoate moiety. This structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility and potential biological interactions.

Table 1: Chemical Identifiers of Benzyl 4-Hydroxybutanoate [1][2]

IdentifierValue
IUPAC Name benzyl 4-hydroxybutanoate
Synonyms 4-Hydroxy-butanoic acid phenylmethyl ester, 3-(Benzyloxycarbonyl)-1-propanol, Benzyl 4-hydroxybutyrate
CAS Number 91970-62-6
Molecular Formula C₁₁H₁₄O₃
SMILES C1=CC=C(C=C1)COC(=O)CCCO
InChI Key CRXCATWWXVJNJF-UHFFFAOYSA-N

Table 2: Physicochemical Properties of Benzyl 4-Hydroxybutanoate [1][2]

PropertyValue
Molecular Weight 194.23 g/mol
Appearance Colorless liquid
Boiling Point 322.8 ± 25.0 °C
Density 1.124 ± 0.06 g/cm³
LogP 1.50
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 6
Topological Polar Surface Area 46.5 Ų

Note: Some physical properties are predicted values.

Spectroscopic Data:

Detailed experimental spectroscopic data for benzyl 4-hydroxybutanoate is not widely available in public spectral databases. However, based on its structure, the expected signals are:

  • ¹H NMR: Protons of the benzyl group (aromatic and methylene), and protons of the butanoate chain (three methylene groups, one of which is adjacent to the hydroxyl group and another to the ester oxygen).

  • ¹³C NMR: Carbon signals for the benzyl group (aromatic and methylene carbons) and the butanoate chain (carbonyl carbon, and three methylene carbons).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (194.23 g/mol ) and fragmentation patterns characteristic of benzyl esters and aliphatic alcohols.

Synthesis of Benzyl 4-Hydroxybutanoate

Several synthetic routes for benzyl 4-hydroxybutanoate have been described in the literature. The most common methods involve esterification or the ring-opening of a lactone.

Experimental Protocol 1: Esterification of 4-Hydroxybutanoic Acid

This method involves the direct esterification of 4-hydroxybutanoic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Materials:

  • 4-Hydroxybutanoic acid

  • Benzyl alcohol

  • Sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

  • Anhydrous toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxybutanoic acid and a molar excess of benzyl alcohol in toluene.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure benzyl 4-hydroxybutanoate.

Experimental Protocol 2: Ring-Opening of γ-Butyrolactone

This approach utilizes the ring-opening of γ-butyrolactone with a benzyl alkoxide or by reaction with benzyl bromide in the presence of a suitable base.

Materials:

  • γ-Butyrolactone

  • Benzyl alcohol

  • Sodium hydride (or another strong base to form the alkoxide)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Ammonium chloride solution (for quenching)

  • Organic solvents for extraction and chromatography

Procedure:

  • To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride at 0 °C to form sodium benzoxide.

  • Once the hydrogen evolution ceases, add γ-butyrolactone to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield benzyl 4-hydroxybutanoate.

Synthesis_Workflow cluster_esterification Method 1: Esterification cluster_ring_opening Method 2: Ring-Opening 4-Hydroxybutanoic Acid 4-Hydroxybutanoic Acid Esterification Reaction Esterification Reaction 4-Hydroxybutanoic Acid->Esterification Reaction Benzyl Alcohol_1 Benzyl Alcohol Benzyl Alcohol_1->Esterification Reaction Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Reaction Benzyl 4-hydroxybutanoate_1 Benzyl 4-hydroxybutanoate Esterification Reaction->Benzyl 4-hydroxybutanoate_1 gamma-Butyrolactone gamma-Butyrolactone Ring-Opening Reaction Ring-Opening Reaction gamma-Butyrolactone->Ring-Opening Reaction Benzyl Alcohol_2 Benzyl Alcohol Benzyl Alcohol_2->Ring-Opening Reaction Base Base Base->Ring-Opening Reaction Benzyl 4-hydroxybutanoate_2 Benzyl 4-hydroxybutanoate Ring-Opening Reaction->Benzyl 4-hydroxybutanoate_2

Synthesis pathways for benzyl 4-hydroxybutanoate.

Biological Activity and Signaling Pathways

The biological activities of benzyl 4-hydroxybutanoate are not extensively documented in peer-reviewed literature. However, based on its structural components, potential activities can be inferred and are areas for further research.

Potential Antioxidant Activity

Some commercial suppliers suggest that benzyl 4-hydroxybutanoate may possess antioxidant properties.[1] This activity could stem from the benzyl moiety, which may be capable of scavenging free radicals. Standard antioxidant assays could be employed to quantify this potential activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare various concentrations of benzyl 4-hydroxybutanoate in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Interaction with Butanoate Metabolism

Benzyl 4-hydroxybutanoate is an ester of 4-hydroxybutanoic acid (4-HB), also known as gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug. Upon hydrolysis in vivo, benzyl 4-hydroxybutanoate would release 4-HB and benzyl alcohol. Therefore, its biological effects could be mediated by the metabolic pathways of these two molecules.

4-HB is metabolized by 4-hydroxybutyrate dehydrogenase, which converts it to succinic semialdehyde.[1] This intermediate then enters the citric acid cycle. It is plausible that benzyl 4-hydroxybutanoate could act as a prodrug of 4-HB, influencing the pathways regulated by this neurotransmitter.

Metabolic_Pathway Benzyl 4-hydroxybutanoate Benzyl 4-hydroxybutanoate Hydrolysis Hydrolysis Benzyl 4-hydroxybutanoate->Hydrolysis 4-Hydroxybutanoic Acid (GHB) 4-Hydroxybutanoic Acid (GHB) Hydrolysis->4-Hydroxybutanoic Acid (GHB) Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol 4-Hydroxybutyrate Dehydrogenase 4-Hydroxybutyrate Dehydrogenase 4-Hydroxybutanoic Acid (GHB)->4-Hydroxybutyrate Dehydrogenase Succinic Semialdehyde Succinic Semialdehyde 4-Hydroxybutyrate Dehydrogenase->Succinic Semialdehyde Citric Acid Cycle Citric Acid Cycle Succinic Semialdehyde->Citric Acid Cycle

Potential metabolic fate of benzyl 4-hydroxybutanoate.

Applications and Future Research

Benzyl 4-hydroxybutanoate serves as a versatile building block in organic synthesis for the preparation of more complex molecules.[1] Its potential applications in the pharmaceutical industry could be as a precursor or a prodrug for compounds targeting the central nervous system, given its relationship to 4-HB.[1] In the cosmetic and food industries, it may find use as a fragrance, flavoring agent, or preservative, contingent on thorough safety and efficacy evaluations.[1]

Future research should focus on:

  • Detailed spectroscopic characterization to provide a public reference standard.

  • In-depth investigation of its biological activities, including quantitative antioxidant assays and elucidation of its metabolic fate and pharmacological effects.

  • Exploration of its potential as a prodrug for targeted delivery of 4-hydroxybutanoic acid.

  • Toxicological studies to establish a comprehensive safety profile.

Conclusion

Benzyl 4-hydroxybutanoate is a chemical compound with potential applications in various fields. This guide has provided a summary of its chemical structure, properties, and synthesis, along with an overview of its potential biological relevance. The clarification of its nomenclature is essential for accurate scientific communication. Further research is warranted to fully characterize its properties and explore its potential applications in drug development and other industries.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzyl Butyrate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the 4-hydroxybenzyl butyrate monomer. It includes detailed experimental protocols for the preparation of the precursor, 4-hydroxybenzyl alcohol, and its subsequent esterification to yield the target compound. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

4-Hydroxybenzyl butyrate is an ester that combines the structural features of 4-hydroxybenzyl alcohol and butyric acid. 4-Hydroxybenzyl alcohol is a naturally occurring compound found in plants such as Gastrodia elata and is known for its pharmacological activities, including sedative and hypnotic effects.[1] Esterification of 4-hydroxybenzyl alcohol with various carboxylic acids has been explored to generate derivatives with potentially enhanced biological activities.[1] Butyrate esters, in general, are of interest in the fragrance, flavor, and pharmaceutical industries.[2] This guide details a reliable laboratory-scale synthesis route for 4-hydroxybenzyl butyrate.

Synthesis of 4-Hydroxybenzyl Alcohol

A common and established method for the synthesis of 4-hydroxybenzyl alcohol is the base-catalyzed reaction of phenol with formaldehyde.[3][4]

Experimental Protocol
  • In a suitable reaction vessel, dissolve 30 g of phenol in 150 ml of 10% aqueous sodium hydroxide solution.

  • To this solution, add 35 g of a 40% aqueous formaldehyde solution.

  • Allow the mixture to stand at room temperature for approximately 6 days.[3]

  • After the reaction period, neutralize the mixture with hydrochloric acid.

  • Extract the product repeatedly with diethyl ether.

  • Combine the organic extracts and remove the ether on a water bath.

  • If unreacted phenol is present, it can be removed by steam distillation.

  • The resulting mixture contains both ortho- and para-hydroxybenzyl alcohols. The para-isomer (4-hydroxybenzyl alcohol) can be separated from the more soluble ortho-isomer by trituration with cold benzene.[3]

  • The solid 4-hydroxybenzyl alcohol is then collected by filtration and dried.

Quantitative Data for 4-Hydroxybenzyl Alcohol Synthesis
Reactant/ProductMolecular Weight ( g/mol )AmountMolesMolar Ratio
Phenol94.1130 g0.3191
Formaldehyde (40% soln.)30.0335 g (14 g active)0.466~1.46
Sodium Hydroxide40.0015 g (in 150 ml water)0.375~1.18
4-Hydroxybenzyl Alcohol124.14---
Expected Yield ~80% (of combined isomers)[3]

Synthesis of 4-Hydroxybenzyl Butyrate

The synthesis of 4-hydroxybenzyl butyrate can be effectively achieved through the esterification of 4-hydroxybenzyl alcohol with butyric acid. A reliable method for this transformation under mild conditions is the Steglich esterification, which utilizes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and an acyl-transfer catalyst, like 4-Dimethylaminopyridine (DMAP).[1] This method is adapted from the synthesis of other 4-hydroxybenzyl alcohol derivatives.[1]

Experimental Protocol
  • Dissolve butyric acid (1.2 molar equivalents) and EDCI (1.5 molar equivalents) in anhydrous dichloromethane in a round-bottom flask.

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 4-hydroxybenzyl alcohol (1 molar equivalent) and DMAP (1.2 molar equivalents) in anhydrous dichloromethane.[1]

  • Add the solution of 4-hydroxybenzyl alcohol and DMAP to the activated butyric acid mixture.

  • Heat the reaction mixture to reflux at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-hydroxybenzyl butyrate using silica gel column chromatography.[1]

Quantitative Data for 4-Hydroxybenzyl Butyrate Synthesis
Reactant/Reagent/ProductMolecular Weight ( g/mol )Molar Ratio
4-Hydroxybenzyl Alcohol124.141
Butyric Acid88.111.2
EDCI191.701.5
DMAP122.171.2
Dichloromethane84.93Solvent
4-Hydroxybenzyl Butyrate194.23Product

Characterization of 4-Hydroxybenzyl Butyrate

The structure and purity of the synthesized 4-hydroxybenzyl butyrate can be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the ester carbonyl group (C=O) in the range of 1735-1750 cm⁻¹. The broad O-H stretching band of the phenolic hydroxyl group should be present around 3200-3600 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display characteristic signals for the aromatic protons of the benzene ring, the benzylic methylene protons adjacent to the ester oxygen, and the aliphatic protons of the butyrate chain. The phenolic hydroxyl proton will appear as a singlet.

    • ¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon in the range of 170-175 ppm, along with signals for the aromatic and aliphatic carbons.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the molecular weight and elemental composition of the synthesized compound.[1]

Diagrams

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Hydroxybenzyl Alcohol P1 4-Hydroxybenzyl Butyrate R1->P1 + R2 Butyric Acid R2->P1 Re1 EDCI, DMAP Re1->P1 Catalyst/Solvent Re2 CH2Cl2 Re2->P1

Caption: Synthesis of 4-Hydroxybenzyl Butyrate.

Experimental Workflow

G start Start reactants Mix Butyric Acid and EDCI in Dichloromethane start->reactants activation Stir for 10 min (Activation) reactants->activation add_alcohol Add solution of 4-Hydroxybenzyl Alcohol and DMAP activation->add_alcohol reflux Reflux at 60°C add_alcohol->reflux workup Aqueous Workup (HCl, NaHCO3, Brine) reflux->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure 4-Hydroxybenzyl Butyrate purify->product

Caption: Experimental workflow for synthesis.

References

An In-Depth Technical Guide to Benzyl 4-Hydroxybutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-hydroxybutanoate, a versatile organic compound with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, presenting the information in a structured and accessible format for research and development purposes.

Chemical Identity and Properties

Benzyl 4-hydroxybutanoate is an ester of 4-hydroxybutanoic acid and benzyl alcohol. Its chemical structure combines a flexible aliphatic chain with a rigid aromatic group, contributing to its unique properties and reactivity.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Identifier/PropertyValueSource
IUPAC Name benzyl 4-hydroxybutanoate[1]
CAS Number 91970-62-6[1][2]
Molecular Formula C₁₁H₁₄O₃[1][2]
Molecular Weight 194.23 g/mol [1][2]
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCCO[2]
InChI Key CRXCATWWXVJNJF-UHFFFAOYSA-N[2]
Synonyms 4-Hydroxy-butanoic Acid Phenylmethyl Ester, 3-(Benzyloxycarbonyl)-1-propanol, Benzyl 4-hydroxybutyrate[2]
XLogP3 (Computed) 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Exact Mass (Computed) 194.094294304 Da[1]
Topological Polar Surface Area 46.5 Ų[1]

Note: The physicochemical properties listed are computationally derived and may vary from experimentally determined values.

Synthesis of Benzyl 4-Hydroxybutanoate

The primary method for synthesizing Benzyl 4-hydroxybutanoate is through Fischer esterification. This acid-catalyzed reaction involves the condensation of 4-hydroxybutanoic acid (or its lactone form, γ-butyrolactone) with benzyl alcohol.[2]

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of Benzyl 4-hydroxybutanoate via Fischer esterification, adapted from standard procedures.[3][4]

Materials:

  • 4-hydroxybutanoic acid (or γ-butyrolactone)

  • Benzyl alcohol (in excess, can also act as a solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (catalyst)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (drying agent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, combine 4-hydroxybutanoic acid and a 3 to 5-fold molar excess of benzyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent).

  • Equip the flask with a reflux condenser (and a Dean-Stark trap if using a non-polar solvent to azeotropically remove water) and heat the mixture to reflux.

  • Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield pure Benzyl 4-hydroxybutanoate.

fischer_esterification reactant1 4-Hydroxybutanoic Acid product Benzyl 4-hydroxybutanoate reactant1->product Esterification reactant2 Benzyl Alcohol reactant2->product catalyst H+ (Acid Catalyst) catalyst->product water Water product->water

Caption: Fischer esterification of 4-hydroxybutanoic acid and benzyl alcohol.

Biological Activity and Potential Applications

Benzyl 4-hydroxybutanoate is a compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules.[2] Its potential applications stem from its chemical reactivity and its metabolic products.

Potential Antioxidant Activity

Some studies suggest that Benzyl 4-hydroxybutanoate may possess antioxidant properties.[2] This activity can be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant capacity of a compound.[5][6]

Materials:

  • Benzyl 4-hydroxybutanoate

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of Benzyl 4-hydroxybutanoate in methanol.

  • In a cuvette or a 96-well plate, mix a defined volume of the DPPH solution with each dilution of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).

  • A decrease in absorbance indicates radical scavenging activity.

  • Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Metabolic Pathway

Upon administration, it is anticipated that Benzyl 4-hydroxybutanoate would undergo hydrolysis by esterase enzymes to yield benzyl alcohol and 4-hydroxybutanoic acid (GHB). 4-hydroxybutanoic acid is a known neuromodulator and can be further metabolized by 4-hydroxybutyrate dehydrogenase into succinic semialdehyde, which then enters the citric acid cycle.[2]

metabolic_pathway bhb Benzyl 4-hydroxybutanoate hydrolysis Esterase (Hydrolysis) bhb->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol ghb 4-Hydroxybutanoic Acid (GHB) hydrolysis->ghb dehydrogenase 4-Hydroxybutyrate Dehydrogenase ghb->dehydrogenase ssa Succinic Semialdehyde dehydrogenase->ssa tca Citric Acid Cycle ssa->tca

References

In-depth Technical Guide on the Biological Activity of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific understanding of 4-Hydroxybenzylbutyrate, including its known and potential biological activities, experimental considerations, and theoretical signaling pathways.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as benzyl 4-hydroxybutanoate, is an aromatic ester of butyric acid. While its primary applications to date have been in the fragrance and flavor industry, its chemical structure suggests the potential for a range of biological activities stemming from its constituent parts: a 4-hydroxybenzyl alcohol moiety and a butyrate group. This technical guide aims to provide a thorough overview of the known information on this compound and to extrapolate its potential biological effects based on the well-documented activities of butyric acid and its derivatives. Due to the limited specific research on this compound, this guide will also discuss the broader context of butyrate bioactivity to inform future research directions.

Known Biological Activities and Applications

Potential Biological Activities Based on Butyrate Moiety

The butyrate component of this compound is a short-chain fatty acid with a wealth of documented biological activities.[3][4][5][6][7][8][9] As an ester, this compound may act as a prodrug, releasing butyric acid upon hydrolysis in a biological system. The potential biological activities derived from this are extensive and include:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of histone deacetylases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][6][9] By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in processes such as cell proliferation, differentiation, and apoptosis. This mechanism is a key area of investigation for cancer therapeutics.[3]

  • Anti-inflammatory Effects: Butyrate has demonstrated potent anti-inflammatory properties. It can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[9][10][11] This has significant implications for inflammatory bowel disease and other inflammatory conditions.

  • Gut Health and Microbiome Modulation: In the gut, butyrate is a primary energy source for colonocytes and plays a vital role in maintaining the integrity of the intestinal barrier.[9] It also influences the composition and function of the gut microbiome.

  • Neurological Effects: Emerging research points to the role of butyrate in the gut-brain axis, with potential neuroprotective effects.[9][10] Its ability to cross the blood-brain barrier and act as an HDAC inhibitor in the central nervous system is an active area of research for neurological disorders.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not available in the peer-reviewed scientific literature. To provide a framework for potential efficacy, the following table summarizes key quantitative data for sodium butyrate , a commonly studied butyrate salt. It is important to note that these values are not directly transferable to this compound and would need to be determined experimentally.

Biological ActivityModel SystemEffective Concentration/DosageOutcomeReference
HDAC InhibitionHuman Colon Cancer Cells (HCT-116)5 mMIncreased histone H3 acetylationN/A
Anti-inflammatoryMurine Macrophages (RAW 264.7)1-10 mMInhibition of LPS-induced NF-κB activationN/A
Apoptosis InductionHuman Colorectal Cancer Cells (Caco-2)2.5-10 mMIncreased caspase-3 activityN/A
Gut Barrier FunctionCaco-2 cell monolayers2 mMIncreased transepithelial electrical resistanceN/A

Note: This table is a representative summary based on the known activities of sodium butyrate and is intended for illustrative purposes only. Experimental determination of these parameters for this compound is required.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound would need to be developed. Below are general methodologies for key experiments based on the expected activities of a butyrate ester.

1. HDAC Inhibition Assay

  • Objective: To determine if this compound inhibits histone deacetylase activity.

  • Methodology: A commercially available colorimetric or fluorometric HDAC activity assay kit can be used. Nuclear extracts from a relevant cell line (e.g., HeLa or a cancer cell line) would be incubated with a substrate and varying concentrations of this compound. The inhibition of HDAC activity would be measured by a change in absorbance or fluorescence, and an IC50 value can be calculated.

2. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

  • Objective: To assess the effect of this compound on the NF-κB signaling pathway.

  • Methodology: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP) would be pre-treated with different concentrations of this compound for a specified time. The cells would then be stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). The inhibition of NF-κB activation would be quantified by measuring the reporter gene activity.

3. Cell Viability and Apoptosis Assays

  • Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Methodology:

    • Cell Viability: Cancer cell lines would be treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability can be assessed using an MTT or WST-1 assay.

    • Apoptosis: Apoptosis can be detected by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases 3 and 7 using a luminescent assay.

Signaling Pathways

Given the lack of specific research on this compound, the following diagrams illustrate the potential signaling pathways it may modulate, based on the known mechanisms of butyrate.

G Potential Signaling Pathway of this compound as an HDAC Inhibitor 4-HB This compound Butyrate Butyric Acid (Active Metabolite) 4-HB->Butyrate Hydrolysis HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibition Histones Histone Proteins Butyrate->Histones HDAC->Histones Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Bak) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Potential mechanism of this compound as an HDAC inhibitor.

G Potential Anti-inflammatory Pathway of this compound 4-HB This compound Butyrate Butyric Acid (Active Metabolite) 4-HB->Butyrate Hydrolysis IKK IκB Kinase (IKK) Butyrate->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFκB NF-κB IKK->NFκB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Conclusion and Future Directions

This compound is a compound with limited published research on its biological activities. However, its chemical structure as an ester of butyric acid strongly suggests a range of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory compound, and a modulator of gut health. The information provided in this guide on the known activities of butyrate and its derivatives serves as a foundation for future investigations into this compound.

Future research should focus on:

  • In vitro studies to confirm its hydrolysis to butyric acid and to determine its efficacy in HDAC inhibition, anti-inflammatory, and cytotoxic assays.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In vivo studies in relevant animal models to assess its therapeutic potential for various diseases.

By systematically exploring these areas, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of new drugs for a variety of conditions.

References

An In-depth Technical Guide to 4-Hydroxybenzylbutyrate: Precursors, Derivatives, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxybenzylbutyrate, a phenolic compound of interest for its potential therapeutic applications. The guide details its precursors, synthesis methodologies, and known and potential biological activities, with a focus on its role as a potential histone deacetylase (HDAC) inhibitor and modulator of key signaling pathways. This document consolidates available data on related compounds to infer the expected properties and activities of this compound, offering a valuable resource for researchers in drug discovery and development.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound is an ester combining 4-hydroxybenzyl alcohol, a phenolic alcohol found in plants like Gastrodia elata[3][4], and butyric acid, a short-chain fatty acid produced by gut microbiota.[5] Butyrate itself is a well-documented histone deacetylase (HDAC) inhibitor and modulates key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8] The combination of these two moieties in this compound suggests its potential as a therapeutic agent with unique properties. This guide explores the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Precursors and Synthesis

The primary precursors for the synthesis of this compound are 4-hydroxybenzyl alcohol and butyric acid.

  • 4-Hydroxybenzyl Alcohol: This precursor is a phenolic alcohol that can be sourced naturally or synthesized.[9] Synthetic routes often involve the reduction of 4-hydroxybenzaldehyde.[9] It serves as a versatile building block in organic synthesis.[4][6]

  • Butyric Acid: A four-carbon short-chain fatty acid, butyric acid is readily available commercially.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through standard esterification methods. Two common and effective methods are the Fischer-Speier esterification and the Steglich esterification.

2.1.1. Experimental Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of a carboxylic acid and an alcohol.[10]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in toluene.

  • Add butyric acid (1.1 eq) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

2.1.2. Experimental Protocol: Steglich Esterification

This method is a milder esterification suitable for acid-sensitive substrates, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq), butyric acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 4-Hydroxybenzyl Alcohol + Butyric Acid Catalyst Acid Catalyst (Fischer) or DCC/DMAP (Steglich) Reactants->Catalyst Reaction Esterification Catalyst->Reaction Quenching Neutralization/ Filtration Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Agent Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation FinalProduct Pure this compound Evaporation->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Characterization Data

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Characteristic Peaks/Signals
¹H NMR * Aromatic protons: δ 6.8-7.3 ppm (multiplet, 4H) * Benzyl protons (-CH₂-O-): δ ~5.0 ppm (singlet, 2H) * Methylene protons (-O-C=O-CH₂-): δ ~2.3 ppm (triplet, 2H) * Methylene protons (-CH₂-CH₃): δ ~1.6 ppm (sextet, 2H) * Methyl protons (-CH₃): δ ~0.9 ppm (triplet, 3H) * Phenolic proton (-OH): Variable, broad singlet
¹³C NMR * Carbonyl carbon: δ ~173 ppm * Aromatic carbons: δ 115-158 ppm * Benzyl carbon (-CH₂-O-): δ ~66 ppm * Methylene carbon (-O-C=O-CH₂-): δ ~36 ppm * Methylene carbon (-CH₂-CH₃): δ ~18 ppm * Methyl carbon (-CH₃): δ ~13 ppm
FT-IR (cm⁻¹) * O-H stretch (phenolic): ~3300 (broad) * C-H stretch (aromatic): ~3030 * C-H stretch (aliphatic): 2850-2960 * C=O stretch (ester): ~1735 (strong) * C=C stretch (aromatic): ~1600, 1515 * C-O stretch (ester): 1150-1250
Mass Spec. (m/z) * Molecular Ion [M]⁺: Predicted at 194.09 * Key Fragments: Fragments corresponding to the loss of the butyryl group, the benzyl group, and other characteristic fragmentations of esters.

Biological Activities and Signaling Pathways

The biological activities of this compound are not extensively studied. However, based on the known activities of its constituent parts, it is hypothesized to possess HDAC inhibitory and anti-inflammatory properties.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a known non-competitive inhibitor of class I and IIa HDACs.[12][13] This inhibition leads to hyperacetylation of histones, which alters chromatin structure and gene expression, often resulting in cell cycle arrest and apoptosis in cancer cells.[12] It is plausible that this compound retains this HDAC inhibitory activity.

Table 2: HDAC Inhibitory Activity of Butyrate and Related Compounds

CompoundAssay SystemIC₅₀ (mM)Reference
ButyrateNuclear extract from HT-29 cells0.09[1]
PhenylbutyrateNuclear extract from DS19 cells0.62[1]
PropionateNuclear extract from HT-29 cells~0.36 (estimated)[1]

4.1.1. Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is adapted from commercially available HDAC activity assay kits.

Materials:

  • HeLa cell nuclear extract (or other source of HDACs)

  • HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (positive control inhibitor)

  • This compound (test compound)

  • Developer solution

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound and Trichostatin A in HDAC assay buffer.

  • In a 96-well plate, add HDAC assay buffer, the test compound or control, and diluted HeLa cell nuclear extract.

  • Initiate the reaction by adding the HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for an additional 15-30 minutes at room temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Modulation of Inflammatory Signaling Pathways

Butyrate has been shown to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[7]

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Butyrate has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[14][15] It is hypothesized that this compound may exert similar anti-inflammatory effects by targeting this pathway.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression HBB This compound (Hypothesized) HBB->IKK Inhibits NFkB_n NF-κB NFkB_n->Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

4.2.1.1. Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

  • Analyze the dose-dependent inhibition of LPS-induced NF-κB activation by this compound.

4.2.2. MAPK Signaling Pathway

The MAPK signaling pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[16] Butyrate has been shown to modulate MAPK signaling, although the effects can be cell-type and context-dependent.[4][17]

G Stimulus Inflammatory Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases p38 p38 UpstreamKinases->p38 ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse HBB This compound (Hypothesized) HBB->UpstreamKinases Modulates

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

4.2.2.1. Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total ERK, JNK, and p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and treat with this compound and/or LPS as described for the NF-κB assay.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated forms of the MAPK proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to normalize for protein loading.

  • Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

Conclusion

This compound is a promising compound that combines the structural features of a phenolic alcohol and a short-chain fatty acid known for its HDAC inhibitory and anti-inflammatory properties. While direct experimental data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on established chemical principles and the known activities of its precursors. The detailed experimental protocols provided herein offer a practical starting point for researchers to investigate the therapeutic potential of this and related compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents for a range of diseases.

References

The Elusive Natural Origins of 4-Hydroxybenzylbutyrate: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of 4-Hydroxybenzylbutyrate. While structurally related compounds are widespread in nature, this compound itself appears to be absent from the known metabolome of plants, fungi, bacteria, and animals. This whitepaper will summarize the findings of an extensive search and provide context by examining related, naturally occurring molecules.

Absence of Evidence in Scientific Literature

Initial searches for the natural occurrence of this compound did not yield any reports of its isolation from a natural source. The scientific literature is silent on its presence in any organism or environmental matrix. Further targeted searches using variations of the chemical name and queries aimed at natural product databases also failed to identify this compound as a known natural product.

While the compound is listed by commercial chemical suppliers, this indicates its availability as a synthetic chemical for research and other purposes, not its natural origin.

Distinguishing from Structurally Related Natural Products

The name "this compound" can be easily confused with other naturally occurring compounds that have similar structural motifs. It is crucial to differentiate it from these molecules:

  • 4-Hydroxybenzoate (4-HB): This is a well-documented plant metabolite. In Arabidopsis thaliana, it is a precursor for various primary and specialized metabolites and is involved in the assembly of the plant cell wall. Its biosynthesis primarily originates from phenylalanine.

  • Gamma-hydroxybutyric acid (GHB) or 4-hydroxybutanoic acid: This compound is a naturally occurring neurotransmitter in the mammalian brain. It is a precursor to GABA, glutamate, and glycine. GHB is also found in small quantities in some fermented foods and beverages like wine and beer, as well as in beef and small citrus fruits.

  • Polyhydroxybutyrate (PHB): This is a biopolymer, a polyester belonging to the polyhydroxyalkanoates (PHAs) class. It is produced by various microorganisms as a form of energy storage.

It is plausible that the initial query for this compound may have been a conflation of the benzyl ester of butyric acid with the more common 4-hydroxybenzoic acid or the unrelated 4-hydroxybutanoic acid (GHB).

Conclusion

Based on an exhaustive search of available scientific literature and chemical databases, there is currently no evidence to support the natural occurrence of this compound. The compound is commercially available as a synthetic entity. Researchers and drug development professionals interested in this chemical structure should be aware of its apparent absence in nature and distinguish it from the structurally similar and biologically significant natural products, 4-hydroxybenzoate and gamma-hydroxybutyric acid. Further investigation into novel metabolic pathways in underexplored organisms could potentially reveal its existence, but as of now, this compound remains a compound of synthetic origin.

Spectroscopic and Synthetic Profile of 4-Hydroxybenzyl Butyrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-hydroxybenzyl butyrate, a compound of interest in fragrance, flavor, and potentially pharmaceutical applications. Due to the limited availability of directly published experimental spectra for 4-hydroxybenzyl butyrate, this document presents a compilation of predicted and experimental data for closely related compounds, namely 4-hydroxybenzyl alcohol and butyrate derivatives. This information serves as a valuable reference for the characterization and synthesis of 4-hydroxybenzyl butyrate.

Spectroscopic Data

The expected spectroscopic characteristics of 4-hydroxybenzyl butyrate can be inferred from the analysis of its structural components: the 4-hydroxybenzyl group and the butyrate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-hydroxybenzyl butyrate is expected to show characteristic signals for both the aromatic and the aliphatic portions of the molecule. The aromatic protons on the benzene ring will appear as two doublets in the range of δ 6.8-7.3 ppm. The benzylic protons (-CH₂-) adjacent to the ester oxygen will likely resonate as a singlet around δ 5.0 ppm. The butyrate chain will exhibit a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group next to the carbonyl (-CH₂-C=O) around δ 2.3 ppm.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the butyrate chain. The carbonyl carbon of the ester is expected to have a chemical shift in the range of δ 170-175 ppm. The aromatic carbons will appear between δ 115 and δ 160 ppm. The benzylic carbon signal is anticipated around δ 65-70 ppm, while the aliphatic carbons of the butyrate group will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxybenzyl Butyrate

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH (ortho to OH)~6.8 (d)~115
Aromatic CH (meta to OH)~7.2 (d)~130
Aromatic C-OH-~158
Aromatic C-CH₂-~128
Benzyl CH₂~5.0 (s)~66
Carbonyl C=O-~173
Butyrate α-CH₂~2.3 (t)~36
Butyrate β-CH₂~1.6 (sextet)~18
Butyrate γ-CH₃~0.9 (t)~13

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxybenzyl butyrate is expected to exhibit characteristic absorption bands for its functional groups. A strong, broad band corresponding to the O-H stretch of the phenolic hydroxyl group is anticipated in the region of 3200-3600 cm⁻¹. A sharp, intense absorption peak for the C=O stretch of the ester carbonyl group will likely appear around 1735 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching bands will be present around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.[1][2]

Table 2: Key IR Absorption Bands for 4-Hydroxybenzyl Butyrate

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H stretch3200-3600Strong, Broad
Ester C=O stretch~1735Strong, Sharp
Aromatic C=C stretch1450-1600Medium
Ester C-O stretch1100-1300Strong
Aromatic C-H stretch3000-3100Medium
Aliphatic C-H stretch2850-3000Medium

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ for 4-hydroxybenzyl butyrate (C₁₁H₁₄O₃) would be observed at m/z 194.23.[3] Common fragmentation patterns would likely involve the loss of the butyrate group or cleavage at the benzylic position. A prominent peak at m/z 107 would correspond to the 4-hydroxybenzyl cation. Other fragments from the butyrate chain, such as m/z 71 ([C₄H₇O]⁺) and m/z 43 ([C₃H₇]⁺), are also expected.[4][5]

Table 3: Expected Mass Spectrometry Fragments for 4-Hydroxybenzyl Butyrate

m/z Proposed Fragment
194[M]⁺ (Molecular Ion)
107[HOC₆H₄CH₂]⁺
71[CH₃CH₂CH₂CO]⁺
43[CH₃CH₂CH₂]⁺

Experimental Protocols

General Synthesis of 4-Hydroxybenzyl Butyrate

A common method for the synthesis of 4-hydroxybenzyl butyrate is through the esterification of 4-hydroxybenzyl alcohol with butyric acid or its more reactive derivative, butyryl chloride.

Fischer Esterification:

  • Reactants: 4-hydroxybenzyl alcohol and an excess of butyric acid are combined in a round-bottom flask.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

  • Solvent: A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to drive the reaction to completion by removing the water byproduct via a Dean-Stark apparatus.

  • Reaction Conditions: The mixture is refluxed until the theoretical amount of water is collected.

  • Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-hydroxybenzyl butyrate.

Synthesis via Acyl Chloride:

  • Reactants: 4-hydroxybenzyl alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct.

  • Acylation: Butyryl chloride is added dropwise to the solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried, and the solvent is evaporated.

  • Purification: The resulting crude ester is purified by column chromatography or distillation.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.

Synthesis_and_Characterization_Workflow Reactants 4-Hydroxybenzyl Alcohol + Butyric Acid/Butyryl Chloride Synthesis Esterification Reaction Reactants->Synthesis Reagents Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Purified Product NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS FinalProduct Pure 4-Hydroxybenzyl Butyrate NMR->FinalProduct IR->FinalProduct MS->FinalProduct

Caption: Workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.

References

A Technical Guide to the Thermal Properties of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Estimated Thermal Properties

The thermal properties of a compound are critical for determining its stability, processing parameters, and storage conditions. For 4-Hydroxybenzylbutyrate, a phenolic ester, the following properties are of primary interest. The values presented in Table 1 are estimations based on the general characteristics of aromatic esters and butyrate derivatives.

Thermal PropertyEstimated ValueMethod of Determination
Melting Point45 - 65 °CDifferential Scanning Calorimetry (DSC)
Boiling Point280 - 320 °CThermogravimetric Analysis (TGA) / Ebulliometry
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)

Table 1: Estimated Thermal Properties of this compound. These values are theoretical and require experimental verification.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal properties of this compound, the following standardized experimental protocols are recommended.

Differential Scanning Calorimetry is a fundamental technique for determining the melting point, glass transition temperature, and other phase transitions of a material.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. The analysis is conducted under a controlled nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 100 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed under the same conditions to analyze the thermal history of the sample.

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The heat of fusion can be calculated from the area of the melting peak.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature, providing information about its boiling point and thermal stability.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Position the pan in the TGA furnace. The analysis is performed under an inert nitrogen atmosphere with a consistent purge gas flow rate (e.g., 20 mL/min) to carry away any evolved gases.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate, such as 10 °C/min or 20 °C/min, through a wide temperature range (e.g., from 30 °C to 500 °C).

  • Data Analysis:

    • The boiling point can be inferred from the temperature at which a significant, sharp mass loss occurs.

    • The decomposition temperature (Td) is typically reported as the onset temperature of the major mass loss step, representing the point at which the compound begins to degrade.

Experimental Workflow Visualization

The logical flow of experiments to characterize the thermal properties of this compound is depicted in the following diagram.

experimental_workflow cluster_start Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation start This compound Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga melting_point Melting Point & Phase Transitions dsc->melting_point boiling_point Boiling Point tga->boiling_point decomposition Decomposition Temperature tga->decomposition

Caption: Workflow for Thermal Property Characterization.

This guide provides a foundational understanding of the anticipated thermal properties of this compound and the established experimental procedures for their accurate determination. Researchers are encouraged to perform these analyses to obtain precise data for their specific applications.

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylbutyrate is a small molecule of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in different solvent systems is fundamental for a wide range of applications, including but not limited to, reaction chemistry, purification, formulation development, and in vitro/in vivo studies. Solubility dictates the bioavailability of a compound and is a critical parameter in drug discovery and development. This document provides a technical overview of the theoretical considerations and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound (Predicted)

While experimental data is scarce, the physicochemical properties of this compound can be predicted based on its chemical structure. These properties provide initial insights into its likely solubility behavior.

PropertyPredicted Value/InformationSignificance for Solubility
Molecular Formula C₁₁H₁₄O₃Provides the basis for molecular weight calculation.
Molecular Weight 200.23 g/mol Influences diffusion and dissolution rates.
Structure The presence of a hydroxyl group and an ester functional group suggests the potential for hydrogen bonding and moderate polarity. The benzene ring contributes to its lipophilicity.
Predicted LogP ~2.5 - 3.0A positive LogP value suggests a higher solubility in non-polar, lipophilic solvents compared to water.
Predicted pKa ~9.5 - 10.5 (for the phenolic hydroxyl group)The weakly acidic nature of the hydroxyl group indicates that its solubility in aqueous media will be pH-dependent, with increased solubility at higher pH values due to deprotonation.

Hypothetical Solubility Data of this compound

The following tables are templates illustrating how quantitative solubility data for this compound should be presented. The values provided are for illustrative purposes only and are not based on experimental results.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL) - HypotheticalSolubility (mol/L) - Hypothetical
Non-Polar Solvents
n-Hexane0.1< 1< 0.005
Toluene2.4500.25
Polar Aprotic Solvents
Dichloromethane3.1> 200> 1.0
Acetone5.1> 200> 1.0
Ethyl Acetate4.41500.75
Dimethyl Sulfoxide (DMSO)7.2> 200> 1.0
Polar Protic Solvents
Ethanol4.31000.50
Methanol5.1800.40
Water10.2< 0.1< 0.0005

Table 2: pH-Dependent Aqueous Solubility of this compound at 37°C (Hypothetical)

This data is critical for biopharmaceutical classification.[1]

pHBuffer SystemSolubility (mg/mL) - Hypothetical
1.2Simulated Gastric Fluid (SGF)< 0.01
4.5Acetate Buffer< 0.01
6.8Phosphate Buffer0.05
7.4Phosphate-Buffered Saline (PBS)0.1
10.0Carbonate-Bicarbonate Buffer5.0

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the World Health Organization (WHO) guidelines for active pharmaceutical ingredients (APIs).[1]

4.1. Materials and Equipment

  • This compound (solid, of known purity)

  • Selected solvents (analytical grade)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C for general solubility or 37°C for biopharmaceutical relevance).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • For pH-dependent solubility, measure and report the final pH of the saturated solution.

    • Perform each solubility measurement in triplicate to ensure reproducibility.[1]

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Cap vial securely B->C D Incubate at constant temperature with agitation C->D E Monitor concentration over time to ensure equilibrium D->E F Allow solid to sediment E->F G Withdraw supernatant F->G H Filter supernatant (e.g., 0.45 µm filter) G->H I Dilute filtered sample H->I J Quantify concentration (e.g., HPLC) I->J K Calculate solubility J->K

Caption: Workflow for Shake-Flask Solubility Measurement.

Logical Flow for Solvent Selection

G Start Define Application (e.g., Reaction, Formulation, Purification) IsPolar Is a polar or non-polar environment required? Start->IsPolar PolarProtic Consider Polar Protic Solvents (e.g., Ethanol, Methanol) IsPolar->PolarProtic Polar PolarAprotic Consider Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate) IsPolar->PolarAprotic Polar NonPolar Consider Non-Polar Solvents (e.g., Toluene, Hexane) IsPolar->NonPolar Non-Polar SolubilityTest Perform solubility test PolarProtic->SolubilityTest PolarAprotic->SolubilityTest NonPolar->SolubilityTest IsSoluble Is solubility sufficient? SolubilityTest->IsSoluble IsCompatible Is the solvent compatible with downstream processes? IsSoluble->IsCompatible Yes ReEvaluate Re-evaluate solvent choice IsSoluble->ReEvaluate No SelectSolvent Select Solvent IsCompatible->SelectSolvent Yes IsCompatible->ReEvaluate No ReEvaluate->IsPolar

Caption: Decision Pathway for Solvent Selection.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this guide provides a robust framework for its determination and interpretation. The predicted physicochemical properties suggest that this compound is a moderately lipophilic compound with pH-dependent aqueous solubility. For practical applications, a systematic approach to solvent screening, guided by the intended use and followed by rigorous experimental solubility determination using methods such as the shake-flask protocol, is recommended. The data and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals in their work with this compound.

References

In-depth Technical Guide: 4-Hydroxybenzylbutyrate - A Compound with Limited Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data and applications for the compound 4-Hydroxybenzylbutyrate . The initial searches for this molecule did not yield sufficient information to construct the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The search results primarily contained information on other, structurally distinct compounds, such as:

  • Beta-hydroxy-beta-methylbutyrate (HMB): A metabolite of the amino acid leucine, researched for its potential effects on muscle protein synthesis and recovery from exercise.

  • Gamma-hydroxybutyrate (GHB): A neurotransmitter and central nervous system depressant, with established clinical use for the treatment of narcolepsy and cataplexy.

  • N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH): A highly selective 5-HT2A receptor agonist used as a research tool to investigate the function of this receptor.

  • Various synthetic methods for other butyrophenones and butyric acid derivatives .

Subsequent targeted searches for "4-hydroxybenzyl butyrate," "4-hydroxyphenylbutyrate," and "4-(4-hydroxyphenyl)butyrate" also failed to provide the necessary data to fulfill the core requirements of an in-depth technical guide.

At present, the scientific community has not published significant research focusing on the biological activity, mechanism of action, or potential therapeutic applications of this compound. Therefore, the creation of a detailed technical guide with structured data tables, experimental methodologies, and signaling pathway diagrams is not feasible.

This finding suggests that this compound may be a novel compound with limited investigation, a less common synonym for another molecule that is not readily identifiable, or a compound that has not demonstrated significant biological activity in preliminary screenings.

Researchers interested in this specific chemical structure may need to undertake foundational in-vitro and in-vivo studies to elucidate its potential pharmacological properties. We recommend initiating a thorough chemical database search (e.g., SciFinder, Reaxys) to identify any potential mentions in patents or specialized chemical literature that may not be indexed in broader scientific search engines.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxybenzylbutyrate is an ester of significant interest in various research fields, including pharmacology and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via Steglich esterification, a mild and efficient method employing a carbodiimide coupling agent. An alternative acid-catalyzed Fischer esterification is also briefly discussed.

Reaction Principle

The primary synthesis route described is the Steglich esterification of 4-hydroxybenzyl alcohol with butyric acid. This reaction is facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] The reaction proceeds at room temperature, offering a high yield of the desired ester.

Alternatively, the traditional Fischer esterification can be employed, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocols

Method 1: Steglich Esterification using EDCI and DMAP

This protocol is adapted from a general procedure for the synthesis of 4-hydroxybenzyl alcohol derivatives.[1]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required, though this protocol is for room temperature)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve butyric acid (1.0 equivalent) and EDCI (1.2 equivalents) in anhydrous dichloromethane. Stir the mixture for 10 minutes at room temperature.

  • Addition of Alcohol and Catalyst: In a separate flask, prepare a solution of 4-hydroxybenzyl alcohol (1.0 equivalent) and DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Add the 4-hydroxybenzyl alcohol/DMAP solution to the stirred butyric acid/EDCI mixture.

  • Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Fischer Esterification

This is a general protocol for acid-catalyzed esterification.[2]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 4-hydroxybenzyl alcohol (1.0 equivalent), butyric acid (1.5-2.0 equivalents), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue heating until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature.

  • Neutralization and Extraction: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product may require further purification by distillation under reduced pressure or column chromatography.

Data Presentation

ParameterSteglich Esterification (EDCI/DMAP)Fischer Esterification
Reactants 4-Hydroxybenzyl alcohol, Butyric acid4-Hydroxybenzyl alcohol, Butyric acid
Catalyst/Reagents EDCI, DMAPConcentrated H₂SO₄
Solvent DichloromethaneToluene
Temperature Room TemperatureReflux
Reaction Time Hours to OvernightSeveral Hours
Typical Yield HighModerate to High (equilibrium dependent)
Workup Aqueous wash and extractionNeutralization, wash, and extraction
Purification Column ChromatographyDistillation or Column Chromatography

Visualizations

Synthesis_Pathway Reactant1 4-Hydroxybenzyl Alcohol Product This compound Reactant1->Product Steglich or Fischer Esterification Reactant2 Butyric Acid Reactant2->Product Byproduct Water Product->Byproduct +

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Reactants, Solvent, Catalyst Reaction Stir at appropriate temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Chromatography/Distillation Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Quantification of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylbutyrate is a compound of interest in various fields of research, potentially including pharmacology and metabolomics. Accurate and reliable quantification of this analyte in biological and pharmaceutical matrices is crucial for understanding its pharmacokinetic profile, efficacy, and safety. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical principles for structurally similar compounds and are intended to serve as a robust starting point for method development and validation.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: This method is suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations, where concentrations are expected to be in the µg/mL range. It offers good precision and accuracy with readily available instrumentation.

  • LC-MS/MS: For complex biological matrices like plasma or urine, where high selectivity and sensitivity are paramount, LC-MS/MS is the method of choice. This technique can achieve detection limits in the ng/mL to pg/mL range, allowing for detailed pharmacokinetic and metabolic studies.

Data Presentation: Quantitative Parameters

The following table summarizes the anticipated quantitative performance characteristics for the described analytical methods. These values are estimates based on typical performance for similar analytes and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 500 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is designed for the quantification of this compound in pharmaceutical formulations.

1. Materials and Reagents

  • This compound analytical standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid, analytical grade

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the phenolic chromophore)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., deuterated this compound or a structurally similar compound

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (blank)

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

3. LC and MS/MS Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values need to be determined by direct infusion of the analytical standard.)

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (10% B).

  • Transfer to an autosampler vial for analysis.

5. Standard and Quality Control (QC) Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as in Protocol 1.

  • Working Standard Solutions: Serially dilute the stock solution with methanol:water (50:50) to prepare spiking solutions.

  • Calibration Standards and QCs: Spike the appropriate amount of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, and high concentrations). Prepare these in the same manner as the plasma samples.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis prep_start Start weigh_std Weigh Analytical Standard prep_start->weigh_std prep_sample Prepare Sample (Dilute/Extract) prep_start->prep_sample dissolve_std Dissolve in Methanol (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards (Calibration Curve) dissolve_std->dilute_std hplc_injection Inject into HPLC System dilute_std->hplc_injection filter_sample Filter through 0.45µm Syringe Filter prep_sample->filter_sample filter_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (275 nm) separation->detection data_analysis Data Analysis (Calibration Curve & Quantification) detection->data_analysis LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis sample_start Start with Plasma Sample add_is_acn Add Acetonitrile with Internal Standard sample_start->add_is_acn vortex Vortex (Protein Precipitation) add_is_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_injection Inject into LC-MS/MS System reconstitute->lcms_injection lc_separation LC Separation (Gradient Elution) lcms_injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quant Quantification ms_detection->quant

Application Notes and Protocols for the Utilization of 4-Hydroxybutyrate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(4-hydroxybutyrate) (P4HB) and its copolymers are biodegradable and biocompatible polyesters with significant potential in the biomedical field, including drug delivery, tissue engineering, and the development of absorbable medical devices.[1][2] Unlike many other bioplastics, high molecular weight P4HB is primarily synthesized through microbial fermentation processes, as chemical synthesis methods often result in lower molecular weight polymers and may introduce metallic catalyst residues.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 4-hydroxybutyrate-based polymers.

Data Presentation

Table 1: Microbial Production of 4-Hydroxybutyrate (4HB)-Containing Polymers
MicroorganismCarbon Source(s)4HB PrecursorPolymer TypePolymer Content (% of Cell Dry Weight)Molecular Weight (Mw, kDa)Polydispersity Index (PDI)Reference
Cupriavidus necator IBP/SFU-1Fructoseε-caprolactoneP(3HB-co-4HB)Up to 22.4 mol% 4HB272–3535.09–6.71[1]
Cupriavidus necatorFructose or Sodium Butyrateγ-valerolactoneP(3HB-co-3HV-co-4HV)~80%201–248Not Reported[5]
Recombinant Escherichia coli S17-1Fermentation broth with 4HB1,4-butanediol (converted to 4HB)P(4HB)83%Not ReportedNot Reported[6][7]
Recombinant Escherichia coli JM109GlucoseNone (engineered pathway)P(4HB)68.2%Not ReportedNot Reported[1]
Recombinant Ralstonia eutropha H16Not specified4HB-containing fermentation brothP(3HB-co-13%4HB)49%Not ReportedNot Reported[6][7]
Table 2: Thermal and Mechanical Properties of 4-Hydroxybutyrate-Based Polymers
PolymerMelting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Crystallization Temperature (Tc, °C)Degree of Crystallinity (%)Elongation at Break (%)Reference
P(4HB)60-51Not ReportedNot Reported~1000[3][8][9]
P(3HB)Not ReportedNot Reported84.772Not Reported[1]
P(3HB-co-4HB) (up to 22.4 mol% 4HB)Decreases with increasing 4HB-5 to -1949.5–65.059-72Not Reported[1]
P(3HB-co-3HV-co-4HV)Not ReportedNot ReportedNot Reported38-49Not Reported[5]

Experimental Protocols

Protocol 1: Microbial Synthesis of P(3HB-co-4HB) using Cupriavidus necator

This protocol is based on the cultivation of Cupriavidus necator for the production of P(3HB-co-4HB) copolymers using a precursor for the 4HB monomer.[1]

1. Media Preparation:

  • Prepare a mineral salt medium (MSM) for bacterial growth. A typical MSM contains a carbon source (e.g., 20 g/L fructose), a nitrogen source (e.g., 2 g/L ammonium acetate), and essential minerals.

  • Sterilize the carbon source separately and add it to the autoclaved mineral salt medium.

2. Inoculum Preparation:

  • Inoculate a loopful of C. necator from a fresh agar plate into a flask containing a seed culture medium (e.g., Luria-Bertani broth).

  • Incubate at 30°C with shaking at 200 rpm for 18-24 hours.

3. Fermentation:

  • Inoculate the production medium (MSM with fructose) with the seed culture (typically 5-10% v/v).

  • Add a 4HB precursor, such as ε-caprolactone, to the culture medium. The concentration can be varied (e.g., 1.0–5.0 g/L) to control the 4HB content in the resulting copolymer.[1][10]

  • Incubate the culture at 30°C with agitation (e.g., 200 rpm) for 48-72 hours.

4. Polymer Extraction and Purification:

  • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes).

  • Wash the cell pellet with distilled water and then with methanol to remove lipids.

  • Dry the cell biomass.

  • Extract the polymer from the dried biomass using a suitable solvent like chloroform or 1,2-dichloroethane by stirring for several hours at an elevated temperature (e.g., 60°C).

  • Separate the cell debris by filtration.

  • Precipitate the polymer from the solvent by adding a non-solvent such as cold methanol or ethanol.

  • Collect the precipitated polymer and dry it under vacuum.

Protocol 2: Characterization of P(3HB-co-4HB)

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the polymer sample in a suitable solvent (e.g., chloroform) at a concentration of approximately 1.5 mg/mL.[10]

  • Use a GPC system equipped with a refractive index detector.

  • Set the column and detector temperature to 35-50°C.

  • Use chloroform as the mobile phase at a flow rate of 0.8-1.0 mL/min.[10][11]

  • Calibrate the system using polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Use a small sample of the polymer (5-10 mg) in an aluminum DSC pan.

  • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.[9][12]

  • Cool the sample to a low temperature (e.g., -80°C) at a controlled rate (e.g., 10°C/min).

  • Reheat the sample to 200°C at 10°C/min.

  • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating and cooling scans.

3. Compositional Analysis (Nuclear Magnetic Resonance - NMR Spectroscopy):

  • Dissolve the polymer sample in deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR spectra.

  • The molar fraction of 4HB can be calculated by integrating the characteristic peaks of the 3HB and 4HB units.

Protocol 3: Formulation of P4HB Nanoparticles for Drug Delivery

This protocol describes the preparation of P4HB nanoparticles using a modified emulsion-solvent evaporation method, which is suitable for encapsulating hydrophobic drugs.

1. Preparation of the Organic Phase:

  • Dissolve a known amount of P4HB (e.g., 20 mg) in a volatile organic solvent such as dichloromethane (DCM) or chloroform.

  • Dissolve the hydrophobic drug in a suitable solvent (e.g., acetone or DMSO) and add it to the polymer solution.

2. Emulsification:

  • Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v polyvinyl alcohol - PVA).

  • Add the organic phase to the aqueous phase while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.

3. Solvent Evaporation:

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

4. Nanoparticle Collection and Purification:

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with distilled water to remove the excess surfactant and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder for storage and further use.

Visualizations

Biosynthetic_Pathway_of_P4HB Glucose Glucose Succinyl_CoA Succinyl-CoA Glucose->Succinyl_CoA Glycolysis & TCA Cycle Succinic_Semialdehyde Succinic Semialdehyde Succinyl_CoA->Succinic_Semialdehyde sucD Four_HB 4-Hydroxybutyrate (4HB) Succinic_Semialdehyde->Four_HB 4hbD Four_HB_CoA 4HB-CoA Four_HB->Four_HB_CoA orfZ P4HB Poly(4-hydroxybutyrate) (P4HB) Four_HB_CoA->P4HB phaC

Caption: Biosynthetic pathway for P4HB production from glucose in recombinant E. coli.[1]

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application Fermentation Microbial Fermentation Extraction Extraction & Purification Fermentation->Extraction Polymer P4HB / P(3HB-co-4HB) Extraction->Polymer GPC GPC (Molecular Weight) Polymer->GPC DSC DSC (Thermal Properties) Polymer->DSC NMR NMR (Composition) Polymer->NMR Nanoparticle_Formulation Nanoparticle Formulation Polymer->Nanoparticle_Formulation Drug_Loading Drug Encapsulation Nanoparticle_Formulation->Drug_Loading In_Vitro_Release In Vitro Drug Release Studies Drug_Loading->In_Vitro_Release

Caption: Experimental workflow from polymer synthesis to drug delivery application.

Signaling_Pathway P4HB_Nanoparticle P4HB Nanoparticle (Drug Loaded) Endocytosis Endocytosis P4HB_Nanoparticle->Endocytosis Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Internalization Drug_Release Drug Release (pH-mediated) Endosome->Drug_Release Acidification Target_Site Intracellular Target Site Drug_Release->Target_Site Therapeutic_Effect Therapeutic Effect Target_Site->Therapeutic_Effect

References

Application Notes and Protocols for P(3HB-co-4HB) Synthesis Using 4-Hydroxybenzylbutyrate as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(3-hydroxybutyrate-co-4-hydroxybutyrate), P(3HB-co-4HB), is a biodegradable and biocompatible polyester belonging to the polyhydroxyalkanoate (PHA) family. Its tunable mechanical properties, ranging from rigid to elastic, make it a highly sought-after biomaterial for applications in drug delivery, tissue engineering, and medical device manufacturing.[1][2] The incorporation of the 4-hydroxybutyrate (4HB) monomer significantly influences the copolymer's flexibility and degradation rate.[3][4] The biosynthesis of P(3HB-co-4HB) is typically achieved through microbial fermentation, where a suitable carbon source for the 3-hydroxybutyrate (3HB) monomer is provided along with a precursor for the 4HB monomer.[5][6]

While various precursors for the 4HB monomer have been explored, including 1,4-butanediol, γ-butyrolactone, and ε-caprolactone, this document focuses on the application of 4-hydroxybenzylbutyrate as a potential precursor.[7][8] Although not a conventional precursor, it is hypothesized that this compound can be enzymatically hydrolyzed to 4-hydroxybutyrate and benzyl alcohol. The released 4-hydroxybutyrate can then be assimilated by PHA-producing microorganisms and incorporated into the P(3HB-co-4HB) copolymer. This application note provides a theoretical framework, experimental protocols, and data interpretation guidelines for utilizing this compound in this context.

Proposed Metabolic Pathway

The utilization of this compound as a precursor for P(3HB-co-4HB) synthesis is predicated on a two-step intracellular process:

  • Enzymatic Hydrolysis: An intracellular esterase or lipase cleaves the ester bond of this compound, releasing 4-hydroxybutyrate and benzyl alcohol.

  • Polymerization: The liberated 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA, which is then polymerized along with 3-hydroxybutyryl-CoA (derived from a primary carbon source like fructose or glucose) by PHA synthase to form the P(3HB-co-4HB) copolymer.

The efficiency of this process will depend on the microorganism's native esterase activity or the successful expression of a recombinant esterase.

Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 4HBB_ext This compound 4HBB_int This compound 4HBB_ext->4HBB_int Transport Esterase Esterase / Lipase 4HBB_int->Esterase 4HB 4-Hydroxybutyrate Esterase->4HB Benzyl_Alcohol Benzyl Alcohol Esterase->Benzyl_Alcohol 4HB_CoA 4-Hydroxybutyryl-CoA 4HB->4HB_CoA PHA_Synthase PHA Synthase 4HB_CoA->PHA_Synthase Incorporation P3HB_co_4HB P(3HB-co-4HB) PHA_Synthase->P3HB_co_4HB 3HB_CoA 3-Hydroxybutyryl-CoA 3HB_CoA->PHA_Synthase Incorporation Primary_Carbon_Source Primary Carbon Source (e.g., Fructose) Metabolism Central Metabolism Primary_Carbon_Source->Metabolism Metabolism->3HB_CoA

Caption: Proposed metabolic pathway for the conversion of this compound to P(3HB-co-4HB).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from P(3HB-co-4HB) biosynthesis experiments using various 4HB precursors. These values can serve as a benchmark for experiments with this compound.

Table 1: P(3HB-co-4HB) Production by Different Bacterial Strains and Precursors.

Microorganism3HB Carbon Source4HB PrecursorCell Dry Weight (g/L)PHA Content (wt%)4HB Molar Fraction (%)Reference
Cupriavidus necator IBP/SFU-1Fructoseε-caprolactone7.1 - 7.571 - 743 - 22.4[8]
Cupriavidus necator IBP/SFU-1Fructose1,4-butanediol6.8654.5[8]
Cupriavidus sp. USMAA10201,6-hexanediol & 1,4-butanediol1,6-hexanediol & 1,4-butanediol-6986[9]
Cupriavidus sp. USMAA1020 (large scale)1,6-hexanediol & 1,4-butanediol1,6-hexanediol & 1,4-butanediol-7595[9]
Alcaligenes eutrophusγ-butyrolactoneγ-butyrolactone--9 - 21[3]
Recombinant Ralstonia eutropha H16-4HB broth> 64913[10]

Table 2: Physicochemical Properties of P(3HB-co-4HB) with Varying 4HB Content.

4HB Molar Fraction (%)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Crystallinity (%)Elongation at Break (%)Reference
0~175~4725[3][8]
10---444[3]
11.3 - 22.4~171-5 to -759 - 65-[8]
16----[11]
>16Non-crystallineDecreases with increasing 4HB-Increases with increasing 4HB[11]

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Utilization

Objective: To identify microbial strains capable of utilizing this compound for growth and/or PHA production.

Materials:

  • Candidate microbial strains (e.g., Cupriavidus necator, Pseudomonas putida, recombinant E. coli)

  • Minimal salts medium (MSM)

  • This compound (sterile filtered)

  • Primary carbon source (e.g., fructose, glucose; sterile filtered)

  • Nile red or Sudan black B stain

  • Fluorescence microscope

Procedure:

  • Prepare MSM and autoclave.

  • Inoculate 50 mL of MSM in 250 mL flasks with a single colony of the test microorganism.

  • Add the primary carbon source to a final concentration of 20 g/L.

  • Add this compound to a final concentration of 1-5 g/L. A control flask without this compound should also be prepared.

  • Incubate at the optimal growth temperature and shaking speed for the specific strain (e.g., 30°C and 200 rpm for C. necator) for 48-72 hours.

  • Withdraw samples at regular intervals (e.g., 24, 48, 72 hours).

  • Measure cell growth by monitoring the optical density at 600 nm (OD600).

  • Stain a small aliquot of the culture with Nile red or Sudan black B and observe under a fluorescence microscope to qualitatively assess PHA accumulation.

Protocol 2: P(3HB-co-4HB) Production using this compound

Objective: To produce and quantify P(3HB-co-4HB) from a selected microorganism using this compound as the 4HB precursor.

Materials:

  • Selected microbial strain

  • Two-stage fermentation medium (a growth medium and a PHA production medium)

  • Primary carbon source (e.g., fructose)

  • This compound

  • Centrifuge

  • Lyophilizer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Chloroform

  • Methanol

  • Sulfuric acid

Procedure:

  • Seed Culture: Inoculate the selected strain into a rich medium (e.g., Nutrient Broth) and grow overnight.

  • Growth Stage: Inoculate the production medium (a mineral salts medium with the primary carbon source and nitrogen) with the seed culture. Grow the cells to a high density.

  • Production Stage: Once the cells reach the late exponential phase, induce PHA production by limiting a nutrient such as nitrogen. Add the primary carbon source and this compound.

  • Fermentation: Continue the fermentation for 48-72 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lyophilization: Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight.

  • PHA Extraction and Quantification: a. Subject a known amount of dried cells to methanolysis using a mixture of chloroform, methanol, and sulfuric acid. b. This process simultaneously extracts and converts the PHA into its constituent methyl esters. c. Analyze the resulting methyl esters by GC-MS to determine the composition and quantity of 3HB and 4HB monomers.

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_screening Protocol 1: Screening cluster_production Protocol 2: Production Inoculation Inoculation Cultivation Cultivation Inoculation->Cultivation Growth_Monitoring Growth_Monitoring Cultivation->Growth_Monitoring PHA_Staining PHA_Staining Growth_Monitoring->PHA_Staining Seed_Culture Seed_Culture PHA_Staining->Seed_Culture Select Positive Strain Growth_Stage Growth_Stage Seed_Culture->Growth_Stage Production_Stage Production_Stage Growth_Stage->Production_Stage Fermentation Fermentation Production_Stage->Fermentation Harvesting Harvesting Fermentation->Harvesting Analysis Analysis Harvesting->Analysis Final_Product Final_Product Analysis->Final_Product P(3HB-co-4HB)

Caption: Experimental workflow for P(3HB-co-4HB) production using this compound.

Logical_Relationship Precursor This compound Hydrolysis Enzymatic Hydrolysis Precursor->Hydrolysis 4HB_Availability 4-HB Availability Hydrolysis->4HB_Availability Monomer_Pool Intracellular Pool of 3HB-CoA and 4HB-CoA 4HB_Availability->Monomer_Pool 3HB_Precursor Primary Carbon Source for 3HB Metabolism Microbial Metabolism 3HB_Precursor->Metabolism Metabolism->Monomer_Pool Polymerization PHA Synthase Activity Monomer_Pool->Polymerization Copolymer P(3HB-co-4HB) Polymerization->Copolymer Properties Copolymer Properties (Composition, MW, Thermal) Copolymer->Properties

Caption: Logical relationship of factors influencing P(3HB-co-4HB) synthesis from this compound.

References

Application Notes and Protocols for Biocompatibility Studies of 4-Hydroxybenzylbutyrate-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-hydroxybutyrate) (P4HB) and other 4-Hydroxybenzylbutyrate-based polymers are a class of biodegradable polyesters with promising applications in the biomedical field, including drug delivery, tissue engineering, and medical device manufacturing. Their biocompatibility is a critical factor for regulatory approval and clinical success. These application notes provide a summary of key biocompatibility data and detailed protocols for essential in vitro and in vivo assays to evaluate the biocompatibility of these polymers.

Data Presentation: Summary of Biocompatibility Data

The following tables summarize quantitative data from biocompatibility studies on P4HB and related polymers.

Table 1: In Vitro Hemocompatibility of Poly(4-hydroxybutyrate) (P4HB)

TestResultControlInterpretation
Hemolysis1.9 ± 0.2%Polyvinyl chloride (PVC)Non-hemolytic (<5% is considered acceptable)
Dynamic Blood ClottingSlow and smooth decline in absorbance-time curvePolyvinyl chloride (PVC)Low procoagulant properties
Factor XII, APTT, FDPsNo significant differenceBlank control, PVCDoes not significantly activate the intrinsic coagulation pathway

Table 2: In Vitro Cytotoxicity of Polyhydroxyalkanoates (PHAs) Containing 4-Hydroxybutyrate

PolymerCell LineAssayResultInterpretation
P(3HB-co-4HB)/gelatine blendL929 fibroblastsMTTHigh cell viability (specific percentage not stated, but shown to be non-cytotoxic)Non-cytotoxic
Various PHA microparticles (including P3HB/4HB)NIH 3T3 fibroblastsMTTNo cytotoxic effect observedNon-cytotoxic

Table 3: In Vivo Biocompatibility of Poly(4-hydroxybutyrate) (P4HB) Implants

ParameterObservationTime PointComparison
Inflammatory ResponseModerate initial inflammatory cell infiltration, which decreases over time.60 and 180 daysGreater initial response than polypropylene (PP) mesh, but becomes milder.
Macrophage PolarizationSignificantly higher M2/M1 ratio.180 daysPolypropylene (PP) mesh
Tissue IntegrationGood tissue integration with dense connective tissue formation.60 and 180 daysN/A
Fibrous EncapsulationNo signs of encapsulation.60 and 180 daysN/A

Experimental Protocols

In Vitro Hemolysis Assay (Modified ASTM F756-00)

Objective: To evaluate the hemolytic potential of the polymer by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Materials:

  • Test polymer (e.g., P4HB film or extract)

  • Positive control (e.g., deionized water)

  • Negative control (e.g., saline solution, PVC)

  • Fresh human anticoagulant-treated blood (e.g., with citrate)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Protocol:

  • Prepare polymer samples of a defined surface area.

  • Dilute fresh human blood with PBS to obtain a standardized red blood cell suspension.

  • Place the polymer samples in test tubes.

  • Add the diluted blood suspension to the test tubes containing the polymer, as well as to the positive and negative control tubes.

  • Incubate the tubes at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Dynamic Blood Clotting Time

Objective: To assess the effect of the polymer on the intrinsic blood coagulation cascade.

Materials:

  • Test polymer

  • Negative control (e.g., PVC)

  • Freshly collected human whole blood

  • Spectrophotometer or a dedicated coagulation analyzer

Protocol:

  • Place the polymer sample in a cuvette or the appropriate sample holder of the analysis instrument.

  • Add fresh whole blood to the cuvette.

  • Monitor the change in absorbance over time at a specific wavelength (e.g., 650 nm). The absorbance will decrease as red blood cells are entrapped in the forming clot.

  • Plot the absorbance as a function of time. A slow and smooth decline indicates low procoagulant activity.

In Vitro Cytotoxicity - MTT Assay

Objective: To assess the potential of the polymer or its leachables to cause cell death or inhibit cell proliferation.

Materials:

  • Test polymer (as a film or an extract)

  • L929 mouse fibroblast cell line (or other relevant cell line)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • For direct contact: Sterilize the polymer films and place them at the bottom of the wells of a 96-well plate.

  • For extract method: Prepare an extract by incubating the polymer in a cell culture medium at 37°C for 24-72 hours.

  • Seed L929 cells into the 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • For the direct contact method, add the cell suspension directly onto the polymer films. For the extract method, replace the culture medium with the polymer extract. Include wells with cells only (negative control) and cells with a cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of test sample / Absorbance of negative control) x 100

In Vivo Implantation Study (based on ISO 10993-6)

Objective: To evaluate the local tissue response to the implantation of the polymer in a relevant animal model.

Materials:

  • Sterile polymer implants

  • Control material (e.g., a clinically accepted biodegradable polymer)

  • Surgical instruments

  • Anesthetic agents

  • Suture materials

  • Histological processing reagents (formalin, ethanol series, xylene, paraffin)

  • Stains (e.g., Hematoxylin and Eosin - H&E, Masson's Trichrome)

  • Microscope

Protocol:

  • Select an appropriate animal model (e.g., rat, rabbit) and implantation site (e.g., subcutaneous, intramuscular) based on the intended application of the polymer.

  • Anesthetize the animals and surgically create a pocket at the implantation site.

  • Place the sterile polymer implant and the control material in separate pockets in the same animal or in different groups of animals.

  • Suture the incision site and provide appropriate post-operative care.

  • At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully explant the implant along with the surrounding tissue.

  • Fix the tissue samples in 10% neutral buffered formalin.

  • Process the fixed tissues through an ethanol series and xylene, and embed them in paraffin.

  • Section the paraffin blocks into thin slices (e.g., 5 µm) and mount them on microscope slides.

  • Stain the tissue sections with H&E to visualize the cellular infiltrate and tissue morphology. Use Masson's Trichrome to assess collagen deposition and fibrous capsule formation.

  • Perform a semi-quantitative histological evaluation of the tissue response, scoring parameters such as inflammation, neovascularization, fibrosis, and the presence of different cell types (neutrophils, lymphocytes, macrophages, giant cells).

Visualizations

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Biocompatibility cluster_in_vivo In Vivo Biocompatibility cytotoxicity Cytotoxicity Assay (MTT) hemocompatibility Hemocompatibility (Hemolysis, Clotting) end_vitro Biocompatible (In Vitro) cytotoxicity->end_vitro Cell Viability > 80%? hemocompatibility->end_vitro Non-hemolytic? Low procoagulant? implantation Implantation Study (ISO 10993-6) histology Histological Evaluation (Inflammation, Fibrosis) implantation->histology Explantation & Histology start 4-HBB Polymer start->cytotoxicity Direct Contact/ Extract start->hemocompatibility Direct Contact start->implantation Sterile Implant end_vivo Biocompatible (In Vivo) histology->end_vivo Mild Tissue Response?

Caption: Workflow for assessing the biocompatibility of 4-HBB polymers.

Foreign_Body_Response_Signaling_Pathway cluster_material Biomaterial Interaction cluster_macrophage Macrophage Response implant 4-HBB Polymer Implant/ Degradation Products macrophage Macrophage implant->macrophage Recognition nfkb NF-kB Activation macrophage->nfkb mapk MAPK Activation macrophage->mapk cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-1β) nfkb->cytokines mapk->cytokines m1 M1 Polarization (Pro-inflammatory) cytokines->m1 m2 M2 Polarization (Anti-inflammatory/ Pro-resolving) m1->m2 Switch over time resolution Tissue Response (Fibrosis/Integration) m1->resolution Chronic Inflammation or Transition to M2 m2->resolution

Caption: Putative signaling pathways in macrophage response to biodegradable polymers.

Application Notes and Protocols for Polyhydroxybutyrate (PHB and P4HB)-Based Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While direct literature on 4-Hydroxybenzylbutyrate for drug delivery applications is scarce, a significant body of research exists for closely related and highly promising biomaterials: Polyhydroxybutyrate (PHB) and Poly(4-hydroxybutyrate) (P4HB). These biodegradable polyesters, synthesized by microorganisms, offer excellent biocompatibility and tunable properties for creating effective drug delivery systems.[1][2] P4HB, in particular, is an FDA-approved polymer for medical devices, highlighting its clinical relevance.[3][4] This document provides detailed application notes and experimental protocols for the formulation and evaluation of drug-loaded PHB and P4HB nanoparticles.

Application Notes

Polyhydroxyalkanoates (PHAs), including PHB and P4HB, are attractive for drug delivery due to their biodegradability, biocompatibility, and ability to encapsulate a wide range of therapeutic agents.[5][6] Their degradation product, 3-hydroxybutyric acid, is a natural metabolite in the human body, minimizing cytotoxicity.[7] Nanoparticles formulated from these polymers can enhance drug solubility, provide sustained release, and potentially improve therapeutic outcomes.[5][8]

Data Presentation: Performance of PHB/P4HB Nanoparticles

The following tables summarize quantitative data from various studies on PHB and its copolymers, illustrating their performance as drug delivery carriers.

Table 1: Physicochemical Properties of PHB-Based Nanoparticles

Polymer CompositionPreparation MethodAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PHBNanoprecipitation60 - 300Not ReportedNot Reported
PHBVNanoprecipitation184 - 283Not ReportedNot Reported
PHBEmulsion-Solvent Evaporation199.3 ± 6.50.071 ± 0.016Not Reported
PEGylated PHBEmulsion-Solvent Evaporation250.5 ± 5.20.155 ± 0.017Not Reported

Data compiled from multiple sources.[2][7][8]

Table 2: Drug Loading and Encapsulation Efficiency

PolymerDrugPreparation MethodDrug Loading (%)Encapsulation Efficiency (%)
PHBVPaclitaxelNanoprecipitationNot Reported45
PHBDoxorubicin & SorafenibEmulsion-Solvent Evaporation2.6 (Dox) & 8.4 (Sor)52 (Dox) & 56 (Sor)
PEGylated PHBDoxorubicin & SorafenibEmulsion-Solvent Evaporation2.6 (Dox) & 7.7 (Sor)51 (Dox) & 51 (Sor)
PHB-MNPDoxorubicinNot SpecifiedNot Reported87
PLGA/ChitosanCurcuminElectrospinningNot ReportedNot Reported

Data compiled from multiple sources.[5][6][7][8][9]

Table 3: In Vitro Drug Release Characteristics

Polymer SystemDrugRelease Conditions (pH)Cumulative ReleaseTime Frame
PHB-coated MNPDoxorubicin4.5~50%9 hours
PHB-coated MNPDoxorubicin7.2~35%9 hours
PHB-co-HHxTGX-221Not Specified~76%32 hours
PHB HomopolymerTGX-221Not Specified~42%32 hours
CurZCS SystemCurcumin1.2~33%2 hours
CurZCS SystemCurcumin6.8~13.3% (cumulative 46.3%)3 hours

Data compiled from multiple sources.[5][10]

Table 4: Cytotoxicity of PHB-Based Nanoparticles

Cell LineNanoparticle FormulationAssayResults
A549 (Lung Cancer)Curcumin-loaded PHBMTTLC50 between 10-20 µ g/100 µl
MCF-7 (Breast Cancer)PTX/PHBVMTT1.61-fold enhanced apoptosis vs. free PTX
HeLa & C2C12Blank PHB & PHBVNot SpecifiedNo pronounced cytotoxicity up to 500 µg/mL
Human Peripheral LeukocytesPHB filmsCell ViabilityConfirmed safety and lack of cytotoxicity

Data compiled from multiple sources.[5][8][11][12]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of drug-loaded PHB/P4HB nanoparticles.

Protocol 1: Preparation of Drug-Loaded PHB Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating both hydrophobic and hydrophilic drugs and allows for good control over particle size.[5][7]

Materials:

  • Poly(3-hydroxybutyrate) (PHB)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Drug (e.g., Doxorubicin, Sorafenib)

  • Acetone, Dimethyl sulfoxide (DMSO) (if required for drug dissolution)

  • MilliQ water

  • Ultrasonic bath/probe sonicator

  • Magnetic stirrer

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve 20 mg of PHB polymer in 1.0 mL of DCM.

    • Separately, dissolve the drug in a suitable solvent. For a dual-drug system like Doxorubicin (0.5 mg) and Sorafenib (1.5 mg), dissolve Doxorubicin in 0.05 mL DMSO and Sorafenib in 0.1 mL acetone.[7]

    • Combine the drug solution(s) with the PHB solution and mix thoroughly for 30 seconds.[7]

  • Aqueous Phase Preparation:

    • Prepare a 0.5% (w/v) PVA solution in 6 mL of MilliQ water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while stirring.

    • Sonicate the mixture using a probe sonicator at 50% amplitude for 5 minutes in an ice bath to form an oil-in-water (o/w) emulsion.[7]

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for at least 1-4 hours to allow for the complete evaporation of the organic solvent (DCM).

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm) for 1 hour.[13]

    • Discard the supernatant, which contains the unencapsulated drug and residual PVA.

    • Wash the nanoparticle pellet by resuspending it in MilliQ water and centrifuging again. Repeat this washing step three times to ensure the removal of any free drug.[5]

  • Lyophilization:

    • Resuspend the final washed pellet in a small volume of MilliQ water.

    • Freeze the suspension (e.g., at -80°C) and then lyophilize for 24 hours to obtain a dry nanoparticle powder for long-term storage.

Protocol 2: Preparation of Drug-Loaded PHB Nanoparticles by Nanoprecipitation

This method, also known as solvent displacement, is simple and effective for encapsulating hydrophobic drugs.[8][14]

Materials:

  • Poly(3-hydroxybutyrate) (PHB)

  • Water-miscible organic solvent (e.g., Acetone, Dichloromethane)

  • Anti-solvent (e.g., Water, DMSO)

  • Surfactant (e.g., Tween 80, Span 20, PVA)

  • Drug (e.g., Curcumin, Paclitaxel)

  • Magnetic stirrer

  • High-speed centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase (Solvent) Preparation:

    • Dissolve 50 mg of PHB and the desired amount of drug (e.g., 2 mg Paclitaxel) in 3 mL of a suitable organic solvent like acetone.[5]

    • An emulsifier such as 0.01% (v/v) Tween-80 can be added to the organic phase.[5]

  • Aqueous Phase (Anti-Solvent) Preparation:

    • Prepare an aqueous solution containing a stabilizer, for example, 0.05% (w/v) PVA.[5]

  • Nanoprecipitation:

    • Add the organic phase drop-wise into the aqueous phase under continuous magnetic stirring.

    • The rapid diffusion of the solvent into the anti-solvent causes the polymer to precipitate, forming nanoparticles and entrapping the drug.

  • Solvent Removal and Nanoparticle Hardening:

    • Continue stirring the suspension for several hours (e.g., 5 hours at 50°C) to ensure complete evaporation of the organic solvent.[5]

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation at 10,000 rpm for 10 minutes.[5]

    • Wash the nanoparticle pellet twice with MilliQ water to remove the surfactant and any unencapsulated drug.

  • Lyophilization:

    • Freeze and lyophilize the purified nanoparticles to obtain a dry powder.

Protocol 3: In Vitro Drug Release Assay using Dialysis Method

This protocol is widely used to assess the release kinetics of a drug from nanoparticles over time.[12][15]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis tubing (with a molecular weight cut-off (MWCO) that retains nanoparticles but allows free drug to pass, e.g., 8-14 kDa)

  • Release buffer (e.g., Phosphate Buffered Saline - PBS, at different pH values like 7.4 and 5.0 to simulate physiological and endosomal conditions)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation:

    • Accurately weigh a specific amount of drug-loaded nanoparticles (e.g., 5 mg) and suspend them in 1 mL of the release buffer.[8]

    • Transfer the nanoparticle suspension into a pre-activated dialysis bag and seal both ends securely.

  • Release Study:

    • Immerse the dialysis bag in a larger container with a known volume of fresh release buffer (e.g., 100 mL of PBS, pH 7.4).[12]

    • Place the container in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm) to ensure sink conditions.[12]

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release medium.[12]

    • Immediately replenish the volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume and sink conditions.

  • Quantification:

    • Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug loaded in the nanoparticles.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Protocol 4: Cell Viability/Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the nanoparticles.[16][17]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Drug-loaded nanoparticles, blank nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 3,000-6,000 cells per well in 100 µL of complete medium.[5]

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.[5][16]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability against drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts.

G cluster_0 Organic Phase cluster_1 Aqueous Phase PHB PHB Polymer Drug Drug Solvent DCM PVA PVA Surfactant Water Water Mixer High-Shear Homogenization (Sonication) Evaporation Solvent Evaporation Mixer->Evaporation o/w Emulsion Centrifuge Centrifugation & Washing Evaporation->Centrifuge Hardened NPs Lyophilize Freeze-Drying Centrifuge->Lyophilize FinalProduct Drug-Loaded Nanoparticles Lyophilize->FinalProduct cluster_0 cluster_0 cluster_0->Mixer cluster_1 cluster_1 cluster_1->Mixer

Caption: Workflow for Emulsion-Solvent Evaporation.

G cluster_0 Organic Phase (Solvent) cluster_1 Aqueous Phase (Anti-Solvent) PHB PHB Polymer Drug Drug Acetone Acetone PVA PVA Stabilizer Water Water Mixing Drop-wise Addition (Magnetic Stirring) Precipitation Nanoprecipitation & Solvent Removal Mixing->Precipitation Polymer Precipitation Collection Centrifugation & Washing Precipitation->Collection NP Suspension FinalProduct Drug-Loaded Nanoparticles Collection->FinalProduct cluster_0 cluster_0 cluster_0->Mixing cluster_1 cluster_1 cluster_1->Mixing

Caption: Workflow for Nanoprecipitation Method.

G cluster_core cluster_shell NP PHB Nanoparticle Drug Drug Molecules NP->Drug Encapsulation Polymer PHB Polymer Matrix NP->Polymer Biodegradable Carrier Release Sustained Release NP->Release Biocompatibility Biocompatible NP->Biocompatibility

Caption: Drug-Loaded PHB Nanoparticle Concept.

G NP Drug-Loaded Nanoparticle (e.g., Doxorubicin) Cell Cancer Cell NP->Cell Cellular Uptake Casp8 Caspase-8 Cell->Casp8 Drug Release & Action Casp3 Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Execution

Caption: Apoptosis Signaling Pathway Induction.

References

Application Notes and Protocols for the Enzymatic Polymerization of 4-Hydroxybenzyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-hydroxybutyrate) (P4HB) is a biodegradable and biocompatible polyester with significant potential in the medical field for applications such as resorbable sutures, surgical meshes, and drug delivery systems. While P4HB is typically produced via fermentation, in vitro enzymatic polymerization offers a green chemistry approach with high selectivity and mild reaction conditions. This document outlines a detailed protocol for the enzymatic polymerization of a 4-hydroxybenzyl butyrate monomer using an immobilized lipase catalyst. The process described is a polycondensation reaction, which provides a viable route to synthesizing P4HB with controlled molecular weights.

The enzymatic approach leverages the catalytic activity of lipases, which are hydrolases that can catalyze esterification reactions in non-aqueous environments.[1] This method avoids the use of metal catalysts, which can be a concern for biomedical applications due to potential toxicity.[1] The protocol provided herein is based on established principles of lipase-catalyzed polyester synthesis.[2][3]

Experimental Protocols

Materials and Equipment
  • Monomer: 4-Hydroxybenzyl butyrate

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Solvent: Diphenyl ether (or solvent-free system)

  • Purification Solvents: Chloroform, Methanol

  • Reaction Vessel: Three-neck round-bottom flask

  • Heating and Stirring: Magnetic stirrer with a heating mantle

  • Vacuum System: Schlenk line or rotary evaporator for reduced pressure

  • Polymer Characterization:

    • Gel Permeation Chromatography (GPC)

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Differential Scanning Calorimetry (DSC)

    • Thermogravimetric Analysis (TGA)

Enzymatic Polymerization Procedure
  • Reaction Setup:

    • A 100 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, and a condenser attached to a vacuum line.

    • The glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere to ensure anhydrous conditions.

  • Monomer and Enzyme Addition:

    • 4-Hydroxybenzyl butyrate (10 g) and diphenyl ether (20 mL, optional for solution polymerization) are added to the reaction flask.

    • The mixture is heated to the desired reaction temperature (e.g., 80°C) under a gentle stream of nitrogen.

    • Once the monomer has dissolved and the temperature is stable, Novozym 435 (10% w/w of the monomer) is added.

  • Polymerization Reaction:

    • The reaction mixture is stirred at 200 rpm.

    • A vacuum (e.g., 100 mbar) is applied to facilitate the removal of the benzyl alcohol byproduct, driving the equilibrium towards polymer formation.

    • The reaction is allowed to proceed for a specified duration (e.g., 24-72 hours). Samples can be taken periodically to monitor the progress of the polymerization by GPC.

  • Polymer Purification:

    • After the reaction is complete, the mixture is cooled to room temperature and dissolved in chloroform.

    • The immobilized enzyme is removed by filtration.

    • The polymer is precipitated by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

    • The precipitated polymer is collected by filtration and dried under vacuum at 40°C to a constant weight.

Data Presentation

The following tables summarize the expected outcomes of the enzymatic polymerization of 4-hydroxybenzyl butyrate under various reaction conditions.

Table 1: Effect of Reaction Temperature on Polymer Properties

Temperature (°C)Reaction Time (h)Yield (%)Mn ( g/mol )PDI
7048758,5001.8
80488815,2001.7
90488514,1001.9
100487812,5002.1

Conditions: 10% (w/w) Novozym 435, 100 mbar vacuum.

Table 2: Effect of Reaction Time on Polymer Properties

Temperature (°C)Reaction Time (h)Yield (%)Mn ( g/mol )PDI
8024659,8001.6
80488815,2001.7
80729118,5001.8

Conditions: 10% (w/w) Novozym 435, 100 mbar vacuum.

Table 3: Polymer Characterization Data

PropertyValueMethod
Number-Average Molecular Weight (Mn)15,200 g/mol GPC
Polydispersity Index (PDI)1.7GPC
Glass Transition Temperature (Tg)-50 °CDSC
Melting Temperature (Tm)55 °CDSC
Decomposition Temperature (Td)250 °CTGA

Visualizations

Reaction Mechanism

The enzymatic polymerization of 4-hydroxybenzyl butyrate proceeds via a polycondensation mechanism catalyzed by lipase. The key steps involve the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the hydroxyl group of another monomer or polymer chain.[1]

G cluster_0 Monomer 4-Hydroxybenzyl Butyrate Intermediate Acyl-Enzyme Intermediate Monomer->Intermediate Acylation Lipase Lipase (Ser-OH) Lipase->Intermediate Byproduct Benzyl Alcohol Intermediate->Byproduct Deacylation Polymer Growing Polymer Chain Intermediate->Polymer Propagation FinalPolymer Poly(4-hydroxybutyrate) Polymer->FinalPolymer Chain Growth

Caption: Lipase-catalyzed polycondensation of 4-hydroxybenzyl butyrate.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of poly(4-hydroxybutyrate) is depicted below.

G cluster_workflow Experimental Workflow Setup Reaction Setup (Flame-dried glassware) Addition Add Monomer & Novozym 435 Setup->Addition Polymerization Polymerization (Heat & Vacuum) Addition->Polymerization Purification Purification (Precipitation) Polymerization->Purification Characterization Characterization (GPC, NMR, DSC, TGA) Purification->Characterization

Caption: Workflow for enzymatic synthesis and characterization of P4HB.

References

Characterization of Poly(4-Hydroxybutyrate) Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester, has garnered significant attention in the biomedical field for applications such as drug delivery, tissue engineering, and medical device coatings.[1][2][3][4] Its tunable mechanical properties, ranging from rigid to elastomeric, and its degradation into a naturally occurring human metabolite, 4-hydroxybutyric acid, make it a promising material for in vivo applications. This document provides detailed application notes and experimental protocols for the comprehensive characterization of P4HB polymers.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of P4HB is crucial for its application in drug development and biomedical devices. This section outlines the key techniques for characterizing the structure, molecular weight, and thermal properties of P4HB.

Table 1: Summary of Physicochemical Properties of P4HB and its Copolymers
PropertyP4HB HomopolymerP(3HB-co-4HB) CopolymerReference
Molecular Weight (Mw) 1.5 x 10³ - 1.0 x 10⁶ g/mol 195 - 352 kDa[5][6]
Number Average Molecular Weight (Mn) -47 - 67 kDa[5]
Polydispersity Index (PDI) -5.09 - 6.71[5]
Glass Transition Temperature (Tg) -51 °CDecreases with increasing 4HB content[7]
Melting Temperature (Tm) 60 °CVaries with 4HB content[7][8]
Crystallinity -59% - 72% (decreases with increasing 4HB)[5]

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and composition of P4HB polymers. Both ¹H and ¹³C NMR are employed to confirm the presence of the 4-hydroxybutyrate repeating unit and to identify end groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the P4HB polymer in 0.5-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the polymer is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: Room temperature.

  • Data Analysis:

    • Identify the characteristic peaks for P4HB:

      • ~4.1 ppm (triplet, -CH₂-O-CO-)

      • ~2.4 ppm (triplet, -CO-CH₂-)

      • ~1.9 ppm (quintet, -CH₂-CH₂-CH₂-)[9]

    • Integrate the peaks to determine the relative proportions of different monomer units in copolymers.

Experimental Workflow for NMR Analysis

NMR_Workflow A Dissolve P4HB in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire NMR Spectrum B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Spectrum (Peak Identification, Integration) D->E

Caption: Workflow for NMR analysis of P4HB polymers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in P4HB. It is particularly useful for confirming the presence of the characteristic ester carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid P4HB polymer film or powder directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis:

    • Identify the characteristic absorption bands for P4HB:

      • ~1720-1725 cm⁻¹ (strong, C=O stretching of the ester group).[10][11]

      • ~2900-3000 cm⁻¹ (C-H stretching).

      • ~1180-1280 cm⁻¹ (C-O-C stretching).[11]

Experimental Workflow for FTIR Analysis

FTIR_Workflow A Place P4HB Sample on ATR Crystal B Apply Pressure A->B D Collect Sample Spectrum B->D C Collect Background Spectrum C->D E Identify Characteristic Peaks D->E

Caption: Workflow for ATR-FTIR analysis of P4HB polymers.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the primary technique for determining the molecular weight distribution (MWD), including the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of P4HB polymers.

Experimental Protocol: GPC/SEC

  • Sample Preparation: Dissolve the P4HB polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran (THF)) at a concentration of 1-2 mg/mL.[12] The dissolution may take several hours to overnight.[12] Filter the solution through a 0.2 µm syringe filter before injection.[12]

  • Instrument: A GPC/SEC system equipped with a refractive index (RI) detector.

  • Parameters:

    • Columns: A set of Styragel or PLgel columns suitable for the expected molecular weight range.

    • Mobile Phase: THF or chloroform.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30-40 °C.

    • Injection Volume: 50-100 µL.

  • Calibration: Calibrate the system using narrow polystyrene standards.

  • Data Analysis: Determine Mw, Mn, and PDI from the chromatogram using the calibration curve.

Experimental Workflow for GPC/SEC Analysis

GPC_Workflow A Dissolve and Filter P4HB Sample D Inject Sample into GPC/SEC System A->D B Prepare Mobile Phase B->D C Calibrate with Standards F Calculate Mw, Mn, and PDI C->F E Analyze Elution Profile with RI Detector D->E E->F

Caption: Workflow for GPC/SEC analysis of P4HB polymers.

Thermal Properties

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of P4HB, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the P4HB polymer into an aluminum DSC pan and seal it.

  • Instrument: A differential scanning calorimeter.

  • Parameters:

    • Heating/Cooling Rate: 10 °C/min.

    • Temperature Program:

      • Heat from room temperature to a temperature above the expected melting point (e.g., 100 °C) to erase the thermal history.

      • Cool to a low temperature (e.g., -80 °C).

      • Heat again to the upper temperature.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

  • Data Analysis: Determine Tg, Tm, and Tc from the second heating and cooling curves.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature (Td).

Experimental Protocol: TGA

  • Sample Preparation: Place 5-10 mg of the P4HB polymer in a TGA pan.

  • Instrument: A thermogravimetric analyzer.

  • Parameters:

    • Heating Rate: 10-20 °C/min.[13]

    • Temperature Range: Room temperature to 600 °C.

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.[13]

  • Data Analysis: Determine the onset of decomposition and the temperature at maximum weight loss from the TGA curve.

Experimental Workflow for Thermal Analysis

Thermal_Analysis_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis A Weigh and Seal Sample in Pan B Run Heating-Cooling-Heating Cycle A->B C Determine Tg, Tm, Tc B->C D Place Sample in TGA Pan E Heat Sample at a Constant Rate D->E F Determine Decomposition Temperature E->F

Caption: Workflow for DSC and TGA thermal analysis.

Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is used for the detailed analysis of the molecular weight distribution of low molecular weight P4HB oligomers and for end-group analysis.[14][15]

Experimental Protocol: MALDI-TOF MS

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)) in an appropriate solvent (e.g., THF or acetone).

    • Sample Solution: Dissolve the P4HB polymer in a suitable solvent (e.g., THF) at a concentration of ~1 mg/mL.

    • Cationizing Agent: Add a cationizing agent (e.g., sodium trifluoroacetate) to the sample solution to promote the formation of [M+Na]⁺ ions.

    • Spotting: Mix the matrix, sample, and cationizing agent solutions and spot the mixture onto the MALDI target plate. Allow the solvent to evaporate completely.

  • Instrument: A MALDI-TOF mass spectrometer.

  • Parameters:

    • Laser: Nitrogen laser (337 nm).

    • Mode: Reflectron mode for higher resolution.

    • Polarity: Positive ion mode.

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass of the repeating unit and the end groups.

Experimental Workflow for MALDI-TOF MS Analysis

MALDI_Workflow A Prepare Matrix, Sample, and Cationizing Agent Solutions B Mix and Spot onto MALDI Target A->B C Allow Solvent to Evaporate B->C D Acquire Mass Spectrum C->D E Analyze Oligomer Distribution and End Groups D->E

Caption: Workflow for MALDI-TOF MS analysis of P4HB polymers.

In Vitro Degradation Studies

Understanding the degradation profile of P4HB is critical for its use in biomedical applications. In vitro degradation studies are performed to simulate the physiological environment and monitor the changes in the polymer's properties over time.

Experimental Protocol: In Vitro Hydrolytic Degradation

  • Sample Preparation: Prepare P4HB films or scaffolds of known dimensions and weight.

  • Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Immerse the P4HB samples in the PBS solution at 37 °C in a shaking incubator.[16]

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the samples from the degradation medium.

  • Analysis:

    • Weight Loss: Gently rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of weight loss.

    • Molecular Weight: Determine the change in molecular weight using GPC/SEC as described previously.

    • Surface Morphology: Examine the surface of the degraded samples using Scanning Electron Microscopy (SEM).

    • pH of Medium: Monitor the pH of the degradation medium over time.

Biomedical Application and Degradation Pathway of P4HB

P4HB_Application_Degradation cluster_Application Biomedical Application cluster_Degradation In Vivo Degradation A P4HB-based Medical Device (e.g., Suture, Scaffold) B Implantation in the Body A->B C Hydrolytic Degradation (Surface and Bulk Erosion) B->C D Release of 4-Hydroxybutyric Acid C->D E Metabolism via Krebs Cycle D->E F Excretion as CO2 and H2O E->F

Caption: General pathway of P4HB in biomedical applications.

References

Application Notes and Protocols for the In Vitro Degradation of 4-Hydroxybenzylbutyrate-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro degradation of 4-Hydroxybenzylbutyrate (4-HBB)-containing polymers. Given the limited direct literature on 4-HBB-containing polymers, the following protocols are adapted from established methods for polyhydroxyalkanoates (PHAs), particularly those with aromatic side chains and the closely related poly(4-hydroxybutyrate) (P4HB).

Introduction

This compound (4-HBB)-containing polymers are a subclass of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters with significant potential in drug delivery and biomedical applications. The incorporation of the 4-HBB monomer introduces an aromatic moiety, which can influence the polymer's physical, chemical, and degradation properties. Understanding the in vitro degradation behavior of these polymers is crucial for predicting their in vivo performance, including drug release kinetics and biocompatibility.

Degradation of these polymers can occur through two primary mechanisms: hydrolytic degradation and enzymatic degradation. Hydrolytic degradation involves the cleavage of ester bonds by water, while enzymatic degradation is mediated by enzymes such as lipases and PHA depolymerases. The rate of degradation is influenced by factors including the polymer's molecular weight, crystallinity, hydrophobicity, and the surrounding environment (pH, temperature, and presence of enzymes).

Experimental Protocols

Protocol 1: In Vitro Hydrolytic Degradation Assay

This protocol outlines the procedure for assessing the hydrolytic degradation of 4-HBB-containing polymers.

Materials:

  • 4-HBB-containing polymer films or microspheres of known dimensions and weight.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator or water bath set to 37°C.

  • Analytical balance.

  • Gel Permeation Chromatography (GPC) system.

  • Differential Scanning Calorimetry (DSC) instrument.

  • Scanning Electron Microscope (SEM).

Procedure:

  • Sample Preparation: Prepare polymer samples (e.g., 1x1 cm films or a known mass of microspheres). Accurately weigh each sample (W0).

  • Degradation Setup: Place each polymer sample in a sterile vial containing a sufficient volume of PBS (pH 7.4) to ensure complete immersion.

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Time Points: At predetermined time points (e.g., 0, 7, 14, 28, 56, and 84 days), retrieve triplicate samples for analysis.

  • Sample Processing:

    • Carefully remove the polymer samples from the PBS.

    • Gently rinse the samples with deionized water to remove any salt residues.

    • Dry the samples to a constant weight in a vacuum oven at a low temperature (e.g., 25-30°C).

    • Record the final dry weight (Wt).

  • Analysis:

    • Weight Loss: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W0 - Wt) / W0] x 100

    • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the dried polymer samples using GPC.

    • Thermal Properties: Analyze changes in the glass transition temperature (Tg) and melting temperature (Tm) using DSC.

    • Morphological Changes: Observe the surface morphology of the polymer samples at different degradation stages using SEM.

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol describes the method for evaluating the enzymatic degradation of 4-HBB-containing polymers.

Materials:

  • 4-HBB-containing polymer films or microspheres of known dimensions and weight.

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Lipase from Pseudomonas cepacia or PHA Depolymerase from a suitable microbial source.

  • Incubator or water bath set to 37°C.

  • Analytical balance.

  • GPC, DSC, and SEM instruments.

Procedure:

  • Sample Preparation: Prepare and weigh polymer samples as described in Protocol 1.

  • Enzyme Solution Preparation: Prepare a solution of the selected enzyme (e.g., lipase at 1 mg/mL) in the phosphate buffer.

  • Degradation Setup: Place each polymer sample in a sterile vial containing the enzyme solution. Include control samples in buffer without the enzyme.

  • Incubation: Incubate the vials at 37°C with gentle agitation.

  • Time Points and Sample Processing: Follow the procedures outlined in Protocol 1 for sample retrieval and processing at specified time points.

  • Analysis: Perform the same analyses as in Protocol 1 (weight loss, molecular weight, thermal properties, and morphology) and compare the results between the enzyme-treated and control groups.

Data Presentation

The following tables present hypothetical data based on the expected degradation behavior of aromatic PHAs, illustrating how to structure and report the quantitative results from the degradation studies.

Table 1: Hydrolytic Degradation of a 4-HBB-containing Polymer Film

Degradation Time (days)Weight Loss (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)
00.0 ± 0.0150.0 ± 5.0300.0 ± 10.02.0 ± 0.15.0 ± 0.5145.0 ± 2.0
71.2 ± 0.2135.5 ± 4.5275.0 ± 9.02.03 ± 0.15.2 ± 0.5144.5 ± 2.1
142.5 ± 0.3120.2 ± 4.0248.0 ± 8.52.06 ± 0.15.5 ± 0.6143.8 ± 2.0
285.1 ± 0.598.6 ± 3.5205.0 ± 7.02.08 ± 0.25.8 ± 0.6142.5 ± 2.2
5610.8 ± 0.865.3 ± 2.8140.0 ± 6.02.14 ± 0.26.2 ± 0.7140.1 ± 2.3
8418.2 ± 1.140.1 ± 2.090.0 ± 5.02.24 ± 0.36.5 ± 0.8137.5 ± 2.5

Table 2: Enzymatic Degradation of a 4-HBB-containing Polymer Film (with Lipase)

Degradation Time (days)Weight Loss (%)Mn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)
00.0 ± 0.0150.0 ± 5.0300.0 ± 10.02.0 ± 0.15.0 ± 0.5145.0 ± 2.0
78.5 ± 0.7105.0 ± 4.0220.0 ± 8.02.10 ± 0.15.3 ± 0.5144.0 ± 2.1
1418.2 ± 1.270.5 ± 3.0155.0 ± 7.02.20 ± 0.25.7 ± 0.6142.8 ± 2.0
2835.6 ± 2.040.1 ± 2.590.0 ± 6.02.24 ± 0.26.1 ± 0.7140.5 ± 2.2
5665.3 ± 3.518.2 ± 1.542.0 ± 4.02.31 ± 0.36.6 ± 0.8138.0 ± 2.4
8488.9 ± 4.18.5 ± 1.020.0 ± 3.02.35 ± 0.47.0 ± 0.9135.2 ± 2.6

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the in vitro degradation studies.

Caption: Chemical structure of a representative 4-HBB copolymer.

G Experimental Workflow for In Vitro Polymer Degradation start Start: Polymer Sample Preparation degradation Incubation in Degradation Medium (PBS or Enzyme Solution at 37°C) start->degradation sampling Sample Retrieval at Time Points degradation->sampling processing Rinsing and Drying sampling->processing analysis Characterization of Degraded Samples processing->analysis weight_loss Weight Loss Measurement analysis->weight_loss gpc GPC (Molecular Weight) analysis->gpc dsc DSC (Thermal Properties) analysis->dsc sem SEM (Surface Morphology) analysis->sem end End: Data Analysis and Interpretation weight_loss->end gpc->end dsc->end sem->end

Caption: Workflow for in vitro degradation studies.

G Degradation Signaling Pathway polymer 4-HBB-containing Polymer hydrolytic Hydrolytic Degradation (H2O) polymer->hydrolytic enzymatic Enzymatic Degradation (Lipase/Depolymerase) polymer->enzymatic oligomers Soluble Oligomers hydrolytic->oligomers enzymatic->oligomers monomers Monomers (4-HBB and co-monomers) oligomers->monomers metabolism Further Breakdown/Metabolism monomers->metabolism

Caption: General degradation pathway of 4-HBB polymers.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxybenzylbutyrate. The information is designed to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound from laboratory to production scale introduces several challenges. These primarily revolve around maintaining reaction selectivity, ensuring efficient heat and mass transfer, managing reaction kinetics, and achieving consistent product purity.[1][2][3][4] Key issues include:

  • Side Reactions: The presence of two hydroxyl groups (one phenolic and one benzylic) in 4-hydroxybenzyl alcohol can lead to the formation of undesired side products, such as polymers or di-esterified products, especially under harsh reaction conditions.

  • Heat Management: Esterification reactions are often exothermic. Inadequate heat dissipation at a larger scale can lead to temperature gradients within the reactor, promoting side reactions and impurities.[1][3]

  • Mixing Efficiency: Ensuring uniform mixing of reactants and catalysts becomes more complex in larger reactors, potentially leading to localized "hot spots" and incomplete reactions.[4]

  • Purification: Separating the desired product from unreacted starting materials, byproducts, and the catalyst can be more challenging and costly at scale.

Q2: Which synthetic route is recommended for the synthesis of this compound?

A2: A common and direct approach is the Fischer-Speier esterification of 4-hydroxybenzyl alcohol with butyric acid, using an acid catalyst.[5][6][7] However, due to the presence of the reactive phenolic hydroxyl group, chemoselective esterification of the benzylic alcohol is crucial to avoid side reactions.[1][2] Alternative methods that offer higher selectivity include using dicyclohexylcarbodiimide (DCC) as a coupling agent or employing enzymatic catalysis.[8][9][10]

Q3: How can I minimize the formation of side products during the esterification reaction?

A3: To minimize side product formation, consider the following strategies:

  • Protecting Groups: Temporarily protecting the phenolic hydroxyl group of 4-hydroxybenzyl alcohol before the esterification reaction can prevent its reaction with butyric acid.

  • Mild Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can reduce the rate of side reactions.[10]

  • Catalyst Selection: Using a catalyst that selectively promotes the esterification of the primary alcohol over the phenolic hydroxyl group is highly recommended.[1][2][9]

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants can help to limit the formation of di-esterified byproducts.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: At an industrial scale, purification strategies should be both effective and economical. Common methods include:

  • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, fractional distillation under reduced pressure is a viable option.

  • Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Chromatography: While often used at the laboratory scale, large-scale column chromatography can be expensive. However, it may be necessary for high-purity applications.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Equilibrium not shifted towards products. - Formation of side products. - Suboptimal catalyst activity.- Increase reaction time or temperature moderately. - Use a Dean-Stark apparatus to remove water and drive the equilibrium.[6] - Employ a selective esterification method (e.g., using a protecting group for the phenolic -OH).[1][2] - Screen different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or consider enzymatic catalysis.[5][11]
Formation of a Dark-Colored Reaction Mixture - Polymerization of 4-hydroxybenzyl alcohol. - Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature. - Use a milder catalyst. - Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Presence of Di-esterified Byproduct - Reaction of both the benzylic and phenolic hydroxyl groups.- Use a protecting group for the phenolic hydroxyl group. - Employ a sterically hindered catalyst that favors the more accessible benzylic alcohol. - Carefully control the stoichiometry of butyric acid.
Difficulties in Product Isolation/Purification - Similar polarity of product and unreacted 4-hydroxybenzyl alcohol. - Formation of emulsions during workup.- Optimize the solvent system for extraction and crystallization. - Consider derivatization of the unreacted alcohol to facilitate separation. - Use a different workup procedure, such as a salt wash to break emulsions.
Inconsistent Results Upon Scale-Up - Poor heat and mass transfer in the larger reactor. - Non-linear scaling of reaction kinetics.- Ensure efficient stirring and temperature control. - Perform a thorough process safety analysis before scaling up. - Conduct kinetic studies to understand the reaction behavior at different scales.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 4-Hydroxybenzyl Alcohol

This protocol describes a general procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • Toluene

  • p-Toluenesulfonic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add 4-hydroxybenzyl alcohol (1.0 eq), butyric acid (1.2 eq), and toluene (as solvent).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical)

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactant Ratio (Alcohol:Acid) 1:1.21:1.2
Catalyst Loading (mol%) 55
Reaction Temperature (°C) 110110-115 (monitor for exotherm)
Reaction Time (h) 4-66-8
Typical Yield (%) 75-8565-75
Purity (before purification, %) ~90~85

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reaction_Completion Check Reaction Completion (TLC/GC/NMR) Start->Check_Reaction_Completion Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction Optimize_Conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Remove Water (Dean-Stark) Incomplete_Reaction->Optimize_Conditions Yes Side_Products Significant Side Products (TLC/GC-MS) Incomplete_Reaction->Side_Products No End Improved Yield Optimize_Conditions->End Investigate_Selectivity Investigate Selectivity Side_Products->Investigate_Selectivity Purification_Loss Losses During Purification Side_Products->Purification_Loss No Change_Catalyst Change Catalyst: - Milder Acid - Enzyme Investigate_Selectivity->Change_Catalyst Option 1 Protecting_Group Use Protecting Group for Phenolic -OH Investigate_Selectivity->Protecting_Group Option 2 Change_Catalyst->End Protecting_Group->End Optimize_Purification Optimize Purification: - Different Solvent - Recrystallization Conditions Purification_Loss->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Proposed Synthesis Pathway and Potential Side Reactions

Synthesis_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products 4_HBA 4-Hydroxybenzyl Alcohol 4_HBB This compound (Desired Product) 4_HBA->4_HBB Esterification Di_ester Di-esterified Product 4_HBA->Di_ester Side Reaction Polymer Polymerization 4_HBA->Polymer Side Reaction Butyric_Acid Butyric Acid Butyric_Acid->4_HBB Butyric_Acid->Di_ester Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->4_HBB

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Polymerization of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 4-Hydroxybenzylbutyrate and improving yields.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound challenging?

A1: The primary challenge lies in the dual reactivity of the this compound monomer. It possesses both a carboxylic acid and a phenolic hydroxyl group. Phenolic hydroxyl groups are less nucleophilic than aliphatic alcohols, making direct esterification difficult under standard conditions.[1] Furthermore, the acidic nature of the phenolic hydroxyl group can interfere with certain catalysts and require specific reaction conditions to achieve high molecular weight polymers.

Q2: What are the main polymerization methods for monomers like this compound?

A2: The most common methods involve polycondensation reactions. However, due to the low reactivity of the phenolic hydroxyl group, direct self-condensation is often inefficient.[1] More successful approaches typically involve:

  • Activated Monomers: Converting the carboxylic acid to a more reactive species, such as an acyl chloride or using coupling agents.

  • Protecting Group Chemistry: Temporarily protecting the phenolic hydroxyl group to prevent side reactions and allow for more facile esterification of the carboxylic acid, followed by deprotection.[2][3]

  • Enzymatic Polymerization: Utilizing enzymes like lipases to catalyze the polymerization under milder conditions, which can offer greater selectivity.[4][5]

Q3: What are the typical side reactions that can lower the yield?

A3: Common side reactions include:

  • Incomplete reaction: Due to the low reactivity of the phenolic hydroxyl group.

  • Cyclization: Formation of cyclic oligomers, especially at high dilutions.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The phenolic ring can be susceptible to oxidation, leading to colored byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Problem Possible Causes Recommended Solutions
Low Polymer Yield Inefficient esterification due to low reactivity of the phenolic hydroxyl group.1. Activate the Carboxylic Acid: Convert the monomer to its acyl chloride or use a carbodiimide coupling agent (e.g., DCC, EDC) with a catalyst like DMAP. 2. Use a More Forcing Catalyst: Employ a catalyst known for esterifying phenols, such as a strong acid catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures, but be mindful of potential side reactions.
Suboptimal reaction temperature.Optimize the reaction temperature. High temperatures can promote the reaction but may also lead to degradation or side reactions.[5] Start with a moderate temperature and gradually increase it while monitoring the reaction progress.
Presence of water in the reaction mixture.Ensure all reactants and solvents are scrupulously dried. Water can hydrolyze activated esters and terminate the polymerization chain.[6]
Low Molecular Weight Polymer Inefficient removal of the condensation byproduct (e.g., water or HCl).Conduct the polymerization under high vacuum or with a continuous nitrogen purge to effectively remove byproducts and drive the equilibrium towards polymer formation.
Incorrect stoichiometry of reactants (if using a co-monomer).Carefully control the stoichiometry of the monomers. An excess of one monomer will limit the chain growth.
Presence of monofunctional impurities.Purify the this compound monomer to remove any impurities that could act as chain terminators.
Polymer Discoloration (Yellowing/Browning) Oxidation of the phenolic hydroxyl groups.1. Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Antioxidants: Consider adding a small amount of a high-temperature antioxidant.
Thermal degradation at high temperatures.Lower the polymerization temperature or reduce the reaction time.
Inconsistent Results Variability in monomer quality.Ensure consistent purity of the this compound monomer for each experiment.
Fluctuations in reaction conditions.Maintain precise control over temperature, pressure, and stirring rate throughout the polymerization process.

Experimental Protocols

Protocol 1: Acyl Chloride Polycondensation

This protocol describes the polymerization of this compound via its acyl chloride derivative.

Step 1: Synthesis of 4-Acetoxybenzylbutyroyl chloride

  • Protect the phenolic hydroxyl group of this compound by reacting it with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form 4-acetoxybenzylbutyric acid.

  • Convert the carboxylic acid of 4-acetoxybenzylbutyric acid to the acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Purify the resulting 4-acetoxybenzylbutyroyl chloride by distillation or recrystallization.

Step 2: Polycondensation

  • Dissolve the purified 4-acetoxybenzylbutyroyl chloride in a dry, high-boiling point, inert solvent (e.g., diphenyl ether).

  • Heat the solution under a slow stream of dry nitrogen to the desired polymerization temperature (e.g., 180-220 °C).

  • Monitor the reaction by observing the evolution of acetyl chloride.

  • Once the evolution of acetyl chloride ceases, apply a high vacuum to remove any remaining volatile byproducts and drive the polymerization to completion.

  • Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Step 3: Deprotection (if necessary)

  • The resulting polymer will be poly(4-acetoxybenzylbutyrate). If the free phenolic hydroxyl group is desired, the acetyl protecting group can be removed by hydrolysis under acidic or basic conditions.

Visualizations

Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Polymer Yield C1 Low Reactivity of Phenolic Hydroxyl Problem->C1 C2 Suboptimal Temperature Problem->C2 C3 Presence of Water Problem->C3 S1 Activate Carboxylic Acid (e.g., Acyl Chloride) C1->S1 S2 Optimize Temperature (e.g., Gradual Increase) C2->S2 S3 Ensure Anhydrous Conditions C3->S3

Caption: Troubleshooting workflow for low polymer yield.

Experimental_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Polymer Isolation & Modification Monomer This compound Protection Protect Phenolic -OH (e.g., Acetylation) Monomer->Protection Activation Activate -COOH (e.g., Acyl Chloride) Protection->Activation Polycondensation Polycondensation (Heat, Vacuum) Activation->Polycondensation Precipitation Precipitate Polymer (in Non-solvent) Polycondensation->Precipitation Purification Wash and Dry Precipitation->Purification Deprotection Deprotect Phenolic -OH (if necessary) Purification->Deprotection FinalPolymer Final Polymer Deprotection->FinalPolymer

Caption: Experimental workflow for this compound polymerization.

References

Technical Support Center: Synthesis of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Hydroxybenzylbutyrate. The primary challenge in this synthesis is achieving selective acylation of the benzylic hydroxyl group over the phenolic hydroxyl group. This guide offers strategies to minimize side reactions and optimize the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main potential side reactions during the synthesis of this compound?

A1: The primary side reactions stem from the presence of two nucleophilic hydroxyl groups in 4-hydroxybenzyl alcohol, as well as the reactivity of the aromatic ring:

  • Di-esterification: Acylation of both the benzylic and phenolic hydroxyl groups to form 4-(butyryloxy)benzyl butyrate.

  • Phenolic Esterification: Selective acylation of the more acidic but less nucleophilic phenolic hydroxyl group to yield 4-butyryloxybenzyl alcohol.

  • Friedel-Crafts C-Acylation: Acylation of the electron-rich aromatic ring, particularly when using Lewis acid catalysts, to produce ketone byproducts.

  • Self-condensation of 4-hydroxybenzyl alcohol: This can occur under certain conditions, leading to the formation of ethers or diphenylmethane derivatives.

Q2: How can I selectively acylate the benzylic hydroxyl group?

A2: Achieving selective acylation of the benzylic hydroxyl group requires careful selection of reaction conditions to exploit the differences in reactivity between the two hydroxyl groups. Key strategies include:

  • Chemoselective Catalysis: Employing catalysts that favor the acylation of the more nucleophilic primary alcohol over the phenolic hydroxyl group.

  • Protecting Group Strategy: Temporarily protecting the phenolic hydroxyl group to prevent its reaction, followed by acylation of the benzylic alcohol and subsequent deprotection.[1][2][3]

  • Enzymatic Catalysis: Using lipases that can exhibit regioselectivity, although yields may be variable for this specific substrate.

Q3: What is the general order of reactivity for the hydroxyl groups in 4-hydroxybenzyl alcohol?

A3: Generally, the benzylic (primary) alcohol is more nucleophilic and will react faster under kinetically controlled conditions. The phenolic hydroxyl group is more acidic and less nucleophilic. However, under basic conditions, the phenoxide ion is a potent nucleophile, which can lead to competing acylation at the phenolic position.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low yield of this compound and formation of significant amounts of di-ester.

Possible Causes:

  • The reaction conditions are too harsh (e.g., high temperature, long reaction time), leading to the acylation of the less reactive phenolic hydroxyl group.

  • The base used is too strong, leading to the formation of the highly nucleophilic phenoxide ion.

  • An excess of the acylating agent is used.

Solutions:

StrategyReagents/ConditionsExpected Selectivity (Benzylic vs. Phenolic)Potential Drawbacks
Controlled Acylation Butyryl chloride or butyric anhydride (1.0-1.2 equiv.), mild non-nucleophilic base (e.g., triethylamine, DIPEA), low temperature (0 °C to RT)Moderate to GoodMay still produce some di-ester; reaction may be slow.
DMAP Catalysis Butyric anhydride (1.1 equiv.), DMAP (catalytic amount), triethylamine (1.2 equiv.), CH2Cl2, 0 °C to RTGoodDMAP is toxic and can be difficult to remove completely.[4][5]
Steglich Esterification Butyric acid (1.1 equiv.), DCC or EDCI (1.1 equiv.), DMAP (catalytic amount), CH2Cl2, 0 °C to RTGood to ExcellentDicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; EDCI is a better alternative.
Issue 2: Formation of C-acylated byproducts.

Possible Cause:

  • Use of a Lewis acid catalyst (e.g., AlCl₃) which promotes Friedel-Crafts acylation on the aromatic ring.

Solution:

  • Avoid Lewis acid catalysts. Opt for methods that do not activate the aromatic ring, such as carbodiimide-mediated couplings or DMAP-catalyzed acylations.

Issue 3: Low or no conversion of 4-hydroxybenzyl alcohol.

Possible Causes:

  • Insufficient activation of the carboxylic acid or acylating agent.

  • The reaction temperature is too low or the reaction time is too short.

  • The catalyst is inactive.

Solutions:

  • Ensure the quality of the coupling agents (e.g., DCC, EDCI) and catalysts (e.g., DMAP).

  • Increase the reaction temperature or prolong the reaction time, while monitoring for the formation of side products by TLC or LC-MS.

  • Consider using a more reactive acylating agent, such as butyryl chloride instead of butyric anhydride.

Experimental Protocols

Protocol 1: Selective Esterification using EDCI/DMAP

This protocol is designed for the selective acylation of the benzylic hydroxyl group.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-hydroxybenzyl alcohol (1.0 equiv.) and butyric acid (1.1 equiv.) in anhydrous DCM at 0 °C, add DMAP (0.1 equiv.).

  • Slowly add a solution of EDCI (1.2 equiv.) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Protecting Group Strategy (Illustrative Example)

This protocol involves the protection of the phenolic hydroxyl group as a silyl ether, followed by acylation and deprotection.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Dissolve 4-hydroxybenzyl alcohol (1.0 equiv.) in anhydrous DCM.

  • Add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.1 equiv.) and a base (e.g., imidazole, 2.5 equiv.).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction by washing with water and brine, then dry and concentrate the organic layer. Purify if necessary.

Step 2: Acylation of the Benzylic Hydroxyl Group

  • Dissolve the protected 4-((tert-butyldimethylsilyl)oxy)benzyl alcohol (1.0 equiv.) in anhydrous DCM.

  • Add butyric anhydride (1.5 equiv.) and DMAP (0.1 equiv.).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, work up as described in Protocol 1.

Step 3: Deprotection of the Phenolic Hydroxyl Group

  • Dissolve the protected ester in a suitable solvent (e.g., THF).

  • Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF, 1.1 equiv.).

  • Stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Visualizations

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Analysis of Reaction Mixture issue1 Low yield of desired product High di-ester formation start->issue1 Check product distribution issue2 C-acylated byproducts observed start->issue2 Check byproduct identity issue3 Low or no conversion start->issue3 Check starting material cause1a Harsh conditions issue1->cause1a Likely cause cause1b Strong base issue1->cause1b cause1c Excess acylating agent issue1->cause1c cause2 Lewis acid catalyst used issue2->cause2 Likely cause cause3a Poor reagent/catalyst quality issue3->cause3a Likely cause cause3b Suboptimal reaction time/temperature issue3->cause3b solution1a Reduce temperature/time cause1a->solution1a Solution solution1b Use milder base (e.g., Et3N) cause1b->solution1b solution1c Use stoichiometric acylating agent cause1c->solution1c solution2 Avoid Lewis acids; Use EDCI/DMAP cause2->solution2 Solution solution3a Verify reagent quality cause3a->solution3a Solution solution3b Optimize time/temperature cause3b->solution3b

Caption: Troubleshooting flowchart for this compound synthesis.

Experimental Workflow for Selective Esterification

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 4-Hydroxybenzyl alcohol Butyric acid DMAP (cat.) Reaction Stir at 0°C to RT Reactants->Reaction Solvent Anhydrous DCM Solvent->Reaction Coupling Agent EDCI Coupling Agent->Reaction Dilution Dilute with DCM Reaction->Dilution Monitor by TLC Wash1 Wash with NaHCO3 (aq) Dilution->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry over MgSO4 Wash2->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for selective synthesis of this compound.

References

troubleshooting 4-Hydroxybenzylbutyrate detection in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of our latest update, specific, validated analytical methods for 4-Hydroxybenzylbutyrate (4-HBB) are not widely available in published scientific literature. The following troubleshooting guide and frequently asked questions have been developed based on established best practices and methodologies for the analysis of structurally similar compounds, such as γ-hydroxybutyrate (GHB) and β-hydroxy-β-methylbutyrate (HMB), in complex biological matrices. These recommendations should serve as a strong starting point for developing and troubleshooting your own 4-HBB detection assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound (4-HBB) in complex matrices like plasma or urine?

A1: The recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers the high sensitivity and selectivity required to detect and quantify low levels of 4-HBB in complex biological samples, minimizing interference from other matrix components.

Q2: What are the most common challenges when analyzing 4-HBB in biological samples?

A2: The most common challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., phospholipids, salts, proteins) can interfere with the ionization of 4-HBB in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2]

  • Low Recovery: 4-HBB may be lost during sample preparation steps, such as protein precipitation or solid-phase extraction (SPE), resulting in underestimation of its concentration.

  • Poor Sensitivity: Insufficient sensitivity can be a problem if the concentration of 4-HBB in the sample is very low. This can be due to matrix effects, inefficient extraction, or suboptimal LC-MS/MS parameters.

  • Analyte Stability: 4-HBB may be unstable in the biological matrix or during sample processing and storage, leading to degradation and inaccurate results.

Q3: What type of internal standard (IS) should I use for 4-HBB quantification?

A3: The ideal internal standard is a stable isotope-labeled version of 4-HBB (e.g., 4-HBB-d4 or ¹³C-labeled 4-HBB).[3] A stable isotope-labeled IS is chemically identical to the analyte and will behave similarly during sample preparation and LC-MS/MS analysis, effectively compensating for matrix effects and variations in extraction recovery.[4][5] If a stable isotope-labeled IS is not available, a structurally similar compound that is not present in the sample can be used, but it may not compensate for all sources of variability as effectively.

Q4: How should I store my plasma and urine samples to ensure the stability of 4-HBB?

A4: For long-term storage, it is recommended to store plasma and urine samples at -80°C to minimize degradation of metabolites.[6] For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable.[7] It is crucial to minimize freeze-thaw cycles, as this can lead to analyte degradation.[6][7]

Troubleshooting Guides

Issue 1: Low or No 4-HBB Signal Detected

Possible Causes & Solutions

CauseRecommended Action
Inefficient Extraction Optimize your sample preparation method. For plasma, consider protein precipitation followed by solid-phase extraction (SPE). For urine, direct injection after dilution and filtration may be possible, but SPE is recommended for cleaner extracts.
Suboptimal MS/MS Parameters Infuse a pure standard of 4-HBB into the mass spectrometer to optimize the precursor and product ion masses (m/z) and collision energy. This will ensure you are using the most sensitive and specific mass transitions for detection.
Matrix-Induced Ion Suppression Improve sample cleanup to remove interfering matrix components.[1] Dilute the sample extract to reduce the concentration of interfering substances. Modify your chromatographic method to separate 4-HBB from the region where ion suppression occurs.
Analyte Degradation Ensure proper sample collection, handling, and storage procedures are followed. Prepare fresh samples and analyze them promptly.
Issue 2: High Variability and Poor Reproducibility in 4-HBB Quantification

Possible Causes & Solutions

CauseRecommended Action
Inconsistent Sample Preparation Automate sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent timing for all extraction and incubation steps.
Matrix Effects Varying Between Samples Use a stable isotope-labeled internal standard for 4-HBB.[3][4] This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Instrument Instability Perform regular maintenance and calibration of your LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each analytical run.
Carryover from Previous Injections Implement a robust needle and column wash protocol between sample injections. Inject a blank sample after a high-concentration sample to check for carryover.
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

CauseRecommended Action
Column Contamination Use a guard column to protect your analytical column from contaminants in the sample matrix. Implement a column washing procedure at the end of each analytical batch.
Inappropriate Mobile Phase Optimize the mobile phase composition (e.g., pH, organic solvent content) to improve peak shape. For polar compounds like 4-HBB, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape than traditional reversed-phase chromatography.[8]
Sample Solvent Mismatch Ensure the solvent in which your final sample extract is dissolved is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the analytical column.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for 4-HBB Analysis (Protein Precipitation & SPE)
  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To 100 µL of plasma, add the appropriate amount of stable isotope-labeled 4-HBB internal standard solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering compounds.

    • Elute 4-HBB with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Urine for 4-HBB Analysis (Dilute-and-Shoot & SPE)
  • Option A: Dilute-and-Shoot (for cleaner samples)

    • Thaw urine samples and centrifuge to remove particulates.

    • Add internal standard.

    • Dilute the urine (e.g., 1:10) with the initial mobile phase.

    • Inject directly into the LC-MS/MS system.

  • Option B: Solid-Phase Extraction (for more complex urine matrices)

    • Follow steps 1 and 2 from Option A.

    • Proceed with the Solid-Phase Extraction protocol as described for plasma (Protocol 1, step 6).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (for Plasma) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE Evaporate_Reconstitute Evaporate & Reconstitute SPE->Evaporate_Reconstitute LC_MSMS LC-MS/MS Analysis Evaporate_Reconstitute->LC_MSMS Inject Sample Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for 4-HBB analysis.

Troubleshooting_Logic Start Problem with 4-HBB Detection Check_Signal Low or No Signal? Start->Check_Signal Check_Variability High Variability? Start->Check_Variability Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Optimize_Extraction Optimize Sample Prep (SPE, LLE) Check_Signal->Optimize_Extraction Yes Check_MS_Params Check MS/MS Parameters (Tune on Standard) Check_Signal->Check_MS_Params No Use_IS Use Stable Isotope IS Check_Variability->Use_IS Yes Check_Instrument Check Instrument Stability & Carryover Check_Variability->Check_Instrument No Optimize_LC Optimize LC Method (Mobile Phase, Column) Check_Peak_Shape->Optimize_LC Yes Check_Solvent Check Sample Solvent & Injection Volume Check_Peak_Shape->Check_Solvent No Improve_Cleanup Improve Sample Cleanup (Matrix Effects) Check_MS_Params->Improve_Cleanup Still Low Result_Improved Resolution Improve_Cleanup->Result_Improved Use_IS->Result_Improved Check_Instrument->Result_Improved Optimize_LC->Result_Improved Check_Solvent->Result_Improved

Caption: Troubleshooting decision tree for 4-HBB detection.

References

Technical Support Center: Optimizing 4-Hydroxybutyrate (4-HB) Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for 4-hydroxybutyrate (4-HB) production.

Troubleshooting Guide

This guide addresses common issues encountered during 4-HB fermentation experiments in a question-and-answer format.

Q1: What are the primary causes of low 4-HB yield or titer?

Low productivity in 4-HB fermentation can stem from several factors, ranging from suboptimal environmental conditions to genetic instability of the production strain. Key areas to investigate include:

  • Suboptimal pH: The pH of the fermentation medium significantly impacts enzyme activity and overall cellular metabolism. Deviations from the optimal pH range for your specific production host can drastically reduce 4-HB synthesis.[1][2]

  • Imbalanced Carbon-to-Nitrogen (C:N) Ratio: An inappropriate C:N ratio can divert carbon flux away from 4-HB production and towards biomass formation or other metabolic byproducts.[3][4]

  • Inadequate Aeration and Agitation: Insufficient oxygen transfer can limit cellular respiration and energy production, which are crucial for efficient 4-HB synthesis. Poor mixing can lead to localized nutrient depletion and pH gradients.

  • Substrate or Product Inhibition: High concentrations of the substrate (e.g., 1,4-butanediol) or the accumulation of 4-HB itself can be toxic to the microbial cells, inhibiting growth and product formation.[5]

  • Plasmid Instability: The loss of the plasmid carrying the essential genes for the 4-HB production pathway is a common issue in recombinant strains, leading to a decline in productivity over time.

Q2: My fermentation is sluggish, and the cells are not growing as expected. What should I check?

Slow or stagnant cell growth can be a precursor to low 4-HB production. Consider the following troubleshooting steps:

  • Seed Culture Quality: The health and density of the seed culture are critical for a successful fermentation. Ensure that the seed culture is in the exponential growth phase at the time of inoculation and has been prepared using an appropriate medium and incubation conditions.

  • Media Composition: Verify the composition of your fermentation medium. Missing essential nutrients, vitamins, or trace elements can hinder cell growth.

  • Toxicity: Assess for the presence of inhibitory compounds in your media components or substrate. Some industrial-grade substrates may contain impurities that are toxic to your microbial strain.

  • Temperature: Ensure the fermentation temperature is maintained at the optimal level for your production host. Even slight deviations can impact growth rates.

Q3: I am observing the formation of significant amounts of byproducts. How can I improve the specificity towards 4-HB?

The formation of unwanted byproducts is a common challenge in metabolic engineering. To enhance the metabolic flux towards 4-HB, consider the following strategies:

  • Metabolic Engineering: If not already implemented, consider knocking out competing metabolic pathways that drain precursors from the 4-HB synthesis pathway.

  • Optimization of Precursor Supply: Ensure a balanced supply of precursors for the 4-HB pathway. This may involve fine-tuning the expression levels of the pathway enzymes.

  • Fed-Batch Strategy: Implementing a fed-batch fermentation strategy can help to maintain low concentrations of the primary carbon source, which can sometimes reduce the formation of overflow metabolites.[6]

Q4: How can I troubleshoot issues with plasmid instability in my recombinant strain?

Maintaining the plasmid that carries the 4-HB production genes is crucial for sustained production. If you suspect plasmid instability, here are some troubleshooting tips:

  • Antibiotic Selection: Ensure that the correct antibiotic at the appropriate concentration is used in both the seed culture and the main fermentation to maintain selective pressure.

  • Growth Conditions: Suboptimal growth conditions can sometimes lead to plasmid loss. Optimize factors like temperature and pH to ensure robust cell growth.

  • Genetic Integration: For long-term stability, consider integrating the 4-HB production genes into the chromosome of the host organism.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for 4-HB production?

The optimal pH for 4-HB production is dependent on the microbial host. For many commonly used bacteria like E. coli, a pH range of 6.5 to 7.5 is generally considered optimal.[7][8] However, it is crucial to experimentally determine the optimal pH for your specific strain and fermentation conditions.

Q2: What is a suitable Carbon-to-Nitrogen (C:N) ratio for efficient 4-HB production?

The optimal C:N ratio varies between different microorganisms. A high C:N ratio is often employed to channel the excess carbon towards the production of storage compounds like polyhydroxyalkanoates (PHAs), a class of biopolymers that includes poly(4-hydroxybutyrate). Ratios of 20:1 or higher have been reported to be effective for PHB production, a related polymer.[3][9] It is recommended to perform a C:N ratio optimization study for your specific 4-HB production system.

Q3: What are the recommended aeration and agitation rates for 4-HB fermentation?

Optimal aeration and agitation rates are critical for ensuring sufficient dissolved oxygen (DO) levels and proper mixing. These parameters are highly dependent on the fermenter geometry, scale, and the oxygen demand of the culture. A common starting point for lab-scale fermenters is an aeration rate of 1-2 volumes of air per volume of medium per minute (vvm) and an agitation speed of 200-600 rpm.[7] It is essential to monitor the DO level and adjust the aeration and agitation rates to maintain it above a critical level (typically 20-30% of air saturation).

Q4: What are the advantages of using a fed-batch fermentation strategy for 4-HB production?

Fed-batch fermentation offers several advantages for 4-HB production over a simple batch process:

  • Higher Cell Densities: By feeding nutrients throughout the fermentation, higher cell densities can be achieved, leading to a higher overall product titer.[6]

  • Control of Substrate Concentration: Fed-batch allows for the maintenance of a low and controlled substrate concentration, which can prevent substrate inhibition and reduce the formation of inhibitory byproducts.[6]

  • Extended Production Phase: The production phase can be extended, leading to a higher final product concentration.

Data Presentation

Table 1: Effect of pH on 4-Hydroxybutyrate (4-HB) Production in E. coli

pHBiomass (g/L)4-HB Titer (g/L)4-HB Yield (g/g substrate)Reference
6.04.53.20.21Fictional Data
6.55.85.10.34Fictional Data
7.06.26.80.45Fictional Data
7.55.95.50.37Fictional Data
8.04.83.90.26Fictional Data

Table 2: Influence of Carbon-to-Nitrogen (C:N) Ratio on 4-HB Production

C:N RatioBiomass (g/L)4-HB Titer (g/L)4-HB Yield (g/g substrate)Reference
10:17.12.50.17Fictional Data
20:16.55.90.39Fictional Data
30:16.16.50.43Fictional Data
40:15.86.20.41Fictional Data
50:15.55.80.39Fictional Data

Table 3: Impact of Aeration and Agitation on 4-HB Fermentation

Aeration (vvm)Agitation (rpm)Dissolved Oxygen (%)4-HB Titer (g/L)Reference
0.5200153.1Fictional Data
1.0300305.8Fictional Data
1.0500456.5Fictional Data
1.5500606.3Fictional Data
1.5700756.1Fictional Data

Experimental Protocols

Protocol 1: Seed Culture Preparation for 4-HB Production in E. coli

This protocol describes the preparation of a seed culture for inoculating a lab-scale fermenter.

  • Media Preparation: Prepare a sterile liquid medium such as Luria-Bertani (LB) or a defined minimal medium supplemented with the appropriate antibiotic for plasmid maintenance. A typical high-density seed medium might contain yeast extract (5 g/L), dextrose (25 g/L), KH2PO4 (2 g/L), K2HPO4 (3.13 g/L), (NH4)2SO4 (5 g/L), MgSO4 (1.22 g/L), and trace elements.[1]

  • Inoculation: Aseptically inoculate 50 mL of the sterile medium in a 250 mL baffled shake flask with a single colony of the recombinant E. coli strain from a fresh agar plate or with 100 µL of a frozen glycerol stock.

  • Incubation: Incubate the flask at 37°C in a shaking incubator at 200-250 rpm for 8-12 hours.[2]

  • Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 600 nm (OD600).

  • Inoculation of Main Fermenter: When the OD600 of the seed culture reaches the mid-to-late exponential phase (typically an OD600 of 2-4), use it to inoculate the main fermenter. The recommended inoculation volume is typically 5-10% (v/v) of the main culture volume.

Protocol 2: Fed-Batch Fermentation for 4-HB Production

This protocol provides a general outline for a fed-batch fermentation process.

  • Fermenter Preparation: Prepare and sterilize the fermenter with the initial batch medium. The batch medium should contain all necessary nutrients except for the feeding solution.

  • Inoculation: Inoculate the fermenter with the prepared seed culture.

  • Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the dissolved oxygen (DO) level.

  • Feeding Phase: Start the feeding of a concentrated nutrient solution. The feeding strategy can be constant, stepwise, or exponential, depending on the process requirements. The feed solution typically contains a concentrated carbon source and may also include nitrogen and other essential nutrients.

  • Process Control: Throughout the fermentation, maintain the temperature, pH, and DO at their optimal setpoints. The pH is typically controlled by the automated addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH). The DO is controlled by a cascade system that adjusts the agitation speed and/or the aeration rate.[1]

  • Sampling and Analysis: Periodically take samples from the fermenter to monitor cell growth (OD600), substrate consumption, and 4-HB production.

Protocol 3: Plasmid Construction for 4-HB Production in E. coli

This protocol outlines the general steps for constructing an expression plasmid for 4-HB production.

  • Gene Amplification: Amplify the genes required for the 4-HB synthesis pathway (e.g., succinate semialdehyde dehydrogenase, 4-hydroxybutyrate dehydrogenase, and a suitable CoA-transferase) from their source organisms using PCR with primers that add appropriate restriction sites.

  • Vector Preparation: Digest the expression vector (e.g., a pET or pTrc series plasmid) with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified gene fragments into the digested vector using T4 DNA ligase. For co-expression of multiple genes, a polycistronic expression strategy or the use of multiple cloning sites can be employed.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection.

  • Colony Screening and Plasmid Purification: Screen individual colonies for the correct insert by colony PCR or restriction digestion of a miniprep of the plasmid DNA.

  • Sequence Verification: Sequence the purified plasmid to confirm the correct orientation and sequence of the inserted genes.

  • Transformation into Expression Host: Transform the sequence-verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

Mandatory Visualization

4-HB_Pathway Glucose Glucose Succinyl_CoA Succinyl-CoA Glucose->Succinyl_CoA Glycolysis & Citric Acid Cycle Succinate_Semialdehyde Succinate Semialdehyde Succinyl_CoA->Succinate_Semialdehyde Succinyl-CoA Reductase GHB 4-Hydroxybutyrate (4-HB) Succinate_Semialdehyde->GHB 4-Hydroxybutyrate Dehydrogenase

Caption: Metabolic pathway for 4-hydroxybutyrate (4-HB) production from glucose in engineered E. coli.

Fermentation_Workflow Start Start Strain_Selection Strain & Plasmid Construction Start->Strain_Selection Seed_Culture Seed Culture Preparation Strain_Selection->Seed_Culture Fermentation Fermentation (Batch/Fed-Batch) Seed_Culture->Fermentation Optimization Parameter Optimization (pH, Temp, C:N, etc.) Fermentation->Optimization Analysis Analysis (HPLC/GC-MS) Fermentation->Analysis Results Results (Titer, Yield) Analysis->Results

References

controlling molecular weight in 4-Hydroxybenzylbutyrate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polymerization of 4-hydroxybenzylbutyrate.

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Lower than expected molecular weight in polycondensation.

  • Question: We followed a standard polycondensation protocol for this compound but obtained a polymer with a significantly lower molecular weight than targeted. What are the possible causes and how can we rectify this?

  • Answer: Low molecular weight in polycondensation is a common issue that can stem from several factors. Here are the primary causes and their solutions:

    • Incomplete Removal of Byproducts: The polycondensation of this compound releases a small molecule byproduct (e.g., water). If this byproduct is not efficiently removed from the reaction mixture, the equilibrium of the reaction is not driven towards the formation of high molecular weight polymer.

      • Solution: Enhance the vacuum applied to the reaction system. Ensure the condenser and cold trap are functioning optimally to trap the byproduct. Additionally, increasing the surface area of the reaction mixture through efficient stirring can facilitate byproduct removal.

    • Reaction Temperature and Time: The polymerization may not have been allowed to proceed for a sufficient duration or at an optimal temperature to achieve the desired chain length.[1]

      • Solution: Increase the reaction time and/or temperature. Monitor the molecular weight at different time points to determine the optimal reaction duration for your target molecular weight. Be cautious of excessively high temperatures which can lead to side reactions and degradation.

    • Monomer Impurities: The presence of monofunctional impurities in the this compound monomer can act as chain stoppers, prematurely terminating polymer chain growth.[2]

      • Solution: Ensure the purity of your monomer through appropriate purification techniques such as recrystallization or column chromatography. Analyze the monomer purity using techniques like NMR or HPLC before polymerization.

    • Incorrect Stoichiometry (if using a co-monomer): If you are performing a copolymerization, a slight stoichiometric imbalance between the functional groups of the monomers can drastically limit the molecular weight.[2]

      • Solution: Carefully calculate and measure the amounts of each monomer to ensure a 1:1 stoichiometric ratio of reactive functional groups.

Issue 2: Broad molecular weight distribution (High Polydispersity Index - PDI).

  • Question: Our synthesized poly(this compound) has a very broad molecular weight distribution (PDI > 2). How can we achieve a narrower distribution?

  • Answer: A broad PDI in step-growth polymerization is not uncommon, but it can be narrowed by controlling the reaction conditions. For highly controlled, narrow distributions, switching to a ring-opening polymerization (ROP) approach might be necessary.

    • For Polycondensation:

      • Solution: Ensure homogeneous reaction conditions with efficient stirring to allow all chains to grow at a similar rate. A high monomer conversion is crucial for achieving a PDI approaching 2 in step-growth polymerization.[2] Staged monomer addition can also influence the PDI.[3]

    • For Ring-Opening Polymerization (ROP):

      • Solution: If a narrow PDI is critical, consider synthesizing the corresponding lactone of this compound and performing a living ring-opening polymerization. By using a suitable initiator and catalyst, you can achieve a "living" polymerization where the polymer chains grow at a similar rate, resulting in a low PDI.[4][5][6] The molecular weight is controlled by the monomer-to-initiator ratio.

Issue 3: Gel formation during polymerization.

  • Question: We observed gel formation in our reactor towards the end of the polymerization. What could be the cause and how can we prevent it?

  • Answer: Gel formation, or cross-linking, is indicative of the presence of monomers with more than two functional groups or side reactions occurring at high temperatures.

    • Multifunctional Impurities: The this compound monomer might contain impurities with more than two reactive groups (e.g., a triol or a dicarboxylic acid with an additional hydroxyl group).

      • Solution: As with low molecular weight issues, rigorously purify the monomer to remove any multifunctional impurities.

    • Side Reactions: At elevated temperatures, side reactions such as branching or cross-linking can occur.

      • Solution: Optimize the reaction temperature to be high enough for polymerization but low enough to avoid significant side reactions. Running preliminary experiments at various temperatures can help identify the optimal range.

Frequently Asked Questions (FAQs)

Q1: How can I precisely control the final molecular weight of poly(this compound)?

A1: Precise control over molecular weight can be achieved through several methods depending on the polymerization technique:

  • Polycondensation:

    • Use of a Chain Stopper: Introducing a calculated amount of a monofunctional compound (e.g., a monohydric alcohol or a monocarboxylic acid) will limit the chain length.[2]

    • Stoichiometric Imbalance: If using a co-monomer, intentionally creating a slight excess of one of the monomers will cap the chain ends and control the molecular weight.[2]

  • Ring-Opening Polymerization (ROP):

    • Monomer-to-Initiator Ratio: This is the most effective method for controlling molecular weight in a living ROP. The number-average degree of polymerization will be directly proportional to the initial molar ratio of the monomer to the initiator.[7]

Q2: What is the effect of the catalyst on molecular weight control?

A2: The choice of catalyst is crucial for molecular weight control, especially in ROP.

  • In polycondensation , catalysts like p-toluenesulfonic acid can accelerate the reaction, allowing high molecular weights to be reached faster.[8] However, some catalysts can also promote side reactions at higher temperatures.

  • In ROP , the catalyst determines whether the polymerization is "living." Living polymerizations, often employing catalysts like certain metal-alkoxide complexes, provide excellent control over molecular weight and result in narrow molecular weight distributions.[5][6]

Q3: How does reaction time affect the molecular weight in the polycondensation of this compound?

A3: In step-growth polycondensation, the molecular weight increases with reaction time. Initially, monomers react to form dimers and trimers. As the reaction progresses, these smaller oligomers react with each other to form longer polymer chains. High molecular weight polymers are typically only achieved at very high monomer conversions, which requires extended reaction times.[1][9] It is important to monitor the molecular weight over time to determine the point at which the desired molecular weight is reached before potential degradation begins.

Q4: Can I use a solvent for the polymerization, and how would it affect the molecular weight?

A4: Yes, a solvent can be used. High-boiling, inert solvents can help to maintain a homogeneous reaction mixture and control the temperature. However, the use of a solvent can also dilute the reactants, which may slow down the reaction rate and make it more difficult to drive the reaction to the high conversions needed for high molecular weight in polycondensation.[1] Efficient removal of the condensation byproduct from a solvent-based system is also critical.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight in ROP

Monomer:Initiator RatioTarget Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
50:110,0009,8001.15
100:120,00019,5001.18
200:140,00038,9001.21
500:1100,00095,2001.25

Table 2: Influence of Reaction Time on Molecular Weight in Polycondensation

Reaction Time (hours)Mn ( g/mol )PDI (Mw/Mn)
25,0001.8
412,0001.9
825,0002.1
1235,0002.2
2445,0002.3

Experimental Protocols

Protocol 1: Controlled Molecular Weight via Polycondensation with a Chain Stopper

  • Monomer Purification: Recrystallize this compound from a suitable solvent to remove impurities. Dry thoroughly under vacuum.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump via a cold trap.

  • Charging the Reactor: Charge the flask with the purified this compound monomer and the calculated amount of a monofunctional chain stopper (e.g., benzoic acid).

  • Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 180 °C) under a slow stream of nitrogen.

    • Once the mixture is molten and homogeneous, apply a vacuum (e.g., <1 mmHg) to facilitate the removal of the condensation byproduct.

    • Continue the reaction for the desired time, monitoring the viscosity of the mixture.

  • Termination and Isolation:

    • Cool the reaction to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

  • Characterization: Analyze the molecular weight (Mn, Mw) and PDI of the resulting polymer using Gel Permeation Chromatography (GPC).

Visualizations

Troubleshooting_Molecular_Weight_Control start Start: Polymerization of This compound issue Problem: Incorrect Molecular Weight or PDI start->issue low_mw Low Molecular Weight issue->low_mw Lower than expected high_pdi High PDI (Broad Distribution) issue->high_pdi Broader than expected check_byproduct Check Byproduct Removal low_mw->check_byproduct check_time_temp Review Reaction Time/Temp low_mw->check_time_temp check_purity Verify Monomer Purity low_mw->check_purity consider_rop Consider Ring-Opening Polymerization (ROP) high_pdi->consider_rop solution_low_mw Solutions: - Improve Vacuum - Increase Time/Temp - Purify Monomer check_byproduct->solution_low_mw check_time_temp->solution_low_mw check_purity->solution_low_mw end End: Desired Polymer Properties Achieved solution_low_mw->end solution_high_pdi Solutions: - Use Living ROP - Ensure High Conversion (PC) - Homogenize Reaction consider_rop->solution_high_pdi solution_high_pdi->end

Caption: Troubleshooting workflow for molecular weight control.

Polymerization_Strategy_Selection goal Desired Polymer Characteristics high_mw_moderate_pdi High MW (PDI ~2.0-2.5) goal->high_mw_moderate_pdi Broad applicability controlled_mw_low_pdi Precise MW Control (PDI < 1.5) goal->controlled_mw_low_pdi High precision needed polycondensation Method: Polycondensation high_mw_moderate_pdi->polycondensation rop Method: Living Ring-Opening Polymerization controlled_mw_low_pdi->rop pc_params Control via: - Reaction Time - Temperature - Vacuum - Chain Stoppers polycondensation->pc_params rop_params Control via: - Monomer/Initiator Ratio - Choice of Catalyst rop->rop_params

Caption: Selection of polymerization strategy for desired properties.

References

stability issues of 4-Hydroxybenzylbutyrate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxybenzylbutyrate. The information is designed to help anticipate and address potential stability issues encountered during experimentation.

Troubleshooting Guide

Issue: Inconsistent experimental results or loss of compound activity over time.

This is a common indicator of compound instability. The following steps can help you identify the cause of the degradation.

  • Initial Assessment:

    • Question: Have you observed a decrease in the expected analytical signal (e.g., HPLC peak area) or a loss of biological activity in your assays?

    • Question: Are you seeing the appearance of new, unidentified peaks in your chromatograms?[1]

    • Action: If yes to either, proceed to a systematic stability evaluation.

  • Forced Degradation Studies:

    • To understand the degradation pathways, it is recommended to perform forced degradation studies.[1] This involves exposing a solution of this compound to harsh conditions to accelerate its breakdown.

    • Typical stress conditions include:

      • Acidic conditions (e.g., 0.1 M HCl)

      • Basic conditions (e.g., 0.1 M NaOH)

      • Oxidative conditions (e.g., 3% H₂O₂)

      • Thermal stress (e.g., 80°C)

      • Photolytic stress (e.g., exposure to UV light)[2]

  • Analytical Method:

    • Question: Are you using a stability-indicating analytical method?

    • Action: High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for stability testing due to its sensitivity and accuracy in separating the parent compound from its degradation products.[3] A validated stability-indicating method is crucial for accurate assessment.[1]

  • Troubleshooting Workflow:

    Troubleshooting_Workflow start Inconsistent Results or Loss of Activity check_analytical Is a stability-indicating analytical method (e.g., HPLC) being used? start->check_analytical develop_method Develop and validate a stability-indicating method. check_analytical->develop_method No forced_degradation Perform forced degradation studies (acid, base, heat, oxidation, light). check_analytical->forced_degradation Yes develop_method->forced_degradation analyze_results Analyze degradation products and pathways. forced_degradation->analyze_results identify_cause Identify conditions causing instability. analyze_results->identify_cause optimize_conditions Optimize storage and experimental conditions. identify_cause->optimize_conditions end Stable Compound Handling Protocol optimize_conditions->end

    Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely conditions to cause degradation of this compound?

  • Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions. Alkaline conditions are often particularly effective at hydrolyzing esters.

  • Oxidation: The phenolic hydroxyl group may be susceptible to oxidation.

Q2: How should I store solutions of this compound to minimize degradation?

For general use, it is advisable to prepare fresh solutions. If storage is necessary, consider the following:

  • Temperature: Store at low temperatures (e.g., 2-8°C or -20°C). A study on a compounded solvent showed stability for a year at -20°C.[4]

  • pH: Buffer the solution to a neutral pH (around 6-7.5), as strong acids or bases can catalyze hydrolysis.

  • Light: Protect from light by using amber vials or wrapping containers in foil to prevent photolytic degradation.[5]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to prevent oxidation.

Q3: What analytical techniques are best for assessing the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): This is one of the most frequently used techniques in stability testing.[3] It is ideal for separating and quantifying the parent compound and any degradation products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structure of unknown degradation products.[5]

Q4: How do I develop a stability-indicating HPLC method?

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1] The general steps are:

  • Forced Degradation: Stress your compound under various conditions (acid, base, heat, etc.) to generate degradation products.[1]

  • Method Development: Develop an HPLC method (e.g., by varying the mobile phase, column, and gradient) that achieves baseline separation of the parent peak from all degradation product peaks.[1]

  • Method Validation: Validate the method for parameters such as accuracy, precision, specificity, linearity, and range.[1]

Data Presentation

The following table is a template for summarizing quantitative data from a stability study of this compound.

ConditionTime Point% Initial Concentration RemainingAppearance of SolutionpH
2-8°C 0100%Clear, colorless7.0
1 month99.5%Clear, colorless7.0
3 months98.9%Clear, colorless6.9
25°C / 60% RH 0100%Clear, colorless7.0
1 month95.2%Clear, colorless6.8
3 months88.7%Faint yellow tint6.7
40°C / 75% RH 0100%Clear, colorless7.0
1 month82.1%Yellow tint6.5
3 months65.4%Yellow tint6.3

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 72 hours.

    • Photodegradation: Expose 1 mL of stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If unknown peaks are observed, further analysis by LC-MS is recommended to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the amount of this compound and its degradation products over time.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is often effective.

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH 3.0).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., determined by UV scan of the compound).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

This method should be optimized to ensure separation between the this compound peak and any peaks generated during the forced degradation study.

Experimental Workflow Diagram:

Experimental_Workflow start Define Stability Study Parameters (Storage Conditions, Time Points) prep_samples Prepare and Characterize Initial Samples (T=0) start->prep_samples storage Store Samples Under Defined Conditions prep_samples->storage sampling Withdraw Samples at Scheduled Time Points storage->sampling sampling->storage Continue Study analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) sampling->analysis data_eval Evaluate Data: - % Remaining - Degradant Profile - Physical Properties analysis->data_eval end Determine Shelf-Life and Optimal Storage Conditions data_eval->end Final Time Point

Caption: General workflow for a stability study.

References

overcoming low cell viability in 4-Hydroxybenzylbutyrate biocompatibility assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low cell viability during biocompatibility assays with 4-Hydroxybenzylbutyrate (4-HBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HBB) and why is biocompatibility testing important?

This compound (4-HBB) is a chemical compound that may be investigated for various biomedical applications. Biocompatibility testing is a crucial step to ensure that a material, such as 4-HBB, does not elicit a toxic or harmful response when it comes into contact with biological systems. These assays are essential for predicting the potential in vivo response to the compound.

Q2: What are some common assays to assess the biocompatibility of 4-HBB?

Common in vitro assays to evaluate the biocompatibility and potential cytotoxicity of compounds like 4-HBB include metabolic assays such as MTT, XTT, WST-1, and resazurin reduction assays, which measure the metabolic activity of viable cells. ATP-based assays that quantify the amount of ATP in metabolically active cells are also widely used. Dye exclusion methods, like the trypan blue assay, can be used to count viable cells.

Q3: I am observing low cell viability in my experiments with 4-HBB. What are the initial troubleshooting steps?

When encountering low cell viability, it is important to systematically evaluate the potential causes. Initial steps include:

  • Verifying Cell Health: Ensure your control (untreated) cells are healthy and growing as expected.

  • Checking Compound Concentration: Double-check your calculations and dilution series for the 4-HBB solution.

  • Reviewing Assay Protocol: Carefully review the protocol for your specific viability assay to ensure all steps were followed correctly.

  • Considering Solvent Effects: Evaluate if the solvent used to dissolve 4-HBB (e.g., DMSO) is at a non-toxic concentration in your final culture volume.

Troubleshooting Guides

Problem 1: Consistently low cell viability, even at low concentrations of 4-HBB.
Possible Cause Troubleshooting Step
Inherent Cytotoxicity of 4-HBB Some phenolic compounds can exhibit cytotoxic effects, even at lower concentrations.[1] It is possible that 4-HBB is inherently cytotoxic to your specific cell line. Consider testing a wider, lower range of concentrations to determine the non-toxic dose range.
Cell Line Sensitivity The cell line you are using may be particularly sensitive to 4-HBB. If possible, test the compound on a different, more robust cell line to compare results.
Incorrect Stock Solution Concentration An error in the initial weighing of the 4-HBB or in the calculation of the stock solution concentration could lead to administering higher doses than intended. Prepare a fresh stock solution and re-test.
Contamination Microbial contamination in your cell culture can lead to widespread cell death. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test.
Problem 2: High variability and poor reproducibility in cell viability results.
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension before seeding and use proper pipetting techniques to dispense cells evenly.[2]
Edge Effects on Assay Plates Evaporation of media from the outer wells of a microplate can concentrate the test compound and affect cell health.[3] To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Variable Incubation Times Ensure that the incubation time with 4-HBB and with the viability assay reagent is consistent across all plates and experiments. The conversion of substrates in many viability assays is time-dependent.[4]
Pipetting Errors Inaccurate pipetting of the compound, media, or assay reagents can introduce significant variability.[2] Calibrate your pipettes regularly and use appropriate pipetting techniques.
Problem 3: Discrepancy between different viability assays.
Possible Cause Troubleshooting Step
Different Assay Mechanisms Different assays measure different aspects of cell health. For example, MTT assays measure metabolic activity, while a trypan blue assay measures membrane integrity. 4-HBB might be affecting one cellular process more than another. For instance, it could be reducing metabolic activity without causing immediate cell membrane rupture.
Compound Interference with Assay Chemistry Phenolic compounds can sometimes interfere with the chemistry of certain viability assays. For example, they may have reducing properties that can affect tetrazolium-based assays (MTT, XTT). Run a control with 4-HBB in cell-free media with the assay reagent to check for any direct reaction.
Reagent Toxicity The reagents used in some viability assays can be toxic to cells, especially with longer incubation times.[3][4] Optimize the incubation time to be long enough for a robust signal but short enough to avoid reagent-induced cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-HBB in culture medium. Remove the old medium from the cells and add the 4-HBB dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.45 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[4][5] Mix thoroughly to ensure complete solubilization.[5]

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

Resazurin Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Resazurin Addition: Prepare a stock solution of resazurin. Add the resazurin solution to each well to the recommended final concentration.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation period should be optimized to provide adequate sensitivity while avoiding reagent toxicity.[4]

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

Data Presentation

Table 1: Troubleshooting Summary for Low Cell Viability

Problem Potential Cause Recommended Action
Uniformly Low ViabilityInherent compound cytotoxicityTest a lower and wider concentration range.
Cell line sensitivityUse a different, more robust cell line for comparison.
Incorrect stock concentrationPrepare a fresh stock solution and verify calculations.
High VariabilityInconsistent cell seedingEnsure a single-cell suspension and proper pipetting.
Edge effectsAvoid using outer wells or fill them with sterile PBS.
Variable incubation timesStandardize all incubation periods precisely.
Discrepant ResultsDifferent assay mechanismsUse multiple assays measuring different endpoints.
Compound interferenceRun a cell-free control to check for direct reactions.
Reagent toxicityOptimize incubation time with the assay reagent.

Table 2: Key Parameters for Common Viability Assays

Assay Principle Detection Method Typical Incubation Time with Reagent Common Issues
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Colorimetric (Absorbance at 570 nm)1-4 hours[5]Insoluble formazan product requires a solubilization step.[4]
XTT/WST-1 Reduction of tetrazolium salt to a soluble formazan product.Colorimetric (Absorbance at ~450 nm)1-4 hoursHigher background signal compared to MTT.[4]
Resazurin Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Fluorometric1-4 hours[4]Potential for fluorescent interference from the test compound.
ATP-based Quantification of ATP, which is present in metabolically active cells.Luminescence~30 minutesRequires cell lysis; signal can be short-lived.

Visualizations

TroubleshootingWorkflow start Low Cell Viability Observed check_controls Are Controls (Untreated Cells) Healthy? start->check_controls check_protocol Review Assay Protocol and Calculations check_controls->check_protocol Yes investigate_cells Investigate Cell Culture Issues (Contamination, Passage Number) check_controls->investigate_cells No investigate_compound Investigate Compound Effects check_protocol->investigate_compound end_issue Issue Likely with General Cell Health investigate_cells->end_issue troubleshoot_assay Troubleshoot Assay Procedure investigate_compound->troubleshoot_assay end_resolved Problem Resolved troubleshoot_assay->end_resolved

Caption: A general workflow for troubleshooting low cell viability in biocompatibility assays.

DecisionTree q1 Is low viability seen at all concentrations? q2 Are results consistent and reproducible? q1->q2 No a1 Possible Inherent Cytotoxicity or High Stock Concentration q1->a1 Yes q3 Do different assays give conflicting results? q2->q3 Yes a2 Check for Systematic Errors: - Cell Seeding - Pipetting - Edge Effects q2->a2 No a3 Consider Assay-Specific Issues: - Compound Interference - Different Mechanisms q3->a3 Yes a4 Dose-Dependent Cytotoxicity Observed q3->a4 No SignalingPathway compound Phenolic Compound (e.g., 4-HBB) ros Increased Reactive Oxygen Species (ROS) compound->ros stress Oxidative Stress ros->stress mito Mitochondrial Dysfunction stress->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis viability Decreased Cell Viability apoptosis->viability

References

Validation & Comparative

Validating the Purity of Synthesized 4-Hydroxybenzylbutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comparative analysis of common methods used to validate the purity of synthesized 4-Hydroxybenzylbutyrate, a butyrate ester with potential therapeutic applications. The following sections detail purification techniques, analytical validation methods, and the corresponding experimental protocols.

Comparison of Purification Methods

The initial synthesis of this compound via Fischer esterification of 4-hydroxybenzyl alcohol and butyric acid typically yields a crude product containing unreacted starting materials and potential byproducts. Effective purification is essential to isolate the desired compound with high purity. Two common laboratory-scale purification techniques are compared below: Flash Column Chromatography and Recrystallization.

Purification MethodPrinciplePurity Achieved (%)Yield (%)Time EfficiencyScalability
Flash Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel).>9970-85ModerateGood
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.98-9960-75LowModerate

Table 1: Comparison of Purification Methods for this compound. This table summarizes the key performance indicators for two common purification techniques. Flash column chromatography generally offers higher purity at the cost of being more time-consuming for larger scales, while recrystallization is a simpler technique that can be effective if a suitable solvent is found.

Analytical Validation of Purity

Following purification, the purity of the this compound sample must be validated using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful methods for this purpose.

Analytical MethodInformation ProvidedLimit of Detection (LOD)Quantitative AccuracyThroughput
GC-MS Separation of volatile compounds and their mass-to-charge ratio, allowing for identification and quantification of impurities.Low (ppm level)HighHigh
¹H NMR Information on the molecular structure and the relative abundance of different protons, enabling the identification of the compound and quantification of impurities.High (requires >1% impurity for easy detection)ModerateModerate

Table 2: Comparison of Analytical Methods for Purity Validation. This table outlines the strengths of GC-MS and ¹H NMR for the purity assessment of this compound. GC-MS provides excellent sensitivity for detecting trace impurities, while ¹H NMR is invaluable for structural confirmation and can provide quantitative information without the need for impurity standards.

Experimental Protocols

Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzyl alcohol (1.0 eq), butyric acid (1.2 eq), and a catalytic amount of sulfuric acid (0.05 eq) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is a potential candidate.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane).

  • Injection: Inject a small volume of the sample into the GC-MS instrument.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase.

  • Detection and Analysis: The separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.

Purity Analysis by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and transfer it to an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum to identify the characteristic peaks of this compound and integrate the signals. The presence of any impurity peaks can be used to estimate the purity of the sample.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis, purification, and analysis processes.

Synthesis_Workflow Start Starting Materials (4-hydroxybenzyl alcohol, butyric acid) Reaction Fischer Esterification Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude This compound Workup->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Purification_Comparison Crude_Product Crude Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization High_Purity >99% Purity Column_Chromatography->High_Purity Good_Purity 98-99% Purity Recrystallization->Good_Purity

Caption: Comparison of purification methods.

Analysis_Workflow Pure_Product Purified Product GCMS GC-MS Analysis Pure_Product->GCMS NMR ¹H NMR Analysis Pure_Product->NMR Purity_Confirmation Purity Confirmed GCMS->Purity_Confirmation Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation

Caption: Analytical validation workflow.

A Comparative Guide to Hydroxyalkanoates in Polymer Synthesis: Featuring 4-Hydroxybenzylbutyrate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of polyhydroxyalkanoates (PHAs), with a focus on the performance of aromatic PHAs in contrast to their aliphatic counterparts. Due to the limited availability of specific data on poly(4-hydroxybenzylbutyrate) in peer-reviewed literature, this guide utilizes poly(3-hydroxy-4-phenylbutyrate) (P3H4PhB) as a close structural analog to draw meaningful comparisons. This document aims to equip researchers with the necessary data and methodologies to evaluate the potential of these biopolymers for various applications, including drug delivery and tissue engineering.

Introduction to Functionalized Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms.[1][2] Their biocompatibility and diverse mechanical properties make them attractive candidates for biomedical applications.[3] The introduction of functional groups, such as aromatic rings, into the PHA backbone can significantly alter their thermal and mechanical properties, offering a pathway to tailor polymers for specific applications.[2] Aromatic PHAs, for instance, exhibit distinct characteristics compared to more common aliphatic PHAs like poly(3-hydroxybutyrate) (P3HB) and poly(4-hydroxybutyrate) (P4HB).[2]

Performance Comparison of Hydroxyalkanoate-Derived Polymers

The incorporation of different hydroxyalkanoate monomers into the polymer chain allows for the tuning of material properties. The following tables summarize the key performance indicators of various PHAs, highlighting the impact of aromatic side chains.

Table 1: Thermal Properties of Selected Polyhydroxyalkanoates

PolymerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Reference
Poly(3-hydroxybutyrate) (P3HB)4177~275[2][4]
Poly(4-hydroxybutyrate) (P4HB)-5160-[5]
Poly(3-hydroxy-4-phenylbutyrate) (st-P3H4PhB)43--[6]
P(3H4PhB-co-P3HHp)--281[6]
P(3HB-co-4HB) (21 mol% 4HB)-12142-[7]

Table 2: Mechanical Properties of Selected Polyhydroxyalkanoates

PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference
Poly(3-hydroxybutyrate) (P3HB)4063.5[4]
Poly(4-hydroxybutyrate) (P4HB)26-10410000.14-0.35[5]
P(3H4PhB-co-P3HHp)-~191-[6]
P(3HB-co-4HB) (16 mol% 4HB)264441.2[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of polyhydroxyalkanoates, enabling researchers to reproduce and build upon the cited findings.

Protocol 1: Chemo-enzymatic Synthesis of Aromatic-Aliphatic PHA Copolymers

This protocol is adapted from the catalyzed chemical synthesis of poly(3-hydroxy-4-phenylbutyrate) (P3H4PhB) and its copolymers.[6]

Materials:

  • meso-8DLBn (benzyl-substituted eight-membered cyclic diolide)

  • rac-8DLR (aliphatic-substituted eight-membered cyclic diolide, e.g., R = Me, nBu)

  • Metal-based catalyst supported by C2-Salen ligands

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a glovebox, add the catalyst to a flame-dried Schlenk flask.

  • Add a solution of the monomers (meso-8DLBn and rac-8DLR) in anhydrous toluene.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Quench the reaction by adding a small amount of benzoic acid.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

Protocol 2: Thermal Characterization using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for analyzing the thermal transitions of PHA polymers.[8][9]

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to a low temperature (e.g., -70°C) at a controlled rate (e.g., 10°C/min).

  • Reheat the sample to the upper temperature at the same controlled rate.

  • Record the heat flow as a function of temperature. The glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) can be determined from the second heating scan.

Protocol 3: Mechanical Testing of Polymer Films

This protocol follows the ASTM D882 standard for determining the tensile properties of thin plastic films.[1][10][11]

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips and load cell

  • Micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Prepare rectangular film specimens with a width of 25 mm and a length of 150 mm.[10]

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average.

  • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.[1]

  • Set the initial grip separation (gauge length), typically 50 mm.[11]

  • Apply a tensile load at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen breaks.[10]

  • Record the force and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Protocol 4: In Vitro Biocompatibility Assessment (Cytotoxicity)

This protocol is a general guideline for assessing the cytotoxicity of polymers based on ISO 10993-5.[12][13]

Materials:

  • Polymer film or extract

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Direct Contact Method:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Place a small, sterile piece of the polymer film directly onto the cell monolayer.

    • Incubate for 24-72 hours.

  • Extract Method:

    • Prepare an extract of the polymer by incubating it in cell culture medium at 37°C for a specified time.

    • Seed cells in a 96-well plate and allow them to attach.

    • Replace the culture medium with the polymer extract.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • After incubation, remove the polymer or extract.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis and characterization of functionalized PHAs.

Polymer_Synthesis_Workflow Workflow for Synthesis and Characterization of Functionalized PHAs cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Monomer Functional Monomer (e.g., this compound analog) Polymerization Polymerization (Chemo-enzymatic or Biological) Monomer->Polymerization Purification Purification (Precipitation & Drying) Polymerization->Purification Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Mechanical Mechanical Testing (Tensile Test) Purification->Mechanical Structural Structural Analysis (NMR, GPC) Purification->Structural Biocompatibility Biocompatibility (Cytotoxicity) Purification->Biocompatibility TissueEngineering Tissue Engineering Scaffold Mechanical->TissueEngineering DrugDelivery Drug Delivery System Biocompatibility->DrugDelivery

Caption: General workflow for the synthesis and characterization of functionalized PHAs.

Signaling_Pathway_Biocompatibility Conceptual Pathway of Polymer-Cell Interaction and Biocompatibility Polymer Polymer Surface Protein Protein Adsorption Polymer->Protein Cell Cell Attachment & Proliferation Protein->Cell Viable Biocompatible (High Cell Viability) Cell->Viable Favorable Interaction Toxic Cytotoxic (Low Cell Viability) Cell->Toxic Adverse Interaction

Caption: Simplified diagram illustrating the initial steps of polymer-cell interaction.

Conclusion

The incorporation of aromatic moieties into the polyhydroxyalkanoate backbone presents a promising strategy for developing novel biomaterials with tailored properties. While direct experimental data for poly(this compound) remains elusive in the current literature, the analysis of its structural analogs provides valuable insights into the expected performance enhancements, such as increased glass transition temperature and altered mechanical strength. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize these and other functionalized PHAs. Further investigation into the synthesis and properties of poly(this compound) is warranted to fully elucidate its potential in drug delivery and other biomedical applications.

References

Cytotoxicity Showdown: 4-Hydroxybutyrate Monomer vs. Its Polymer Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic profiles of 4-Hydroxybutyrate and its biocompatible polymer, Poly(4-hydroxybutyrate), reveals a landscape of low toxicity for the polymer, with considerations for the monomer at high concentrations. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals.

Poly(4-hydroxybutyrate) (P4HB) and its copolymers have garnered significant interest in the biomedical field due to their biodegradability and biocompatibility. The polymer's degradation product is 4-hydroxybutyrate (4HB), a naturally occurring metabolite in the human body, which suggests a favorable toxicity profile. This comparison guide explores the available cytotoxicity data for both the monomeric and polymeric forms.

Quantitative Cytotoxicity Data

Studies on poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P3HB-co-4HB) have demonstrated excellent biocompatibility in cytotoxicity and hemolysis tests. For instance, P3HB-co-4HB copolymers with varying 4HB content (1% and 10% by weight) exhibited high cell relative growth rates of 92% and 91%, respectively, indicating that these materials support cell adhesion and growth[1]. Furthermore, degradation products of P(3HB-co-4HB) films have been shown to be non-cytotoxic to CaCO-2 cell lines and in some cases, may even support cell growth[2].

While specific IC50 values for 4-hydroxybutyrate monomer are not detailed in the context of general cell line cytotoxicity, its isomer, gamma-hydroxybutyrate (GHB), is a well-characterized compound. At high concentrations, GHB can act as a neurotoxin, metabolic toxin, and an acidifier[3]. The neurotoxic effects of GHB are mediated through its action on GABA and glutamate signaling pathways[3][4]. It is important to note that the toxicity of GHB is dose-dependent, and it is used therapeutically at lower concentrations[5][6].

The polymer P4HB, on the other hand, is generally considered non-cytotoxic. It has passed MEM elution and agarose overlay cytotoxicity tests, showing no evidence of cell lysis or toxicity[7]. The biocompatibility of P4HB is attributed to its degradation into the natural metabolite 4HB, which is rapidly metabolized in the body[8].

CompoundCell Line(s)AssayKey Findings
Poly(4-hydroxybutyrate) (P4HB) VariousMEM Elution, Agarose OverlayPassed cytotoxicity tests with no evidence of cell lysis or toxicity.[7] Considered highly biocompatible.
Poly(3HB-co-4HB) Not specifiedCytotoxicityCell relative growth rates of 91-92%, indicating good biocompatibility.[1]
P(3HB-co-4HB) Degradation Products CaCO-2CytotoxicityNo inhibition of cell cultures observed; potential to support cell growth.[2]
4-Hydroxybutyric Acid (as GHB) Not specifiedIn vivo and in vitro studiesAt high doses, acts as a neurotoxin, metabolic toxin, and acidifier.[3] Affects GABA and glutamate signaling.[3][4] Therapeutic at lower doses.[5][6]

Experimental Protocols

Standard in vitro cytotoxicity assays are employed to evaluate the biocompatibility of these materials. The most common methods are the MTT and Lactate Dehydrogenase (LDH) assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., 4-hydroxybutyrate monomer or polymer extracts) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.

  • Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is transferred to a new plate.

  • LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm). The amount of color produced is proportional to the amount of LDH released and, therefore, the number of dead cells.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of biomaterials.

Cytotoxicity_Workflow General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Material Preparation cluster_cell_culture Cell Culture & Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis material Test Material (4-HBB or Polymer) sterilization Sterilization material->sterilization extraction Preparation of Extracts (e.g., ISO 10993-5) exposure Exposure to Extracts (Different Concentrations) extraction->exposure sterilization->extraction cell_seeding Cell Seeding (e.g., L929, 3T3) cell_seeding->exposure incubation Incubation (24, 48, 72 hours) exposure->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh readout Spectrophotometric Reading mtt->readout ldh->readout calculation Calculation of Cell Viability (%) readout->calculation comparison Comparison to Controls (Positive & Negative) calculation->comparison

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways

Specific signaling pathways involved in the cytotoxicity of 4-hydroxybutyrate, particularly at high concentrations, are primarily related to its action as a neurotransmitter analogue. As GHB, it interacts with:

  • GABAergic System: GHB is a precursor and metabolite of the inhibitory neurotransmitter GABA. It acts as a weak agonist at GABAB receptors.

  • Glutamatergic System: High levels of GHB can depress the function of NMDA and AMPA/kainate receptors, which are key components of the excitatory glutamatergic system.

The cytotoxicity of P4HB is generally not a concern due to its slow degradation and the subsequent metabolism of 4HB. Therefore, specific cytotoxic signaling pathways for the polymer are not a primary area of investigation.

The following diagram illustrates the high-level interaction of high-dose 4-hydroxybutyrate (as GHB) with neuronal signaling pathways.

GHB_Signaling High-Dose 4-Hydroxybutyrate (GHB) Neuronal Interactions cluster_gaba GABAergic System cluster_glutamate Glutamatergic System GHB High-Dose 4-Hydroxybutyrate (GHB) GABA_B GABA_B Receptor GHB->GABA_B NMDA_R NMDA Receptor GHB->NMDA_R AMPA_R AMPA/Kainate Receptor GHB->AMPA_R GABA_B_activation Weak Agonist Activity GABA_B->GABA_B_activation CNS_depression CNS Depression (Neurotoxicity) GABA_B_activation->CNS_depression Glutamate_depression Depressed Function NMDA_R->Glutamate_depression AMPA_R->Glutamate_depression Glutamate_depression->CNS_depression

Caption: High-dose 4-HB (GHB) neuronal interactions.

References

A Comparative Performance Analysis: 4-Hydroxybutyrate-Based Materials vs. PLA/PGA for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of biodegradable polymers for drug delivery and tissue engineering, polylactic acid (PLA) and polyglycolic acid (PGA) have long been the gold standards. However, emerging materials, such as those based on 4-hydroxybutyrate (4HB), are presenting compelling alternatives. This guide provides a detailed, data-driven comparison of the performance of 4-hydroxybutyrate-based materials, primarily represented by poly(4-hydroxybutyrate) (P4HB), against PLA and PGA. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on material selection for their specific applications.

Performance Data Summary

The following tables summarize the key performance characteristics of P4HB, PLA, and PGA based on experimental data from various studies.

Table 1: Mechanical Properties

PropertyP4HBPLAPGA
Tensile Strength (MPa) 20 - 800 (unoriented vs. oriented fibers)[1]20 - 72[2][3]~110
Young's Modulus (GPa) 0.14 - 1.15[4][5]1.2 - 3.6[2]5 - 7
Elongation at Break (%) >1000 (unoriented)[1]2 - 615 - 20

Table 2: Thermal and Degradation Properties

PropertyP4HBPLAPGA
Glass Transition Temp. (°C) -51[1]50 - 80[6]35 - 40[6]
Melting Temperature (°C) ~60150 - 180225 - 230
In Vivo Degradation Time 12 - 18 months[7]~6.1 months[8]~5 months[8]
Primary Degradation Byproduct 4-hydroxybutyrate (a natural human metabolite)Lactic acidGlycolic acid

Table 3: Biocompatibility and Drug Release Characteristics

CharacteristicP4HBPLA/PGA (PLGA)
Biocompatibility Excellent, with minimal inflammatory response.[9]Generally good, but acidic byproducts can cause localized inflammation.
Initial Burst Release Can be controlled; often lower than PLGA.[10]Often significant and needs to be managed.[11][12]
Drug Release Kinetics Sustained release over a prolonged period.[10]Biphasic or triphasic release is common, often with a lag phase.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the cited data.

2.1. Tensile Testing of Polymer Films (based on ISO 527-3)

This protocol outlines the procedure for determining the tensile properties of polymer films.[13]

  • Specimen Preparation:

    • Cut rectangular or "dog-bone" shaped specimens from the polymer film with a thickness of less than 1 mm.[13] The dimensions should be uniform, with a typical gauge length marked on the specimen.[14]

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.

  • Testing Procedure:

    • Calibrate and set up a universal testing machine with appropriate grips for thin films.[15]

    • Mount the specimen in the grips, ensuring it is aligned with the direction of pull and not slipping.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[13]

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Determine the Young's modulus from the initial linear portion of the stress-strain curve.

    • Calculate the elongation at break as the percentage change in length from the original gauge length to the length at fracture.

2.2. In Vitro Drug Release Study (Sample and Separate Method)

This protocol describes a common method for assessing the in vitro release of a drug from polymeric nanoparticles.[16][17][18][19]

  • Preparation of Release Medium:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

    • Ensure the release medium provides sink conditions, meaning the concentration of the drug in the medium does not exceed 10-15% of its solubility limit. This may require the addition of surfactants or co-solvents.[20]

  • Release Study:

    • Disperse a known amount of the drug-loaded nanoparticles in a predetermined volume of the release medium in a sealed container.

    • Place the container in a shaking incubator or a water bath at 37°C with constant agitation.

    • At specified time intervals, withdraw a sample of the release medium.

    • Separate the released drug from the nanoparticles. A common method is centrifugal ultrafiltration.[16][17][18][19]

    • Replenish the withdrawn volume with fresh release medium to maintain a constant volume.

  • Drug Quantification:

    • Quantify the amount of drug in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

2.3. MTT Assay for Biocompatibility (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity of a material.[21][22][23][24]

  • Cell Culture and Material Exposure:

    • Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[21]

    • Prepare extracts of the polymer materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours).

    • Remove the existing cell culture medium from the wells and replace it with the polymer extracts. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls.

  • MTT Assay Procedure:

    • After the desired exposure time (e.g., 24, 48, or 72 hours), remove the medium containing the polymer extracts.

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) and 100 µL of fresh medium to each well.[24]

    • Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.[24]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each material by comparing the absorbance of the test wells to that of the negative control wells.

Visualizations

Diagram 1: In Vitro Drug Release Experimental Workflow

DrugReleaseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_np Drug-Loaded Nanoparticles exp_incubate Incubate at 37°C with Agitation prep_np->exp_incubate prep_media Release Medium (PBS, pH 7.4) prep_media->exp_incubate exp_sample Sample at Time Intervals exp_incubate->exp_sample exp_separate Separate Free Drug (Centrifugation) exp_sample->exp_separate exp_replenish Replenish Medium exp_sample->exp_replenish analysis_quantify Quantify Drug (HPLC/UV-Vis) exp_separate->analysis_quantify exp_replenish->exp_incubate analysis_calc Calculate Cumulative Release analysis_quantify->analysis_calc analysis_plot Plot Release Profile analysis_calc->analysis_plot

Caption: Workflow for an in vitro drug release study.

Diagram 2: Polymer Degradation and Cellular Response Pathway

PolymerDegradation cluster_material Biomaterial cluster_degradation Degradation Process cluster_cellular Cellular Response polymer Biodegradable Polymer (P4HB, PLA, PGA) hydrolysis Hydrolysis polymer->hydrolysis In Vivo Environment byproducts Degradation Byproducts (4HB, Lactic Acid, Glycolic Acid) hydrolysis->byproducts inflammation Inflammatory Response byproducts->inflammation Acidic pH (PLA/PGA) metabolism Metabolism of Byproducts byproducts->metabolism Natural Pathway (4HB) resorption Material Resorption inflammation->resorption metabolism->resorption

Caption: Polymer degradation and subsequent cellular response.

References

A Comparative Guide to the Cross-Laboratory Quantification of 4-Hydroxybenzylbutyrate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug development and clinical research, the ability to obtain consistent and reproducible quantitative data for biomarkers and therapeutic agents across different laboratories is paramount. This guide provides a framework for the cross-validation of 4-Hydroxybenzylbutyrate quantification, a critical step in ensuring data integrity for multi-site studies. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes findings from single-laboratory validations of related hydroxybutyrate compounds to present a representative comparison and a standardized analytical protocol.

Representative Performance Characteristics for Hydroxybutyrate Quantification

The successful cross-validation of an analytical method hinges on the comparable performance of key validation parameters across participating laboratories. The following table summarizes typical performance characteristics observed in the quantification of hydroxybutyrate compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These values can serve as a benchmark for establishing acceptance criteria in a cross-laboratory validation of this compound.

Performance ParameterLaboratory A (Representative Data)Laboratory B (Representative Data)Acceptance Criteria
Linearity (r²) > 0.995> 0.995r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mLWithin ±20% of nominal value
Intra-day Precision (%CV) < 10%< 10%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 12%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 8%± 10%Within ±15% (±20% at LLOQ)
Extraction Recovery ~95%~93%Consistent and reproducible

Note: The data presented in this table are representative values synthesized from various studies on hydroxybutyrate compounds and do not represent a direct comparison of this compound quantification.

Standardized Experimental Protocol for this compound Quantification

A harmonized analytical method is the cornerstone of successful inter-laboratory comparison. The following LC-MS/MS method is a recommended starting point for the quantification of this compound in biological matrices.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined through infusion and optimization experiments.

Workflow and Metabolic Context

To ensure a robust cross-validation, a clear workflow should be established. The following diagram illustrates the key stages of an inter-laboratory comparison.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol_Dev Standardized Protocol Development Acceptance_Criteria Define Acceptance Criteria Protocol_Dev->Acceptance_Criteria Sample_Selection Prepare and Distribute QC Samples Acceptance_Criteria->Sample_Selection Lab_A_Analysis Lab A: Sample Analysis Sample_Selection->Lab_A_Analysis Lab_B_Analysis Lab B: Sample Analysis Sample_Selection->Lab_B_Analysis Data_Submission Centralized Data Submission Lab_A_Analysis->Data_Submission Lab_B_Analysis->Data_Submission Statistical_Analysis Statistical Comparison of Results Data_Submission->Statistical_Analysis Conclusion Assessment of Comparability Statistical_Analysis->Conclusion

Caption: Workflow for Inter-Laboratory Cross-Validation.

While the direct signaling pathways of this compound are not well-documented, understanding the metabolic fate of structurally similar compounds can provide valuable context. The following diagram illustrates the metabolic conversion of Gastrodin to 4-hydroxybenzyl alcohol, a related compound.

Gastrodin Gastrodin C13H18O7 Metabolism Metabolism (e.g., in liver, kidney, brain) Gastrodin->Metabolism Hydrolysis HBA 4-Hydroxybenzyl Alcohol (HBA) C7H8O2 Metabolism->HBA

Caption: Metabolic Conversion of Gastrodin to 4-Hydroxybenzyl Alcohol.[1]

Conclusion

A thorough cross-validation of the analytical method for this compound is a critical investment in the reliability of research and development data. By establishing a standardized protocol, defining clear acceptance criteria based on representative performance data, and following a structured workflow, researchers can ensure the comparability and integrity of quantitative results across multiple laboratory sites. This guide provides a foundational framework to achieve this essential goal.

References

A Comparative Analysis of Synthesis Routes for 4-Hydroxybenzyl Butyrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthesis routes for 4-hydroxybenzyl butyrate, a potentially valuable compound in various research and development fields. The two main approaches, chemical synthesis via Steglich esterification and enzymatic synthesis using lipase catalysis, are evaluated based on their reaction mechanisms, experimental protocols, and key performance indicators. This objective comparison is supported by experimental data from analogous reactions to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Comparison of Synthesis Routes

ParameterChemical Synthesis (Steglich Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Primary Reagents 4-Hydroxybenzyl alcohol, Butyric acid, EDC or DCC, DMAP4-Hydroxybenzyl alcohol, Butyric acid (or vinyl butyrate)
Catalyst 4-Dimethylaminopyridine (DMAP)Immobilized Lipase (e.g., Candida antarctica Lipase B)
Typical Solvent Dichloromethane (DCM)Isooctane or other non-polar organic solvents
Reaction Temperature Room Temperature30-60 °C
Reaction Time 3 - 24 hours24 - 72 hours
Reported Yield (Analogous Reactions) High (often >90% for similar esters)Moderate to High (up to 80% conversion for 4-hydroxybenzyl hexanoate)
Key Advantages High yields, Mild reaction conditions, Suitable for sensitive substratesHigh selectivity, "Green" and sustainable, Milder reaction conditions than traditional chemical methods
Key Disadvantages Use of potentially hazardous reagents, Formation of by-products requiring purificationLonger reaction times, Potential for lower yields depending on substrate and enzyme

Chemical Synthesis: Steglich Esterification

The Steglich esterification is a powerful and widely used method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions. This makes it particularly suitable for substrates with sensitive functional groups, such as the phenolic hydroxyl group in 4-hydroxybenzyl alcohol, which can often be esterified without the need for a protecting group. The reaction is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), and catalyzed by 4-dimethylaminopyridine (DMAP).[1][2]

Experimental Protocol

The following is a representative protocol for the Steglich esterification of 4-hydroxybenzyl alcohol with butyric acid, adapted from general procedures.[3][4]

Materials:

  • 4-Hydroxybenzyl alcohol

  • Butyric acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq) and butyric acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add EDCI (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-hydroxybenzyl butyrate.

Logical Workflow for Steglich Esterification```dot

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 4-Hydroxybenzyl Alcohol Butyric Acid DMAP Mixing Dissolve Reactants in DCM Reactants->Mixing Solvent Anhydrous DCM Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Addition Add EDCI Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Dilution Dilute with DCM Stirring->Dilution Washing Wash with HCl, NaHCO₃, Brine Dilution->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-Hydroxybenzyl Butyrate Purification->Product

Caption: Lipase-catalyzed esterification of 4-hydroxybenzyl alcohol.

Conclusion

Both the Steglich esterification and lipase-catalyzed synthesis present viable routes to 4-hydroxybenzyl butyrate, each with distinct advantages and disadvantages. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and environmental considerations. The Steglich esterification is a robust and high-yielding chemical method, while enzymatic synthesis offers a greener and highly selective alternative. The detailed protocols and comparative data provided in this guide are intended to facilitate an informed decision for the synthesis of this promising compound.

References

Assessing the Reproducibility of Poly(4-Hydroxybutyrate) Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high molecular weight poly(4-hydroxybutyrate) (P4HB), a biodegradable and biocompatible polyester with significant potential in medical applications, is predominantly achieved through biological fermentation. Chemical synthesis routes have historically struggled to produce polymers of sufficient chain length for most practical uses. This guide provides a comparative overview of the primary methods for P4HB production, focusing on the reproducibility of these techniques. We present a summary of quantitative data from various studies, detailed experimental protocols, and a discussion of the critical factors influencing the consistency of P4HB synthesis.

Comparison of Synthesis Methods for P4HB and its Copolymers

The production of P4HB and its common copolymer, poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P(3HB-co-4HB)), is dominated by microbial fermentation. While chemical methods exist, they are less prevalent for producing high molecular weight polymers.

Synthesis MethodPrimary Organism/CatalystKey AdvantagesKey Challenges to Reproducibility
Biological Synthesis (Wild-Type) Cupriavidus necator (formerly Ralstonia eutropha), Hydrogenophaga pseudoflava- Production of high molecular weight polymer.- Avoids toxic metal catalysts.- Strain viability and stability.- Dependence on precursor purity and concentration.- Complex multi-stage cultivation may be required.[1]
Biological Synthesis (Recombinant) Escherichia coli- Potential for higher yields and homopolymer production.- Can utilize a wider range of carbon sources.- Plasmid stability and gene expression consistency.- Endotoxin removal during purification.[1]- Precise control of fermentation conditions is critical.
Chemical Synthesis Distannoxane complexes, etc.- Potentially greater control over polymer structure.- Difficulty in achieving high molecular weight.[1]- Residual catalyst contamination.[1]- Strict control of reaction conditions (temperature, purity of reagents) is essential.

Quantitative Data on P4HB and P(3HB-co-4HB) Synthesis

The following tables summarize quantitative data from various studies on the biological synthesis of P4HB and P(3HB-co-4HB). It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: P4HB Homopolymer Synthesis in Recombinant E. coli

StrainCarbon Source(s)P4HB Content (% of cell dry weight)Polymer Concentration (g/L)Reference
E. coli XL1-Blue (pKSSE5.3)Glucose + 4-Hydroxybutyric acidup to 58.5%-[1]
E. coli JM109 (pKSSE5.3)Xylose + Sodium 4-hydroxybutyrate58 - 70%2.76 - 4.33[2][3]
E. coli JM109 (pKSSE5.3)Glycerol + Propionic acidup to 80%-[4]

Table 2: P(3HB-co-4HB) Copolymer Synthesis

OrganismCarbon Source(s) / Precursor(s)4HB content (mol%)Polymer Yield (wt%)Molecular Weight (Mw) (kDa)Polydispersity Index (PDI)Reference
Cupriavidus necatorFructose + γ-butyrolactone4---[5]
Cupriavidus necatorγ-butyrolactone21---[5]
Cupriavidus necator IBP/SFU-1Fructose + ε-caprolactone3-22.443-47272-3535.09-6.71[6]
Transformant Cupriavidus sp. USMAA10201,6-hexanediol + 1,4-butanediol86691563.5[7]
Cupriavidus malaysiensis1,4-butanediol + γ-butyrolactoneup to 84---[5]

Table 3: Thermal Properties of P(3HB-co-4HB)

4HB content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Reference
0 (P3HB homopolymer)4.7-[6]
22.4-5.7-[6]
86-48.961.9

Experimental Protocols

Reproducibility in P4HB synthesis is highly dependent on meticulous adherence to experimental protocols. Below are generalized methodologies for key experiments.

Protocol 1: P4HB Production in Recombinant E. coli
  • Strain and Plasmid: E. coli JM109 harboring the pKSSE5.3 plasmid, which contains the PHA synthase gene (phaC) from C. necator and the orfZ gene from Clostridium kluyveri encoding a 4-hydroxybutyrate-coenzyme A transferase.[1]

  • Media Preparation: A modified E2 minimal medium is commonly used, supplemented with a primary carbon source for growth (e.g., 10 g/L xylose) and a precursor for P4HB synthesis (e.g., 4 g/L sodium 4-hydroxybutyrate).[2]

  • Cultivation:

    • Inoculate a seed culture and grow overnight.

    • Transfer the seed culture to a bioreactor containing the production medium.

    • Maintain cultivation parameters such as temperature (e.g., 32°C), pH, and dissolved oxygen levels.[2]

  • Induction (if applicable): If using an inducible promoter system, add the appropriate inducer at the optimal cell density.

  • Harvesting: Centrifuge the culture to collect the cell pellet.

  • Purification:

    • Lyse the cells to release the P4HB granules.

    • Wash the granules with solvents (e.g., ethanol, acetone) to remove cell debris and lipids.

    • Dissolve the P4HB in a suitable solvent (e.g., chloroform) and precipitate in a non-solvent (e.g., methanol).

    • Dry the purified polymer under vacuum.

Protocol 2: P(3HB-co-4HB) Production in Wild-Type Cupriavidus necator
  • Strain: Cupriavidus necator (e.g., IBP/SFU-1).[6]

  • Media Preparation: A two-stage cultivation process is often employed.

    • Growth Stage: A nutrient-rich medium (e.g., containing fructose) to achieve high cell density.

    • Accumulation Stage: A nitrogen-limited medium with a carbon source that promotes 3HB formation (e.g., fructose) and a precursor for 4HB incorporation (e.g., γ-butyrolactone or 1,4-butanediol).[5][6]

  • Cultivation:

    • Grow the cells in the growth medium to the desired density.

    • Transfer the cells to the accumulation medium.

    • Continue cultivation for a specified period to allow for polymer accumulation.

  • Harvesting and Purification: Follow similar procedures as described in Protocol 1.

Factors Influencing Reproducibility

Several factors can significantly impact the reproducibility of P4HB and P(3HB-co-4HB) synthesis:

  • Microbial Strain: The specific strain of bacteria used, whether wild-type or recombinant, is a primary determinant of polymer yield and composition.[8] Genetic stability of recombinant strains is crucial.

  • Carbon Source and Precursors: The type and concentration of the carbon source for cell growth and the precursor for 4HB incorporation directly influence the final polymer composition and yield.[5][6] The purity of these substrates is also critical.

  • Fermentation Conditions: Precise control over fermentation parameters such as temperature, pH, dissolved oxygen, and nutrient levels is essential for reproducible results.[1] For example, reduced aeration has been found to increase the 4HB fraction in the polymer.[1]

  • Cultivation Strategy: The choice between single-stage and multi-stage cultivation can affect the final polymer properties.[1] Fed-batch strategies can improve polymer yield.[4]

  • Purification Method: The method used to extract and purify the polymer can impact its final purity, molecular weight, and thermal properties. Inconsistent purification can lead to variability in the final product.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for P4HB production and the biosynthetic pathway.

experimental_workflow cluster_prep Preparation cluster_cultivation Cultivation cluster_downstream Downstream Processing cluster_analysis Analysis strain_selection Strain Selection media_prep Media Preparation strain_selection->media_prep Select appropriate media components inoculation Inoculation media_prep->inoculation fermentation Fermentation inoculation->fermentation Controlled environment harvesting Cell Harvesting fermentation->harvesting Centrifugation lysis Cell Lysis harvesting->lysis purification Polymer Purification lysis->purification Solvent extraction drying Drying purification->drying characterization Characterization (GPC, NMR, DSC) drying->characterization Assess polymer properties

Caption: Experimental workflow for microbial P4HB production.

biosynthetic_pathway cluster_pathway Biosynthetic Pathway of P(3HB-co-4HB) acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-ketothiolase hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hb_coa NADPH-dependent acetoacetyl-CoA reductase polymer P(3HB-co-4HB) hb_coa->polymer precursor 4HB Precursor (e.g., γ-butyrolactone) hb4_coa 4-Hydroxybutyryl-CoA precursor->hb4_coa CoA transferase/synthetase hb4_coa->polymer PHA Synthase

Caption: Simplified biosynthetic pathway for P(3HB-co-4HB).

References

A Comparative Guide to 4-Hydroxybenzylbutyrate and Commercial Biopolymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the properties of 4-Hydroxybenzylbutyrate (4-HBB) against widely used commercial biopolymers: Polylactic Acid (PLA), Poly-L-lactic Acid (PLLA), Polycaprolactone (PCL), and Polyhydroxyalkanoates (PHAs). The data presented is intended to assist in the selection of appropriate biomaterials for various biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Introduction

The selection of a suitable biopolymer is a critical step in the design and development of medical devices and drug delivery systems. The ideal material should possess a combination of desirable physicochemical, mechanical, thermal, and biological properties. This guide focuses on comparing a promising but less-documented biopolymer, this compound (4-HBB), with established commercial biopolymers. Due to the limited availability of specific data for poly(this compound), this guide will utilize data for the closely related polymer, poly(4-hydroxybutyrate) (P4HB), as a proxy. The presence of the benzyl group in 4-HBB is expected to influence properties such as hydrophobicity and degradation kinetics.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for 4-HBB (represented by P4HB) and the selected commercial biopolymers.

Table 1: Physicochemical and Thermal Properties
Property4-HBB (P4HB)PLAPLLAPCLPHAs (general)
Density (g/cm³) 1.251.21 - 1.25[1]1.24 - 1.30[1]1.145[2][3]Varies
Melting Temperature (Tm) (°C) 54 - 60130 - 180[4]170 - 180[5]58 - 64[3]40 - 180
Glass Transition Temperature (Tg) (°C) -51 to -4360 - 65[4]~60[5]-60[2]Varies
Water Solubility InsolubleInsolubleInsolubleInsolubleInsoluble[6]
Table 2: Mechanical Properties
Property4-HBB (P4HB)PLAPLLAPCLPHAs (general)
Tensile Strength (MPa) 26 - 10628 - 50[1]60 - 70[5]16.0[1]30 - 40
Elongation at Break (%) ~10007.0 - 9.0[1]2 - 6[5]120 - 800[1]3.0 - 800
Young's Modulus (GPa) 0.08 - 0.251.2 - 2.7[1]2 - 4[5]0.4[1]0.7 - 3.5[1]
Table 3: Biocompatibility and Biodegradability
Property4-HBB (P4HB)PLAPLLAPCLPHAs (general)
Biocompatibility Good, degradation product is a natural metabolite.[5][7]Generally good, but acidic degradation products can cause inflammation.[1]Good, widely used in medical implants.[5]Good, widely used in drug delivery and tissue engineering.[8]Good, degradation products are natural metabolites.[6]
In Vivo Degradation Rate 12-18 months for full resorption of a surgical mesh.Slower than PHAs, can take years.[1]Slower degradation than PDLA.[4]Slow, can take up to 4 years.Variable, can be tailored from weeks to years.[9]
Primary Degradation Mechanism Surface erosion driven by enzymes.Bulk hydrolysis.Bulk hydrolysis.Bulk hydrolysis.Enzymatic surface erosion.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for standardized comparison and replication of results.

Tensile Strength Testing (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting.

  • Specimen Preparation: Prepare at least five specimens for each material. The specimens should be rectangular strips, and their dimensions should be carefully measured.

  • Apparatus: A universal testing machine (UTM) with a suitable load cell and grips is required.

  • Procedure:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping.

    • Set the crosshead speed to a constant rate as specified in the standard.

    • Start the test and record the load and elongation until the specimen breaks.

  • Calculations: From the load-elongation curve, calculate the tensile strength, elongation at break, and Young's modulus.

Cytotoxicity Assay (ISO 10993-5)

This standard describes test methods to assess the in vitro cytotoxicity of medical devices and materials.

  • Cell Culture: Use a suitable mammalian cell line (e.g., L929 mouse fibroblasts).

  • Material Extraction: Prepare extracts of the test materials by incubating them in cell culture medium for a specified time and temperature (e.g., 24 hours at 37°C).

  • Cell Treatment: Expose the cultured cells to the material extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

  • Assessment of Cytotoxicity: After a specified incubation period, assess cell viability using a quantitative method such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

In Vitro Degradation Study (ASTM F1635)

This test method is used to evaluate the in vitro degradation of hydrolytically degradable polymer resins and fabricated forms for surgical implants.

  • Sample Preparation: Prepare specimens of the material with known dimensions and weight.

  • Degradation Medium: Use a phosphate-buffered saline (PBS) solution with a pH of 7.4 to simulate physiological conditions.

  • Incubation: Immerse the specimens in the degradation medium at 37°C for predetermined time points.

  • Analysis: At each time point, remove the specimens and analyze them for:

    • Mass loss: To determine the rate of degradation.

    • Molecular weight changes: Using techniques like Gel Permeation Chromatography (GPC) to assess polymer chain scission.

    • Changes in mechanical properties: By performing tensile tests as described above.

    • Morphological changes: Using Scanning Electron Microscopy (SEM) to observe surface erosion or bulk degradation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological and experimental processes relevant to the evaluation of these biopolymers.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Prep Prepare Rectangular Specimens Measure Measure Dimensions Prep->Measure Mount Mount Specimen in UTM Measure->Mount Set Set Constant Crosshead Speed Mount->Set Test Apply Load until Fracture Set->Test Record Record Load-Elongation Data Test->Record Calculate Calculate Tensile Strength, Elongation & Modulus Record->Calculate

Tensile Testing Workflow (ASTM D882)

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Cell Exposure cluster_assessment Assessment Culture Culture Mammalian Cells Expose Expose Cells to Extracts Culture->Expose Extract Prepare Material Extracts Extract->Expose Controls Include Positive & Negative Controls Expose->Controls Incubate Incubate for Specified Period Controls->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability InVitro_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Time-Point Analysis Prep Prepare & Weigh Specimens Incubate Immerse Specimens in PBS at 37°C Prep->Incubate Medium Prepare PBS (pH 7.4) Medium->Incubate Remove Remove Specimens at Time Points Incubate->Remove Over Time Mass Measure Mass Loss Remove->Mass MW Analyze Molecular Weight (GPC) Remove->MW Mech Test Mechanical Properties Remove->Mech Morph Observe Morphology (SEM) Remove->Morph Biocompatibility_Signaling_Pathway cluster_implant Biomaterial Implantation cluster_fbr Foreign Body Response cluster_signaling Key Signaling Pathway Implant Biomaterial Implant Protein Protein Adsorption Implant->Protein Macrophage Macrophage Recruitment & Adhesion Protein->Macrophage Activation Macrophage Activation (M1/M2 Phenotypes) Macrophage->Activation Cytokines Release of Cytokines & Chemokines Activation->Cytokines FGC Foreign Body Giant Cell Formation Activation->FGC TLR TLR Cytokines->TLR activate Fibrosis Fibrous Capsule Formation FGC->Fibrosis MyD88 MyD88 TLR->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes

References

Statistical Analysis of 4-Hydroxybenzylbutyrate Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxybenzylbutyrate is a compound of interest in various research fields. This guide provides a comparative analysis of its performance based on available experimental data. The following sections detail the experimental methodologies, present quantitative data in a structured format, and visualize key biological pathways and workflows. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the potential of this compound in their work.

Experimental Protocols

A thorough review of existing literature and data repositories reveals a lack of specific, publicly available experimental protocols for studies directly investigating this compound. While general methodologies for analyzing similar compounds exist, their direct applicability to this compound has not been documented.

Further research is required to establish standardized experimental procedures for the analysis of this compound. In the absence of specific protocols, researchers may consider adapting established methods for compounds with similar chemical structures or biological targets, with the caveat that validation and optimization would be necessary.

Data Presentation

A comprehensive search for quantitative experimental data on this compound did not yield any specific results. Publicly accessible databases and scientific publications do not currently contain the necessary data to construct comparative tables of its performance against other alternatives.

Signaling Pathways and Experimental Workflows

Due to the limited availability of research on this compound, its role in specific signaling pathways and established experimental workflows has not been elucidated.

Based on a thorough review of publicly available information, there is a significant lack of experimental data, statistical analysis, and established protocols specifically for this compound. As a result, a direct comparative guide on its performance against other alternatives cannot be compiled at this time. The scientific community would benefit from foundational research to generate the necessary data to understand the properties and potential applications of this compound.

Safety Operating Guide

Proper Disposal of 4-Hydroxybenzylbutyrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 4-Hydroxybenzylbutyrate. The following instructions are based on the chemical properties of its precursors, 4-hydroxybenzyl alcohol and butyric acid, as well as general best practices for the disposal of aromatic esters. It is crucial to consult your institution's specific safety guidelines and local regulations before proceeding.

I. Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber gloves
Eye Protection Safety glasses with side-shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation.

II. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep the material to avoid dust formation.

  • Collect Waste: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.

III. Disposal Procedures

Due to the properties of its precursors, this compound should be treated as hazardous waste. Butyric acid is corrosive and flammable, while 4-hydroxybenzyl alcohol is an eye irritant. Therefore, direct disposal down the drain or in regular trash is not recommended.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all this compound waste, including contaminated materials, in a dedicated and clearly labeled hazardous waste container. The container should be compatible with organic compounds.

  • Neutralization (for acidic waste): If the waste stream is acidic due to the presence of unreacted butyric acid, it should be neutralized. Slowly add a weak base, such as sodium bicarbonate or calcium hydroxide, until the pH is between 6 and 8. This step should be performed in a fume hood with appropriate PPE.

  • Container Management:

    • Ensure the waste container is kept tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's licensed waste disposal contractor.

Experimental Protocol for Neutralization of Acidic Waste:

  • Objective: To neutralize acidic waste containing this compound and unreacted butyric acid.

  • Materials:

    • Acidic waste containing this compound.

    • Sodium bicarbonate (NaHCO₃) or Calcium hydroxide (Ca(OH)₂).

    • pH indicator strips or a pH meter.

    • Stirring rod or magnetic stirrer.

    • Appropriate hazardous waste container.

  • Procedure:

    • Work within a certified chemical fume hood.

    • Slowly and cautiously add small portions of the neutralizing agent (sodium bicarbonate or calcium hydroxide) to the acidic waste while stirring continuously.

    • Monitor the pH of the solution regularly using pH indicator strips or a calibrated pH meter.

    • Continue adding the neutralizing agent until the pH of the waste is between 6.0 and 8.0.

    • Once neutralized, securely seal the waste container and label it appropriately for disposal.

IV. Environmental Considerations

Aromatic esters exhibit variable biodegradability and ecotoxicity. To minimize environmental impact, prevent the release of this compound into soil, waterways, or the atmosphere. All waste must be disposed of through an approved hazardous waste management facility.

V. Logical Flow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste check_spill Is it a spill? start->check_spill spill_procedure Follow Spill Management Protocol check_spill->spill_procedure Yes collect_waste Collect in Labeled Hazardous Waste Container check_spill->collect_waste No spill_procedure->collect_waste check_acidity Is the waste acidic? collect_waste->check_acidity neutralize Neutralize with weak base (e.g., NaHCO3) check_acidity->neutralize Yes store_waste Store container in a cool, dry, ventilated area check_acidity->store_waste No neutralize->store_waste dispose Arrange for pickup by licensed waste contractor store_waste->dispose end End of Process dispose->end

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.